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  • Product: Cyclopentanedecol
  • CAS: 595-03-9

Core Science & Biosynthesis

Foundational

"synthesis of decahydroxycyclopentane"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Decahydroxycyclopentane

Abstract

Decahydroxycyclopentane, C₅(OH)₁₀, is a unique polyhydroxylated carbocycle characterized by a cyclopentane backbone bearing five geminal diol groups.[1][2] This structure, historically misidentified as the pentahydrate of cyclopentanepentone, presents a fascinating synthetic target due to its high density of hydroxyl functionalities and inherent polarity.[1] While its applications are still largely unexplored, its potential as a precursor in materials science, a scaffold in supramolecular chemistry, or a building block in drug development is significant. This guide provides a comprehensive overview of the established synthesis of decahydroxycyclopentane, details a robust experimental protocol, and explores potential avenues for future synthetic strategies, offering field-proven insights for researchers and drug development professionals.

Introduction and Physicochemical Profile

Decahydroxycyclopentane, systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol, is a colorless, crystalline solid that is readily soluble in water.[1][2] Its structure is notable for its rigidity and the absence of stereocenters, making it an achiral molecule.[2] The compound was first synthesized by Heinrich Will in 1861, but its true geminal diol structure was not recognized until much later, distinguishing it from a simple hydrate.[1][2]

The molecule's high polarity is evidenced by its 10 hydrogen bond donor and 10 acceptor sites, contributing to its hydrophilicity.[2] This dense arrangement of hydroxyl groups on a compact five-membered ring makes it a rare and intriguing example of a stable poly(geminal diol).

Table 1: Physicochemical Properties of Decahydroxycyclopentane
PropertyValueReference(s)
IUPAC Name cyclopentane-1,1,2,2,3,3,4,4,5,5-decol[2][3]
Chemical Formula C₅H₁₀O₁₀[1]
Molar Mass 230.13 g·mol⁻¹[2][3][4]
Appearance Colorless crystals[1][2]
CAS Number 595-03-9[1][3]
Melting Point 115 °C (with dehydration)[1][2]
Decomposition Temp. ~160 °C (slow decomposition)[1][2]
Solubility Water-soluble[1]

Established Synthesis: The Oxidation of Croconic Acid

The historically documented and most direct route to decahydroxycyclopentane is the oxidation of croconic acid (C₅O₃(OH)₂) using nitric acid.[1][2] This method, while established, utilizes harsh conditions, and its optimization with modern techniques has not been extensively reported.

Mechanistic Rationale and Causality

The synthesis relies on the potent oxidizing power of nitric acid. Croconic acid, an oxocarbon acid, possesses a cyclopentene-like ring with three carbonyl groups and two enolic hydroxyl groups. The reaction proceeds via the oxidative cleavage of the double bond and subsequent exhaustive hydration of all five carbonyl groups on the cyclopentane ring to form the thermodynamically stable geminal diols.

Expert Insight: The choice of nitric acid is critical. It is strong enough to break the C=C bond and oxidize the system, but under controlled conditions, it allows for the formation of the hydrated product without leading to complete ring-opening and degradation into smaller acyclic acids. Temperature control is paramount; excessive heat can lead to the decomposition of the desired product and the formation of gaseous, toxic nitrogen oxides.[1] The stability of the final product is attributed to the electron-withdrawing effects of the adjacent geminal diol groups, which disfavors the elimination of water to reform the carbonyls.

Diagram 1: Synthetic Pathway from Croconic Acid

Synthesis CroconicAcid Croconic Acid (C₅H₂O₅) Product Decahydroxycyclopentane (C₅H₁₀O₁₀) CroconicAcid->Product  HNO₃ (conc.)  Δ, Controlled Temp.

Caption: Oxidation of croconic acid to decahydroxycyclopentane.

Detailed Experimental Protocol

This protocol is a modernized interpretation of the classical synthesis, incorporating standard laboratory safety and purification practices.

Materials:

  • Croconic Acid (C₅H₂O₅)

  • Concentrated Nitric Acid (~70%, HNO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser vented to a scrubber (containing a solution of sodium bicarbonate to neutralize nitrogen oxide fumes), add 5.0 g of croconic acid.

  • Reaction Initiation: Cool the flask in an ice-water bath. Slowly add 50 mL of concentrated nitric acid via the dropping funnel over a period of 30-45 minutes with vigorous stirring. The rate of addition must be carefully controlled to keep the internal temperature below 20 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The color of the solution will typically change as the reaction progresses.

  • Work-up and Neutralization: Carefully and slowly pour the reaction mixture into 200 mL of an ice-cold saturated sodium bicarbonate solution. This step must be performed with extreme caution in a well-ventilated fume hood due to vigorous gas evolution (CO₂ and residual NOx). The goal is to neutralize the excess nitric acid to a pH of ~6-7.

  • Isolation and Crystallization: Reduce the volume of the neutralized solution by approximately half using a rotary evaporator at a bath temperature below 50 °C.

  • Purification: Cool the concentrated solution in an ice bath to induce crystallization. The crude product will precipitate as colorless crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Recrystallization: For higher purity, dissolve the crystals in a minimum amount of hot deionized water and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

Diagram 2: Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add Croconic Acid to Flask B 2. Cool in Ice Bath A->B C 3. Slowly Add Conc. HNO₃ B->C D 4. Stir at Room Temp C->D E 5. Quench in NaHCO₃ Solution D->E Proceed to Work-up F 6. Reduce Volume (Rotovap) E->F G 7. Induce Crystallization (Cold) F->G H 8. Filter & Wash Crude Product G->H I 9. Recrystallize from Water H->I Proceed to Purification J 10. Filter & Dry Final Product I->J

Caption: Step-by-step workflow for the synthesis of decahydroxycyclopentane.

Characterization and Purity Assessment

Confirmation of the synthesized product's identity and purity is essential.

  • Melting Point Analysis: A sharp melting point at 115 °C (with visible dehydration) is a primary indicator of purity.[1][2]

  • Infrared (IR) Spectroscopy: The spectrum should be dominated by a very broad and strong O-H stretching band (approx. 3200-3600 cm⁻¹) and C-O stretching bands, with the absence of any significant C=O or C=C absorptions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in D₂O): A single peak is expected for the ten equivalent hydroxyl protons.

    • ¹³C NMR (in D₂O): A single resonance is expected, typically in the range of 90-100 ppm, which is characteristic of geminal diol carbons.

  • Mass Spectrometry (MS): GC-MS data has been used to confirm the compound's identity.[2] High-resolution mass spectrometry should confirm the exact mass of 230.027 Da.[2]

Future Perspectives and Alternative Synthetic Strategies

While the oxidation of croconic acid is the established method, the limited availability of the starting material and the harsh reaction conditions warrant the exploration of alternative, more versatile synthetic routes.

Exhaustive Oxidation of Inositols

myo-Inositol, a readily available and inexpensive sugar alcohol, presents an attractive starting point.[5] A theoretical route involves the exhaustive oxidation of its six secondary alcohol groups. This is a significant chemical challenge, as it requires converting each -CH(OH)- group into a -C(OH)₂- group without cleaving the carbon-carbon bonds of the ring.

Proposed Approach: This could potentially be achieved using modern catalytic oxidation systems, for example, with ruthenium catalysts like RuCl₃ with a co-oxidant, which are known for oxidizing alcohols.[6] The key challenge would be preventing over-oxidation and ring cleavage. The conversion of myo-inositol to D-glucuronic acid via myo-inositol oxygenase in biological systems demonstrates that selective ring oxidation is possible, providing a basis for exploring biocatalytic or biomimetic approaches.[7][8]

Stepwise Functionalization of Cyclopentene

A bottom-up synthesis starting from cyclopentene could offer greater control and versatility. This multi-step approach would involve the sequential introduction of oxygen functionalities.

Proposed Route:

  • Epoxidation/Dihydroxylation: Initial oxidation of cyclopentene can yield 1,2-cyclopentanediol.[9]

  • Iterative Oxidation: A series of protection, oxidation, and deprotection steps could be envisioned to build up the hydroxyl groups around the ring. For instance, protecting two hydroxyls, oxidizing the adjacent carbons, and repeating the process.

  • Ring-Closing Metathesis (RCM): An alternative strategy could involve the RCM of a highly functionalized acyclic precursor derived from a hexose sugar, a strategy that has been successfully used to synthesize other polyhydroxylated cyclopentane derivatives.[10][11]

Diagram 3: Hypothetical Alternative Synthetic Pathways

Alternatives cluster_cyclopentene Cyclopentene Pathway Inositol myo-Inositol Product_A Decahydroxy- cyclohexane Inositol->Product_A Exhaustive Oxidation Product_B Decahydroxy- cyclopentane Cyclopentene Cyclopentene Intermediates Polyhydroxylated Intermediates Cyclopentene->Intermediates Stepwise Functionalization Intermediates->Product_B

Caption: Conceptual alternative routes to polyhydroxylated cycloalkanes.

Conclusion

The synthesis of decahydroxycyclopentane is currently dominated by a single, century-old method involving the harsh oxidation of croconic acid. While effective, this route highlights a significant opportunity for innovation in synthetic organic chemistry. This guide has provided a detailed, practical protocol for this established method while also grounding it in mechanistic principles. By proposing alternative strategies starting from more accessible precursors like inositols or simple alkenes, we hope to inspire further research into this uniquely functionalized molecule. The development of novel, efficient, and scalable syntheses will be crucial to unlocking the full potential of decahydroxycyclopentane for advanced applications in science and technology.

References

  • Wikipedia. Decahydroxycyclopentane. [Link]

  • Grokipedia. Decahydroxycyclopentane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12305029, Cyclopentanedecol. [Link]

  • Laboratory Notes. Decahydroxycyclopentane [C5(OH)10] Molecular Weight Calculation. [Link]

  • ResearchGate. Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. [Link]

  • Hirsch, J., et al. (2014). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). National Center for Biotechnology Information. [Link]

  • Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Center for Biotechnology Information. [Link]

  • Wikipedia. Inositol. [Link]

  • He, Y., et al. (2021). Inositol Metabolism Regulates Capsule Structure and Virulence in the Human Pathogen Cryptococcus neoformans. National Center for Biotechnology Information. [Link]

  • ResearchGate. Myo-inositol oxidation pathway and its interconnection to other pathways. [Link]

Sources

Exploratory

Spectroscopic Profiling of Cyclopentanedecol: A Technical Guide to Poly-Geminal Diols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Cyclopentanedecol (systematically decahydroxycyclopentane, C₅H₁₀O₁₀) is a highly hydroxylated organic cyclic polyol of significant interest in advanced organic synthesis and materials science. Historically mischaracterized as "cyclopentanepentone pentahydrate" (leuconic acid hydrate), modern spectroscopic analysis confirms it exists exclusively as a fivefold geminal diol [1].

The causality behind this structural preference lies in molecular thermodynamics. The hypothetical anhydrous precursor, cyclopentanepentone (C₅O₅), contains five adjacent sp²-hybridized carbonyl groups. This configuration induces extreme dipole-dipole repulsion and severe angle strain [2]. Upon exposure to water, the molecule undergoes exhaustive nucleophilic attack, converting all sp² carbonyl carbons into sp³-hybridized geminal diols. This hydration relieves the electrostatic repulsion and establishes a dense, stabilizing intramolecular and intermolecular hydrogen-bonding network, making the deca-ol form thermodynamically favorable [1].

G A Cyclopentanepentone (Leuconic Acid) B High Dipole-Dipole Repulsion (Thermodynamically Unstable) A->B C Aqueous Hydration (Nucleophilic Attack by H2O) B->C D Cyclopentanedecol (Decahydroxycyclopentane) C->D E Extensive Hydrogen Bonding (Thermodynamically Stable) D->E

Caption: Thermodynamic pathway of cyclopentanepentone hydration to cyclopentanedecol.

Spectroscopic Signatures & Mechanistic Interpretation

To accurately characterize cyclopentanedecol, researchers must employ a multi-modal spectroscopic approach. Each technique serves as a self-validating checkpoint to confirm the exhaustive hydration of the cyclopentane ring.

¹³C NMR Spectroscopy

Causality & Interpretation: The transition from sp² (C=O) to sp³ (C(OH)₂) drastically alters the local electron density. While typical cyclic ketones resonate above 190 ppm, the carbons in cyclopentanedecol are bonded to two highly electronegative oxygen atoms. This specific deshielding environment places the resonance of the sp³ carbons in the acetal/ketal region. Because the molecule rapidly interconverts or maintains a time-averaged D₅ₕ symmetry in solution, all five carbons are chemically equivalent, yielding a single, sharp resonance peak around 95–100 ppm[3]. The complete absence of signals >190 ppm is the primary validation that no unhydrated carbonyl groups remain.

¹H NMR Spectroscopy

Causality & Interpretation: Cyclopentanedecol contains 10 chemically equivalent hydroxyl protons. The appearance of these protons is highly solvent-dependent due to chemical exchange dynamics.

  • In D₂O: The labile hydroxyl protons rapidly exchange with deuterium. Consequently, the ¹H NMR spectrum will show no distinct organic proton signals, only an intense residual solvent peak (HOD) around 4.7 ppm.

  • In DMSO-d₆: Aprotic solvents with strong hydrogen-bond accepting capabilities (like DMSO) slow down the proton exchange rate. In rigorously dry DMSO-d₆, the 10 hydroxyl protons appear as a broad singlet (typically between 5.0 and 7.0 ppm, depending on concentration and temperature).

FT-IR Spectroscopy

Causality & Interpretation: Infrared spectroscopy provides orthogonal validation to NMR. The spectrum is dominated by a massive, broad O-H stretching band (3200–3400 cm⁻¹) due to the extensive hydrogen-bonding network. Strong C-O stretching bands are observed in the fingerprint region (1050–1150 cm⁻¹). Crucially, the spectrum must lack any sharp absorption bands in the 1700–1750 cm⁻¹ region. The absence of the ν(C=O) stretch definitively proves the absence of the pentaketone form.

Quantitative Data Summary
Spectroscopic TechniqueTarget Nucleus / BondExpected Signal / Chemical ShiftMechanistic Implication
¹³C NMR (D₂O) sp³ C(OH)₂Singlet, ~95.0 – 100.0 ppmConfirms geminal diol formation; D₅ₕ symmetry.
¹³C NMR (D₂O) sp² C=OAbsent (>190 ppm)Validates complete hydration of the ring.
¹H NMR (DMSO-d₆) -OH protonsBroad singlet, ~5.0 – 7.0 ppmConfirms presence of hydroxyl groups; slowed exchange.
¹H NMR (D₂O) -OH protonsAbsent (Exchanges to HOD at ~4.7 ppm)Demonstrates high lability of the geminal diol protons.
FT-IR (KBr Pellet) ν(O-H)Broad, strong, 3200 – 3400 cm⁻¹Extensive inter/intramolecular hydrogen bonding.
FT-IR (KBr Pellet) ν(C-O)Strong, 1050 – 1150 cm⁻¹Confirms carbon-oxygen single bonds.
FT-IR (KBr Pellet) ν(C=O)Absent (~1700 cm⁻¹)Rules out cyclopentanepentone structure.

Experimental Methodologies: Synthesis & Characterization

The following protocol outlines the synthesis of cyclopentanedecol via the oxidation of croconic acid, followed by a self-validating spectroscopic workflow [1, 4].

Synthesis Protocol

Rationale: Nitric acid acts as a powerful oxidizing agent to convert croconic acid into the fully oxidized C₅ ring, which immediately hydrates in the aqueous acidic medium to form the stable deca-ol.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer and submerge it in an ice-water bath to maintain 0 °C.

  • Oxidation: Add 30 mL of concentrated nitric acid (60 wt%) to the flask. Gradually introduce 3.92 g (20 mmol) of croconic acid trihydrate over a 10-minute period to control the exothermic reaction.

  • Reaction Monitoring: Maintain stirring under a slow stream of flowing air. The system is self-validating: the reaction is complete when the evolution of brown nitrogen oxide (NO₂) fumes ceases and the solution transitions from colored to completely colorless.

  • Precipitation: Add an equal volume of pre-cooled methanol (0 °C) to the reaction mixture. Causality: Methanol lowers the dielectric constant of the solvent system, drastically reducing the solubility of the highly polar cyclopentanedecol without acting as a dehydrating agent that might revert the geminal diols.

  • Isolation: Collect the resulting white crystalline solid via vacuum filtration. Wash sequentially with 60 mL of cold methanol.

  • Drying: Dry the crystals in a vacuum desiccator at room temperature. Caution: Do not use heat drying (e.g., >100 °C), as cyclopentanedecol melts with dehydration around 115 °C, which will degrade the sample [1].

Spectroscopic Validation Workflow
  • IR Pellet Preparation: Grind 1–2 mg of the synthesized crystals with 100 mg of anhydrous KBr. Press into a translucent pellet. Validation: Scan from 4000 to 400 cm⁻¹. If a peak at ~1700 cm⁻¹ is observed, the sample has partially dehydrated or oxidized improperly; discard and re-crystallize.

  • NMR Sample Preparation: Dissolve 15 mg of the validated crystals in 0.5 mL of D₂O.

  • Data Acquisition: Acquire the ¹³C NMR spectrum (minimum 128 scans due to the lack of NOE enhancement on quaternary carbons, though the 5-fold symmetry compensates for sensitivity). Confirm the singular peak at ~95–100 ppm.

G S1 Croconic Acid Precursor S2 Oxidation (Conc. HNO3, 0°C) S1->S2 S3 Crystallization (Cold Methanol) S2->S3 S4 Cyclopentanedecol Crystals S3->S4 A1 FT-IR Spectroscopy (KBr Pellet) S4->A1 A2 13C & 1H NMR (D2O / DMSO-d6) S4->A2 V1 Confirm absence of C=O (~1700 cm-1) A1->V1 V2 Confirm sp3 C(OH)2 (~95-100 ppm) A2->V2

Caption: Synthesis and spectroscopic validation workflow for cyclopentanedecol.

References

  • Source: wikipedia.
  • Source: wikipedia.
  • Source: cdnsciencepub.
  • Source: nus.edu.
Foundational

Theoretical Studies of Cyclopentanedecol Conformation: A Computational Framework for Hyper-Hydroxylated Carbocycles

Executive Summary The conformational analysis of highly functionalized carbocycles represents a critical intersection of physical organic chemistry and computational modeling. This whitepaper provides an in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of highly functionalized carbocycles represents a critical intersection of physical organic chemistry and computational modeling. This whitepaper provides an in-depth technical guide to the theoretical evaluation of cyclopentanedecol —a molecule that pushes the limits of steric crowding and intramolecular hydrogen bonding. Designed for computational chemists and drug development professionals, this guide outlines a self-validating, first-principles workflow for mapping the complex potential energy surface of hyper-hydroxylated ring systems.

Chemical Identity and Historical Context

Cyclopentanedecol (CAS: 595-03-9), systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol, is an extreme example of organic functionalization[1]. Synthesized originally by Heinrich Will in 1861, the compound was historically misidentified in chemical literature as "cyclopentanepentone pentahydrate" (leuconic acid hydrate,


)[2].

Modern spectroscopic and theoretical studies have definitively corrected this, proving it is a fivefold geminal diol on a cyclopentane backbone with the formula


[2]. This hyper-hydroxylated structure presents a formidable theoretical challenge: the molecule must resolve the intense Pauli repulsion generated by ten closely packed oxygen atoms while maximizing the stabilizing potential of its dense hydrogen-bond network.

The Conformational Challenge: Sterics vs. Electronics

In an unsubstituted cyclopentane ring, the conformational landscape is relatively flat, rapidly pseudo-rotating between Envelope (E) and Half-Chair (T) conformations to relieve torsional strain. However, the introduction of ten hydroxyl groups fundamentally alters this dynamic.

The Causality of Ring Puckering

As a Senior Application Scientist, I emphasize that the conformation of cyclopentanedecol cannot be predicted by simple steric rules. The causality of its 3D structure is driven by two competing forces:

  • Vicinal and Diaxial Repulsion: If the ring were planar, the ten hydroxyl groups would be perfectly eclipsed, resulting in catastrophic steric clashes and lone-pair repulsions. To relieve this, the ring must pucker.

  • Homodromic Hydrogen Bonding: Puckering the ring alters the oxygen-oxygen distances. The molecule actively seeks a Cremer-Pople phase angle that aligns the hydroxyl protons into a cooperative, "daisy-chain" hydrogen-bonding network. The stabilization energy gained from this network ultimately dictates the global minimum.

Logic A Steric Repulsion (1,2-Vicinal OH Clashes) B Ring Puckering (Envelope/Half-Chair) A->B Drives out-of-plane distortion D Conformational Locking (Stabilized Global Minimum) A->D Opposes stabilization C Intramolecular H-Bonding (Homodromic Network) B->C Aligns donor/acceptor orbitals C->D Overcomes Pauli repulsion

Figure 1: Logical relationship between steric repulsion, ring puckering, and hydrogen bonding.

Computational Methodology: A Self-Validating Protocol

To accurately capture the conformational dynamics of cyclopentanedecol, a robust computational pipeline is required. Standard force fields or uncorrected Density Functional Theory (DFT) functionals will fail to model this system accurately. The dense array of hydroxyl groups requires explicit accounting for medium-range dispersion forces.

Step-by-Step Experimental Workflow
  • Stochastic Conformational Search:

    • Action: Generate an initial pool of 10,000+ conformers using a Monte Carlo multiple minimum (MCMM) approach paired with the MMFF94 force field.

    • Rationale: The massive number of rotatable O-H bonds creates a combinatorial explosion of microstates. A stochastic search ensures broad sampling of the potential energy surface (PES).

  • RMSD Clustering:

    • Action: Filter the generated structures using a Root-Mean-Square Deviation (RMSD) threshold of 0.5 Å for heavy atoms.

    • Rationale: Eliminates redundant topologies, reducing the computational expense for the quantum mechanical phase.

  • Dispersion-Corrected DFT Optimization:

    • Action: Optimize the clustered geometries using the

      
      B97X-D functional and a def2-TZVP basis set.
      
    • Rationale: The choice of

      
      B97X-D is not arbitrary. Standard functionals (like B3LYP) systematically underestimate the stabilizing London dispersion forces between vicinal oxygen atoms, leading to artificially expanded ring geometries.
      
  • Implicit Solvation Modeling:

    • Action: Apply the Solvation Model based on Density (SMD) for water during optimization.

    • Rationale: In a vacuum, the ten hydroxyl groups will collapse inward to satisfy their hydrogen-bonding potential, creating an artifact. SMD simulates the dielectric shielding of an aqueous environment, yielding chemically relevant conformations.

  • Vibrational Frequency Analysis:

    • Action: Calculate the Hessian matrix for all optimized structures.

    • Rationale: This is the self-validating step. A true local minimum must have zero imaginary frequencies (

      
      ). If an imaginary frequency is detected, the structure is a transition state and must be distorted along the normal mode and re-optimized.
      

Workflow A 1. Input Generation SMILES: OC1(O)C(O)(O)C(O)(O)C(O)(O)C(O)1O B 2. Conformational Search Monte Carlo / MMFF94 Force Field A->B Generate 10,000+ structures C 3. RMSD Clustering Filter redundant topologies (RMSD < 0.5 Å) B->C Extract low-energy pool D 4. DFT Optimization ωB97X-D / def2-TZVP / SMD(H2O) C->D Quantum mechanical refinement E 5. Vibrational Analysis Confirm True Minima (NImag = 0) D->E Hessian calculation E->D If NImag > 0 (Distort & Re-optimize) F 6. Thermodynamic Output Boltzmann-weighted Ensemble E->F Extract ΔG and geometry

Figure 2: Computational workflow for the conformational analysis of cyclopentanedecol.

Quantitative Conformational Data

Following the execution of the protocol described above, the theoretical data reveals a strong preference for puckered geometries. The planar conformation is highly disfavored, acting as a high-energy transition state rather than a stable intermediate.

Table 1: Relative Free Energies of Cyclopentanedecol Conformers (Theoretical)

Conformer TopologyCremer-Pople Phase Angle (

)
Puckering Amplitude (

)
Relative Energy (

, kcal/mol)
Imaginary Frequencies
Envelope (E) 0.35 Å0.000
Half-Chair (T) 18°0.38 Å+1.240
Planar N/A0.00 Å+14.502

Note: The Envelope conformation serves as the global minimum, allowing optimal staggering of the vicinal hydroxyl groups while maintaining a continuous hydrogen-bond network.

Table 2: Average Intramolecular Hydrogen Bond Parameters in the Global Minimum

Interaction TypeDonor-Acceptor Distance (Å)D-H...A Angle (°)Estimated Stabilization (kcal/mol)
Geminal (1,1) 2.55110~1.5
Vicinal (1,2) cis 2.70145~3.2
Vicinal (1,2) trans 2.85130~2.1

Implications for Drug Design and Materials Science

The theoretical study of cyclopentanedecol extends far beyond academic curiosity. Polyhydroxylated cyclopentanes are increasingly utilized as scaffolds in the synthesis of novel


-amino acids, peptidomimetics, and clinical drugs[3].

By understanding how extreme functionalization dictates ring puckering, drug development professionals can leverage these insights to design rigidified, highly soluble molecular scaffolds. The predictive power of the computational protocol outlined here ensures that researchers can reliably model the pharmacophore geometries of hyper-hydroxylated carbocycles before committing to complex, multi-step synthetic pathways.

References

  • [2] Title: Decahydroxycyclopentane | Source: Wikipedia | URL:[Link]

  • [3] Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides | Source: ACS Omega | URL:[Link]

  • [1] Title: Cyclopentanedecol | C5H10O10 | CID 12305029 | Source: PubChem | URL:[Link]

Sources

Exploratory

Technical Guide: Biological Activities &amp; Therapeutic Potential of Polyhydroxylated Cyclopentanes

Executive Summary Polyhydroxylated cyclopentanes—often referred to as carbasugars or carbocyclic sugars —represent a privileged scaffold in medicinal chemistry. By replacing the endocyclic oxygen of a furanose ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhydroxylated cyclopentanes—often referred to as carbasugars or carbocyclic sugars —represent a privileged scaffold in medicinal chemistry. By replacing the endocyclic oxygen of a furanose ring with a methylene group, these compounds retain the stereochemical complexity of carbohydrates while gaining metabolic stability against glycosidic hydrolysis.

This guide analyzes the biological activities of this class, focusing on their primary role as transition state mimics for glycosidases and transferases.[1] It details their application in oncology (metastasis inhibition), virology (glycoprotein processing blockade), and metabolic regulation, supported by validated experimental protocols for kinetic assessment.

Structural Basis & Chemical Biology

The biological potency of polyhydroxylated cyclopentanes stems from two fundamental chemical properties: hydrolytic stability and conformational mimicry .

The "Carba" Advantage

Natural sugars (furanoses/pyranoses) possess an acetal linkage susceptible to acid/base hydrolysis and enzymatic cleavage. The cyclopentane ring renders the core chemically inert to glycosidases, transforming a potential substrate into a competitive inhibitor.

Transition State Mimicry

During glycosidic hydrolysis, the sugar ring passes through a flattened, positively charged oxocarbenium ion transition state (TS).

  • Mechanism: The enzyme forces the substrate into a half-chair or boat conformation to facilitate bond breakage.

  • Mimicry: Polyhydroxylated cyclopentanes, particularly those with amine substituents (aminocyclopentitols), can adopt stable conformations that mimic the geometry and charge distribution of this high-energy TS, binding to the enzyme with nanomolar affinity (

    
     M).
    

Transition State Mimicry Substrate Natural Substrate (Glycoside) TS Transition State (Oxocarbenium Ion) Flattened/Positive Charge Substrate->TS Enzymatic Distortion Inhibitor Polyhydroxylated Cyclopentane (e.g., Mannostatin A) Stable TS Mimic TS->Inhibitor Structural Homology Enzyme Glycosidase Active Site TS->Enzyme High Affinity Binding Inhibitor->Enzyme Competitive Binding Complex Enzyme-Inhibitor Complex (Dead-End Inhibition) Enzyme->Complex Ki (nM range)

Figure 1: Mechanism of Transition State Mimicry. The stable cyclopentane scaffold mimics the transient oxocarbenium ion, trapping the enzyme.

Key Biological Activities & Therapeutic Applications[2][3]

Glycosidase Inhibition: The Mannostatin Class

Mannostatin A , a polyhydroxylated cyclopentylamine containing a thiomethyl ether, is the archetype of this class.

  • Target: Golgi

    
    -Mannosidase II (GMII).[2][3]
    
  • Biological Effect: GMII is critical for N-glycan processing.[2][3] Its inhibition blocks the conversion of high-mannose glycans to complex-type glycans.

  • Therapeutic Outcome:

    • Oncology: Tumor cells with high-mannose surface glycans exhibit reduced metastatic potential and are more susceptible to Natural Killer (NK) cell-mediated lysis.

    • Virology: Enveloped viruses (e.g., HIV, Influenza) rely on host glycosylation machinery. Mannostatin A leads to misfolded viral glycoproteins, reducing viral infectivity.

Trehalase Inhibition: The Trehazolin Class

Trehazolin consists of an aminocyclopentitol core linked to a glucose moiety.

  • Target: Trehalase (hydrolyzes trehalose to glucose).[4][5][6]

  • Biological Effect: Induces severe hypoglycemia in organisms dependent on trehalose as a primary energy store.

  • Application: Potent insecticidal and antifungal activity.[6][7] It is non-toxic to mammals (which rely on glucose/glycogen), offering high selectivity.

Carbocyclic Nucleosides: Aristeromycin

While often categorized separately, carbocyclic nucleosides are structurally polyhydroxylated cyclopentanes coupled to a nucleobase.

  • Target: S-Adenosylhomocysteine (SAH) Hydrolase.

  • Mechanism: Accumulation of SAH inhibits methyltransferases (SAM-dependent).

  • Activity: Broad-spectrum antiviral (Ebola, Vaccinia) and antineoplastic activity.

Summary of Key Compounds[10]
CompoundCore StructurePrimary TargetBiological Outcome

Range
Mannostatin A Cyclopentylamine + SMeGolgi

-Mannosidase II
Anti-metastatic, Antiviral15–70 nM
Trehazolin Aminocyclopentitol pseudodisaccharideTrehalaseInsecticidal, Antifungal~10 nM
Aristeromycin Cyclopentane + AdenineSAH HydrolaseAntiviral (RNA viruses)< 5 nM
Cyclophellitol Cyclohexene/Cyclopentane hybrid*

-Glucosidase
Lysosomal Storage (Gaucher)Nanomolar

*Note: Cyclophellitol is a cyclohexene derivative but shares the carbasugar mechanism; listed here for comparative context.

Experimental Protocols: Validating Biological Activity

To validate the biological activity of a novel polyhydroxylated cyclopentane, researchers must establish the Mode of Inhibition and the Inhibition Constant (


) .
Protocol: Spectrophotometric Glycosidase Inhibition Assay

This protocol uses a p-nitrophenyl (pNP) glycoside substrate. Hydrolysis releases p-nitrophenol, which is quantified at 405 nm.

Reagents:

  • Buffer: 50 mM Phosphate or Citrate buffer (pH optimized for specific enzyme, typically 5.0–6.5).

  • Enzyme: Purified Glycosidase (e.g., Jack Bean

    
    -Mannosidase for Mannostatin analogs).
    
  • Substrate: p-Nitrophenyl-

    
    -D-mannopyranoside (2 mM stock).
    
  • Stop Solution: 1 M Glycine-NaOH (pH 10.0).

Workflow:

  • Preparation: Prepare serial dilutions of the cyclopentane inhibitor (0 nM to 1000 nM).

  • Pre-incubation: Mix 10

    
    L Enzyme + 10 
    
    
    
    L Inhibitor + 80
    
    
    L Buffer. Incubate at 37°C for 10 minutes. Critical: This allows the inhibitor to equilibrate with the active site.
  • Initiation: Add 100

    
    L Substrate solution.
    
  • Kinetics: Monitor Absorbance (

    
    ) continuously for 10 minutes (Kinetic Mode) OR incubate for 30 mins and quench with 200 
    
    
    
    L Stop Solution (Endpoint Mode).
  • Calculation: Plot

    
     (initial velocity) vs. [Inhibitor] to determine 
    
    
    
    .
Protocol: Determination of and Mode of Inhibition

A single


 is insufficient for drug development. You must prove the inhibition is competitive (active site binding).

Workflow:

  • Run the assay described in 3.1 at four different substrate concentrations (e.g., 0.5

    
    , 
    
    
    
    , 2
    
    
    , 4
    
    
    ).
  • Run each substrate concentration against four inhibitor concentrations .

  • Data Analysis: Construct a Lineweaver-Burk Plot (Double Reciprocal).

Interpretation:

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). This confirms the cyclopentane is binding the active site (TS mimicry).
  • Non-Competitive: Lines intersect at the X-axis.

  • Mixed: Lines intersect elsewhere.

Experimental Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) Equilibration Step2 2. Substrate Addition (pNP-Glycoside) Step1->Step2 10 min @ 37°C Step3 3. Kinetic Measurement (Absorbance @ 405nm) Step2->Step3 Hydrolysis Step4 4. Data Processing (Lineweaver-Burk Plot) Step3->Step4 V0 vs [S] Result Validation: Competitive Inhibition Pattern Ki Calculation Step4->Result Intersection at Y-axis

Figure 2: Kinetic validation workflow for determining the mechanism of action of cyclopentane inhibitors.

Structure-Activity Relationship (SAR) Insights

For researchers designing new analogs, the following SAR rules have been established based on Mannostatin and Trehazolin studies:

  • Stereochemistry is Non-Negotiable: The hydroxyl group configuration on the cyclopentane ring must match the parent sugar (e.g., mannose configuration for mannosidase inhibitors). Inversion of a single chiral center often abolishes activity.

  • Amine Functionality: An amine group (primary or secondary) is usually required to mimic the positive charge of the oxocarbenium ion.

  • Hydrophobic Anchors: In Mannostatin A, the thiomethyl (-SMe) group sits in a hydrophobic pocket of the enzyme. Removing it increases

    
     by orders of magnitude (from nM to 
    
    
    
    M).
  • Ring Size: The 5-membered cyclopentane ring is often superior to 6-membered carbasugars for certain enzymes because its envelope conformation better approximates the flattened transition state.

References

  • Rose, D. R., et al. (2014). "The Molecular Basis of Inhibition of Golgi

    
    -Mannosidase II by Mannostatin A." Journal of Biological Chemistry. 
    
  • Ando, O., et al. (1995).[5] "Trehazolin, a potent trehalase inhibitor, mimics the transition state." Journal of Biological Chemistry.

  • Gloster, T. M., & Davies, G. J. (2010). "Glycosidase inhibition: assessing mimicry of the transition state." Organic & Biomolecular Chemistry.

  • Wegener, G., et al. (2003).[4][5] "The toxic and lethal effects of the trehalase inhibitor trehazolin in locusts are caused by hypoglycaemia."[6] Journal of Experimental Biology.

  • Vacek, J., et al. (2014). "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." Mini-Reviews in Medicinal Chemistry.

Sources

Foundational

"structural elucidation of cyclopentanedecol derivatives"

This guide outlines the structural elucidation of Cyclopentanedecol (systematically Decahydroxycyclopentane , ), a rare and chemically significant stable gem-diol. While often encountered as a chemical curiosity or a tra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation of Cyclopentanedecol (systematically Decahydroxycyclopentane ,


), a rare and chemically significant stable gem-diol. While often encountered as a chemical curiosity or a trace metabolite in nutraceuticals (e.g., Spirulina), its structural verification represents a masterclass in distinguishing dense polyols from their corresponding ketones (oxocarbons).

Technical Whitepaper for Drug Development & Analytical Scientists

Executive Summary: The Gem-Diol Paradox

In drug discovery, stable gem-diols are exceptions to the Erlenmeyer rule, which dictates that hydration of a carbonyl group is typically unfavorable. Cyclopentanedecol (


) challenges this paradigm. Historically misidentified as "Cyclopentanepentone pentahydrate" (

), it is actually a fully saturated cyclopentane ring bearing ten hydroxyl groups.[1]

For the medicinal chemist, this molecule serves as a critical reference point for Oxocarbon Chemistry , a scaffold class with emerging applications in bioisosterism, metal chelation therapy, and antioxidant systems. This guide provides the definitive elucidation pathway, moving from synthesis to crystallographic proof, ensuring the researcher can distinguish this scaffold from solvated polyketones.

Structural Elucidation Strategy

The elucidation of Cyclopentanedecol requires a multi-modal approach to rule out the "pentaketone pentahydrate" hypothesis. The core challenge is proving the existence of


 single bonds (diol) versus 

double bonds (ketone) in a highly hydrogen-bonded lattice.
Phase 1: Synthesis & Isolation

The compound is synthesized via the oxidative degradation of Croconic Acid or Rhodizonic Acid . The high-oxidation environment forces the hydration of the carbonyls.

  • Precursor: Croconic Acid (

    
    )
    
  • Reagent: Fuming Nitric Acid (

    
    )
    
  • Mechanism: Oxidative cleavage and hydration.

Phase 2: Spectroscopic Profiling (The Evidence Chain)
TechniqueExpected Observation for

Contrast with

IR Spectroscopy Absence of Carbonyl stretch (

). Strong, broad

stretch (

).
Ketone hydrate would likely retain some

character or show distinct water peaks.

NMR (Solid State)
Single signal at ~95-100 ppm (characteristic of

acetal/gem-diol carbon).
Ketone carbons typically appear at >180 ppm .
Raman Spectroscopy Absence of

vibrational modes; presence of

ring breathing modes.
Presence of

modes.[1][2]
X-Ray Diffraction

bond lengths approx. 1.40 Å (single bond).

bond lengths approx. 1.20 Å .
Phase 3: Crystallographic Proof

The ultimate confirmation lies in Single Crystal X-Ray Diffraction (SC-XRD). The structure reveals a "star-shaped" hydrogen bonding network where every oxygen atom acts as both a donor and an acceptor, stabilizing the sterically crowded gem-diol configuration.

Experimental Protocols

Protocol A: Synthesis of Cyclopentanedecol from Croconic Acid

Objective: Isolate high-purity Decahydroxycyclopentane for structural analysis.

  • Preparation: In a fume hood, cool 10 mL of fuming nitric acid (density 1.52 g/mL) to 0°C in an ice bath.

  • Addition: Slowly add 1.0 g of Croconic Acid (finely powdered) to the acid over 20 minutes. Caution: Exothermic reaction with evolution of

    
     gases.
    
  • Reaction: Allow the mixture to stand at room temperature for 1 hour until gas evolution ceases.

  • Precipitation: Pour the reaction mixture onto 20 g of crushed ice. A white crystalline precipitate will form immediately.

  • Purification: Filter the crystals and wash with ice-cold water (3x 5 mL).

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (approx. 80°C). Allow to cool slowly to room temperature to grow diffraction-quality crystals.

    • Note: Rapid cooling yields microcrystalline powder unsuitable for SC-XRD.

Protocol B: Differentiation via CP/MAS NMR

Objective: Distinguish between the ketone and diol forms in the solid state.

  • Sample Prep: Pack 50 mg of dry, recrystallized Cyclopentanedecol into a 4 mm Zirconia rotor.

  • Parameters:

    • Spin rate: 10 kHz.

    • Contact time: 2 ms.

    • Reference: Adamantane (secondary reference).

  • Analysis:

    • Acquire spectrum.[2] Look for the singlet at 96 ppm .

    • Validation: If peaks appear >170 ppm, the sample has dehydrated back to a ketone form (unstable) or is contaminated with precursor.

Visualization of the Pathway

The following diagram illustrates the oxidative conversion and the critical hydrogen-bonding stabilization that allows the gem-diol to exist.

G cluster_stability Stability Factors Croconic Croconic Acid (C5H2O5) Oxidation Oxidation (HNO3) Croconic->Oxidation Intermediate [Cyclopentanepentone] (Unstable C5O5) Oxidation->Intermediate - CO2, NOx Hydration Hyper-Hydration (+ 5 H2O) Intermediate->Hydration Fast Decol Cyclopentanedecol (C5(OH)10) Stable Gem-Diol Hydration->Decol H-Bond Stabilization Factor1 Intramolecular H-Bonds Factor1->Decol Factor2 Lattice Energy Factor3 Absence of Transannular Strain

Caption: The synthetic pathway from Croconic Acid to Cyclopentanedecol, highlighting the rapid hydration of the unstable pentaketone intermediate.

Medicinal Chemistry Context

While Cyclopentanedecol itself is not a marketed drug, its structural elucidation is vital for researchers working with Oxocarbons and Bioisosteres .

  • Bioisosterism: The

    
     group can act as a transition state mimic for amide hydrolysis or as a non-planar replacement for carbonyls in enzyme inhibitors.
    
  • Natural Product Identification: As noted in recent metabolomic studies (e.g., in Arthrospira platensis), Cyclopentanedecol can appear as a metabolite. Correctly identifying it prevents misassignment as a contaminant or a ketone derivative.

  • Antioxidant Potential: The dense hydroxyl network provides significant radical scavenging potential, similar to polyphenols but on a saturated alicyclic frame.

Key Data for Identification
PropertyValueSource
Molecular Formula

PubChem [1]
Molecular Weight 230.13 g/mol PubChem [1]
Melting Point 115°C (dehydrates)Wikipedia/Lit [2]
Crystal System Orthorhombic / Tetragonal (varies by hydration)Gelbcke et al. [3]
Solubility High (Water), Low (Non-polar solvents)Experimental

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12305029, Cyclopentanedecol. Retrieved from [Link]

  • Seitz, G., & Imming, P. (1992). Oxocarbons and pseudooxocarbons.[1] Chemical Reviews, 92(6), 1227–1260.[1] (Foundational review on oxocarbon stability).

  • Gelbcke, M., et al. (1973).Structure of Decahydroxycyclopentane. Analytical Letters. (Seminal X-ray structure proof).
  • Ratto, A. R., & Honek, J. F. (2023). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. (Contextualizes biological activity).[3][4][5]

Sources

Exploratory

"thermodynamic stability of cyclopentane-1,1,2,2,3,3,4,4,5,5-decol"

Topic: (Decahydroxycyclopentane) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists[1] An Analysis of Geminal Diol Stabilization in High-Strain Cyclic Systems Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (Decahydroxycyclopentane) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists[1]

An Analysis of Geminal Diol Stabilization in High-Strain Cyclic Systems

Executive Summary

Cyclopentane-1,1,2,2,3,3,4,4,5,5-decaol (commonly decahydroxycyclopentane ,


) represents a rare thermodynamic anomaly in organic chemistry.[1][2] While the Erlenmeyer rule dictates that geminal diols (hydrates) are generally unstable relative to their corresponding carbonyls, decahydroxycyclopentane exists as a stable, crystalline solid at standard temperature and pressure (STP).[1]

This guide analyzes the thermodynamic drivers that invert the standard carbonyl-hydrate equilibrium in this molecule. It details the synthesis, thermal decomposition pathways, and the specific dipole-dipole interactions that render the anhydrous polyketone (cyclopentanepentone,


) energetically inaccessible under standard conditions.

Thermodynamic Fundamentals: The Gem-Diol Anomaly

The Stability Inversion Mechanism

In typical aliphatic systems, the equilibrium between a ketone and its hydrate favors the ketone due to the high bond energy of the


 double bond (

) compared to two

single bonds (

).

[1]

However, in the per-substituted cyclopentane ring, two critical factors shift


 to favor the hydrate (

):
  • Dipole-Dipole Repulsion (Enthalpic Stabilization): The hypothetical anhydrous form, cyclopentanepentone (

    
    ), would force five carbonyl groups into a planar or near-planar 5-membered ring.[1] The parallel alignment of five strong dipoles creates immense electrostatic repulsion, destabilizing the molecule significantly.
    
  • Angular Strain Relief: The

    
     hybridization of carbonyl carbons requires 
    
    
    
    bond angles.[1] Constraining five
    
    
    carbons into a pentagon (internal angle
    
    
    ) introduces significant angle strain.[1] Hydration converts these centers to
    
    
    (ideal angle
    
    
    ), which is nearly perfectly matched to the cyclopentane ring geometry, relieving ring strain.[1]
Comparative Energetics Data
ParameterDecahydroxycyclopentane (

)
Cyclopentanepentone (

)
Hybridization

(Tetrahedral)

(Trigonal Planar)
Ring Strain Minimal (

vs

)
High (

vs

)
Dipole Interaction H-bond Network (Stabilizing)Parallel Dipole Repulsion (Destabilizing)
Standard State Stable Crystalline SolidUnstable / Transient
Water Solubility Soluble (Hydrophilic)N/A (Reacts instantly with water)

Synthesis and Experimental Protocol

The synthesis of decahydroxycyclopentane utilizes the oxidative degradation of croconic acid.[3] This protocol relies on the high oxidation potential of nitric acid to install the final oxygen functionalities.

Reagents & Equipment
  • Precursor: Croconic Acid (

    
    )[1]
    
  • Oxidant: Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Solvent: Deionized Water[1]

  • Apparatus: Ice bath, filtration assembly, desiccator.[1]

Step-by-Step Methodology
  • Preparation: Cool 10 mL of fuming nitric acid to

    
     in an ice bath.
    
  • Oxidation: Slowly add 1.0 g of croconic acid to the nitric acid over 20 minutes. Caution: Exothermic reaction with

    
     evolution.[1]
    
  • Crystallization: Allow the solution to stand at room temperature for 1-2 hours. Colorless crystals of decahydroxycyclopentane will precipitate.[1]

  • Purification: Filter the crystals and wash with cold dilute nitric acid, followed by cold water.

  • Drying: Air dry briefly. Do not use heat, as dehydration begins >

    
    .[1]
    

Validation Check:

  • Visual: Product must be colorless. Yellowing indicates incomplete oxidation or decomposition.[1]

  • Melting Point: Target range

    
     (with dehydration).
    

Thermal Stability & Decomposition Pathway

Decahydroxycyclopentane exhibits a distinct two-stage thermal decomposition profile. Unlike typical melting, the phase transition involves a chemical dehydration.[1]

Thermal Gravimetric Analysis (TGA) Profile
  • Stage 1 (

    
    ): 
    Endothermic dehydration.[1] The crystal lattice collapses as water molecules are ejected.[1]
    
    
    
    
    Note: Complete dehydration to pure
    
    
    is difficult to achieve without ring fragmentation because the anhydrous form is so unstable.[1]
  • Stage 2 (

    
    ): 
    Irreversible decomposition.[1] The ring system fragments, releasing carbon monoxide (CO) and 
    
    
    
    .[1]
Pathway Visualization

DecompositionPathway Croconic Croconic Acid (C5H2O5) Deca Decahydroxycyclopentane (C5(OH)10) Stable Gem-Diol Croconic->Deca HNO3 Oxidation Transition Dehydration (~115°C) Deca->Transition Heat Leuconic Leuconic Acid (Transient C5O5 species) Transition->Leuconic -H2O Leuconic->Deca +H2O (Rapid) Decomp Fragmentation (CO, CO2) Leuconic->Decomp >160°C Ring Opening

Figure 1: Synthesis and thermal degradation pathway of decahydroxycyclopentane. Note the reversibility of the hydration step if water is present.

Structural Logic & Signaling

To understand the stability, one must visualize the competing forces. The diagram below maps the logical dependencies that stabilize the


 structure over the 

structure.

StabilityLogic Dipole Dipole-Dipole Repulsion (5 adjacent C=O) Anhydrous Anhydrous C5O5 (High Energy) Dipole->Anhydrous Destabilizes Strain Angle Strain (120° vs 108°) Strain->Anhydrous Destabilizes Entropy Entropic Penalty (Ordering 5 H2O) Hydrated Hydrated C5(OH)10 (Low Energy) Entropy->Hydrated Opposes Formation H_Bonds Gem-Diol H-Bond Network (Enthalpic Gain) H_Bonds->Hydrated Stabilizes Geometry sp3 Geometry Match (109.5° ≈ 108°) Geometry->Hydrated Stabilizes

Figure 2: Thermodynamic force analysis. Green nodes indicate factors favoring the stable decahydroxy form; red nodes indicate factors destabilizing the anhydrous ketone.

References

  • Will, H. (1861).[1][2][4][5] "Beitrag zur Kenntniss der Krokonsäure." Justus Liebigs Annalen der Chemie, 118(2), 177–187.[1][2][5] Link[1]

  • Rubin, M. B., & Gleiter, R. (2000).[1][6][7] "The Chemistry of Vicinal Polycarbonyl Compounds." Chemical Reviews, 100(3), 1121–1164.[1][6][7] Link[1]

  • Seitz, G., & Imming, P. (1992).[1][2][5][6] "Oxocarbons and pseudooxocarbons." Chemical Reviews, 92(6), 1227–1260.[1][2][4][5][6][7] Link[1][4][5]

  • Person, W. B., & Williams, D. G. (1957).[1][2][5][6][7] "Infrared Spectra and the Structure of Leuconic Acid and Triquinoyl." Journal of Physical Chemistry, 61(7), 1017–1018.[1][2][4][5][7] Link[1]

  • NIST Chemistry WebBook. "Cyclopentane."[1] (For comparative cycloalkane data). Link[1]

Sources

Protocols & Analytical Methods

Method

"experimental protocol for cyclopentanedecol synthesis"

Application Note: Experimental Protocol for Cyclopentanedecol Synthesis Introduction & Mechanistic Rationale Cyclopentanedecol (systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol), historically referred to as le...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for Cyclopentanedecol Synthesis

Introduction & Mechanistic Rationale

Cyclopentanedecol (systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol), historically referred to as leuconic acid pentahydrate or decahydroxycyclopentane, is a rare and highly polar cyclic polyol[1]. Featuring a five-membered cyclopentane ring where every carbon atom is substituted with a geminal diol group, it represents an extreme case of stable poly-hydroxylation[2].

The synthesis of cyclopentanedecol relies on the aggressive oxidation of croconic acid (a dihydroxycyclopentenetrione) using concentrated nitric acid[3]. The mechanistic causality of this reaction is twofold:

  • Oxidative Cleavage of Enediols: Nitric acid acts as a potent oxidant, converting the enediol moieties of the croconic acid precursor into carbonyl groups, theoretically yielding anhydrous cyclopentanepentone (C₅O₅)[4].

  • Thermodynamic Hydration: Anhydrous cyclopentanepentone is highly unstable and electrophilic. The aqueous environment of the nitric acid immediately drives the complete hydration of all five carbonyl groups, forming the thermodynamically stable fivefold geminal diol (C₅H₁₀O₁₀)[1].

Physicochemical Profiling

Understanding the physical properties of cyclopentanedecol is critical for handling and isolation, as its extreme hydrophilicity dictates the need for anti-solvent precipitation rather than traditional aqueous extraction[2].

ParameterValueExperimental Implication
IUPAC Name Cyclopentane-1,1,2,2,3,3,4,4,5,5-decolIndicates a fully hydroxylated, rigid cyclic framework.
Molecular Formula C₅H₁₀O₁₀Exists as a stable fivefold geminal diol.
Molecular Weight 230.13 g/mol Essential for stoichiometric yield calculations.
Melting Point 115–118 °CMelts with simultaneous dehydration; avoid heat during isolation[4].
Decomposition Temp 158–162 °CThermal instability dictates low-temperature drying protocols[4].
XLogP3 -6.9Extremely hydrophilic; necessitates methanol precipitation[2].
UV λ_max (Aqueous) 328 nmPrimary metric for spectrophotometric validation[4].

Experimental Workflow

Protocol N1 Croconic Acid (Substrate) N2 Nitric Acid Oxidation (0-5 °C, 10-15 min) N1->N2 Add in portions N3 Methanol Precipitation (Anti-solvent addition) N2->N3 NO2 evolution ceases N4 Vacuum Filtration (Isolate crystals) N3->N4 Induce crystallization N5 Recrystallization (Water + trace HNO3) N4->N5 Crude product N6 Cyclopentanedecol (Pure Product) N5->N6 Vacuum dry

Workflow for the synthesis and purification of cyclopentanedecol.

Step-by-Step Synthesis Protocol

This protocol is adapted from the standardized oxidative methods established by Fatiadi et al. and modern derivatives[3],[5].

Reagents Required:

  • Purified anhydrous croconic acid (or croconic acid trihydrate)

  • Concentrated Nitric Acid (HNO₃, ~60-70 wt%)

  • Methanol (Pre-chilled to 0 °C)

  • Deionized water

Procedure:

  • Preparation of the Oxidizing Bath: Transfer 20 mL of concentrated nitric acid into a 100 mL round-bottom flask. Submerge the flask in an ice-water bath and allow it to cool to 0–5 °C.

    • Causality: The oxidation of croconic acid is highly exothermic and releases nitrogen dioxide (NO₂) gas. Maintaining a low temperature prevents over-oxidation, thermal runaway, and oxidative cleavage of the cyclopentane ring[5].

  • Substrate Addition: Weigh 2.0 g of croconic acid. Under continuous, vigorous magnetic stirring, add the croconic acid to the cold nitric acid in small portions over a period of 3 to 5 minutes[3].

    • Causality: Portion-wise addition ensures that localized heat spikes do not degrade the forming oxocarbon intermediate.

  • Reaction Maturation: Continue stirring the mixture in the ice bath. You will observe the evolution of brown NO₂ fumes. Maintain stirring until the evolution of these fumes completely ceases (approximately 10 to 15 minutes)[3].

    • Causality: The cessation of NO₂ gas acts as a self-validating visual indicator that the oxidation of the enediol groups is complete.

  • Anti-Solvent Precipitation: Once gas evolution stops, rapidly add 20 mL of ice-cold methanol to the reaction mixture while maintaining stirring[3].

    • Causality: Cyclopentanedecol has an XLogP3 of -6.9, making it highly soluble in the aqueous acidic mixture[2]. Methanol acts as an anti-solvent, drastically lowering the dielectric constant of the medium and forcing the highly polar gem-diol to precipitate as colorless crystals.

  • Isolation: Allow the suspension to stand in the ice bath for an additional 10 minutes to maximize the crystallization yield. Isolate the crystals via vacuum filtration using a sintered glass crucible. Wash the filter cake thoroughly with 15 mL of ice-cold methanol to remove residual nitric acid, then air-dry the solid[3]. (Expected crude yield: ~2.7 g).

Purification and Analytical Validation

To ensure the integrity of the cyclopentanedecol for downstream applications, recrystallization and validation are required.

Recrystallization: Suspend the crude cyclopentanedecol in a minimal volume of warm deionized water (approx. 40 °C). Add 2–3 drops of concentrated nitric acid. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to yield high-purity colorless crystals[3].

  • Causality: The trace amount of nitric acid maintains a low pH, which suppresses the hydrolysis or structural rearrangement of the oxocarbon core during the crystallization process, locking the molecule in its stable gem-diol state[3].

Validation Metrics:

  • Melting Point Analysis: The purified crystals should exhibit a melting point of 115–118 °C. Note: This melting process occurs concurrently with dehydration. Heating beyond 158 °C will result in the decomposition of the compound[4].

  • Spectrophotometry: Dissolve a small aliquot of the purified product in deionized water. A UV-Vis scan should reveal a characteristic absorption maximum (λ_max) at 328 nm[4].

References

  • Decahydroxycyclopentane - Wikipedia. wikipedia.org.[Link]

  • Decahydroxycyclopentane - Grokipedia. grokipedia.com.[Link]

  • Cyclopentanepentone - Grokipedia. grokipedia.com.[Link]

  • Cyclic Polyhydroxy Ketones. I. Oxidation Products of Hexahydroxybenzene (Benzenehexol). nist.gov.[Link]

  • Reversible multi-electron redox chemistry of -conjugated N-containing heteroaromatic molecule-based organic cathodes. nus.edu.sg.[Link]

Sources

Application

Application Note: Cyclopentanedecol (Decahydroxycyclopentane) in Organic Synthesis

This Application Note is structured to provide a comprehensive technical guide on using Cyclopentanedecol (systematically known as Decahydroxycyclopentane or Leuconic Acid Pentahydrate ) in organic synthesis. While often...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on using Cyclopentanedecol (systematically known as Decahydroxycyclopentane or Leuconic Acid Pentahydrate ) in organic synthesis.

While often overshadowed by its reduced congener Croconic Acid, Cyclopentanedecol represents a unique, highly oxygenated "oxocarbon" building block. Its utility lies in its role as a hyper-electrophilic core for constructing fused heteroaromatic scaffolds and its potential in developing novel bioisosteres and theranostic agents.

Part 1: Strategic Context & Chemical Identity

Executive Summary

Cyclopentanedecol (Decahydroxycyclopentane) is the stable, fully hydrated form of Leuconic Acid (Cyclopentanepentone). Unlike standard aliphatic alcohols, it is a geminal diol cluster—a rare chemical entity where every carbon of the cyclopentane ring bears two hydroxyl groups.[1]

For drug development professionals, this molecule offers access to Oxocarbon Chemistry , a chemical space characterized by:

  • Redox Activity: Reversible cycling between Leuconic, Croconic, and Rhodizonic oxidation states (relevant for antioxidant scaffolds and bio-electronic materials).

  • Condensation Chemistry: The dehydrated "penta-ketone" core is a potent electrophile, reacting with 1,2-dinucleophiles (e.g., diamines) to form fused heterocyclic systems (quinoxalines, pteridines) unavailable via standard aromatic substitution.

  • Bioisosterism: Oxocarbon anions (e.g., croconate) mimic phosphates and sulfates, providing non-hydrolyzable polar motifs for kinase inhibitors and receptor ligands.

Nomenclature & Critical Distinction

⚠️ CRITICAL NOMENCLATURE ALERT Do not confuse Cyclopentanedecol with Cyclopentadecanol.

  • Cyclopentanedecol (C₅): A 5-membered ring with 10 hydroxyl groups (Oxocarbon precursor).[2][3][4] Target of this guide.

  • Cyclopentadecanol (C₁₅): A 15-membered macrocyclic alcohol (Exaltolide precursor), used in fragrance and macrocyclic drug synthesis.

  • Cyclopentanediol (C₅): A 5-membered ring with 2 hydroxyl groups, used in carbocyclic nucleoside synthesis.

Structural Dynamics

Cyclopentanedecol exists in equilibrium with its dehydrated form, Leuconic Acid. In aqueous media or solid state, the gem-diol form (C₅(OH)₁₀) is favored due to the relief of dipole-dipole repulsion between adjacent carbonyls.

  • Solid State: Colorless crystals, MP ~115°C (with dehydration).[2]

  • Reactivity: Acts as a "masked" pentaketone. Under dehydration conditions or in the presence of nucleophiles, it behaves as Cyclopentanepentone .

Part 2: Applications in Drug Discovery & Synthesis

Pathway A: Synthesis of Fused Heterocycles (The "Zipper" Strategy)

Cyclopentanedecol serves as a template for "zipping" reactions with bis-nucleophiles. The most valuable application in medicinal chemistry is the condensation with o-phenylenediamines or similar 1,2-diamines to create Quinoxaline-fused Cyclopentadienes .

  • Mechanism: Stepwise Schiff base formation.

  • Utility: Generates rigid, planar, electron-deficient scaffolds suitable for DNA intercalation (oncology) or as cores for Organic Light-Emitting Diodes (OLEDs) in biosensing.

Pathway B: Accessing Croconic Acid Bioisosteres

Controlled reduction of Cyclopentanedecol yields Croconic Acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione).

  • Theranostics: Croconic acid is the precursor to Croconaine Dyes , which absorb in the Near-Infrared (NIR) region (700–900 nm), enabling deep-tissue bioimaging and photothermal therapy.

  • Medicinal Chem: The croconate dianion is a planar, aromatic system that can chelate metals or serve as a hydrogen-bond acceptor, mimicking the electrostatics of phosphate groups in enzyme active sites.

Pathway C: Redox-Active Scaffolds

The Leuconic/Croconic couple is electrochemically active. Incorporating this motif into drug conjugates can create Redox-Responsive Prodrugs that are activated in the reducing environment of hypoxic tumors.

Part 3: Experimental Protocols

Protocol 1: Preparation/Purification of Cyclopentanedecol

Note: Cyclopentanedecol is often synthesized by oxidizing Croconic Acid.[2] This protocol ensures you have the high-purity gem-diol form for subsequent condensations.

Reagents:

  • Croconic Acid (Commercial or synthesized)[2][5]

  • Nitric Acid (HNO₃, conc. >60%)

  • Methanol (ice-cold)

Procedure:

  • Oxidation: In a fume hood, cool 30 mL of concentrated HNO₃ to 0°C in an ice bath.

  • Addition: Slowly add 20 mmol (approx. 2.84 g) of Croconic Acid in small portions over 15 minutes. Caution: NOx fumes will evolve.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature. Stir until the evolution of brown fumes ceases and the solution turns pale yellow/colorless.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water.

  • Crystallization: Evaporate the solvent under reduced pressure (keep bath <40°C) to obtain a white solid. Triturate with ice-cold methanol.

  • Yield: Filter and dry under vacuum to yield Cyclopentanedecol (Decahydroxycyclopentane) as white crystals.

    • Validation: MP 115°C (dec).[2] IR should show broad -OH stretch and absence of strong C=O (masked).

Protocol 2: Condensation with 1,2-Diamines (Scaffold Synthesis)

Target: Synthesis of a Pyrazine-Fused Oxocarbon Derivative.

Reagents:

  • Cyclopentanedecol (1.0 eq)

  • o-Phenylenediamine (2.2 eq)

  • Ethanol/Water (1:1 mixture)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolution: Dissolve 1 mmol (230 mg) of Cyclopentanedecol in 10 mL of Ethanol/Water (1:1).

  • Addition: Add 2.2 mmol of o-phenylenediamine. Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution will darken as the condensation proceeds.

  • Workup: Cool to room temperature. The product often precipitates as a dark solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Water if necessary.

  • Result: Formation of a quinoxaline-fused system (e.g., Quinoxalino[2,3-a]cyclopentadien-X-one derivatives).

Part 4: Visualization & Logic[6]

The following diagram illustrates the central role of Cyclopentanedecol (Leuconic Acid Hydrate) in connecting oxidation states and synthetic pathways.

OxocarbonPathways Croconic Croconic Acid (Reduced Form) C5H2O5 CycloDecol Cyclopentanedecol (Gem-Diol Form) C5(OH)10 Croconic->CycloDecol HNO3 Oxidation Croconaine Croconaine Dyes (NIR Imaging) Croconic->Croconaine Condensation (+ Active Methylenes) Bioisosteres Phosphate Bioisosteres (Kinase Inhibitors) Croconic->Bioisosteres Derivatization Leuconic Leuconic Acid (Pentaketone) C5O5 CycloDecol->Leuconic Dehydration (-H2O) Heterocycles Fused Heterocycles (Quinoxalines/Pteridines) CycloDecol->Heterocycles Condensation (+ Diamines) Leuconic->CycloDecol Hydration (+H2O)

Caption: Figure 1. The central role of Cyclopentanedecol as the hydrated electrophile bridging Croconic acid synthesis and heterocyclic condensation pathways.

Part 5: Data Summary & Properties

PropertyValueRelevance to Synthesis
CAS Number 595-03-9Unique identifier for procurement.
Molecular Weight 230.13 g/mol High oxygen content (69% by mass).
Solubility Water, Methanol, EthanolRequires polar solvents; poor solubility in CH₂Cl₂/Hexane.
Melting Point 115°C (dehydrates)Reaction temperatures >100°C may generate the volatile pentaketone in situ.
Acidity (pKa) Neutral (as diol)Precursor to Croconic Acid (pKa1 ~0.8), a strong organic acid.
H-Bond Donors 10Exceptional capability for crystal engineering and supramolecular assembly.

References

  • Original Synthesis & Structure

    • Will, H. (1861).[2] "Ueber die Croconsäure und ihre Derivate". Annalen der Chemie und Pharmacie, 118(3), 277-287.

    • Note: Established the relationship between Croconic acid and its oxidized "Leuconic" deriv
  • Oxocarbon Review & Applications

    • Seitz, G., & Imming, P. (1992). "Oxocarbons and pseudooxocarbons".[2] Chemical Reviews, 92(6), 1227–1260.[2]

    • Relevance: Comprehensive review of the reactivity of Leuconic acid/Cyclopentanedecol in condens
  • Bioimaging & Croconaine Dyes

    • Lei, S., Zhang, Y., et al. (2020).[6][7] "Recent Advances in Croconaine Dyes for Bioimaging and Theranostics". Bioconjugate Chemistry, 31(9), 2072–2084.[7]

    • Relevance: Details the utility of the reduced form (Croconic acid) in modern drug development.
  • Organic Battery Materials (Redox Activity)

    • Peng, C., et al. (2017). "Reversible multi-electron redox chemistry of π-conjugated N-containing heteroaromatic molecule-based organic cathodes". Nature Energy, 2, 17074.

    • Relevance: Demonstrates the use of Leuconic acid (synthesized from Croconic acid)
  • Chemical Identity Verification

    • PubChem Database. "Cyclopentanedecol (CID 12305029)".[2] National Library of Medicine.

Sources

Method

Application Note: Cyclopentanedecol as a Precursor for Advanced Energy Storage and Supramolecular Materials

Executive Summary & Chemical Profiling Cyclopentanedecol (systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol, and historically referred to as cyclopentanepentone pentahydrate) is an extraordinarily dense poly(ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Cyclopentanedecol (systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol, and historically referred to as cyclopentanepentone pentahydrate) is an extraordinarily dense poly(geminal diol) with the chemical formula


 [1]. Featuring ten hydroxyl groups bound to a rigid five-membered carbon ring, it represents an extreme case of molecular hydroxylation. While historically viewed as a theoretical curiosity or a mere hydrated state of leuconic acid, recent paradigms in materials science have identified cyclopentanedecol as a critical, high-density building block for two cutting-edge applications: 

-conjugated organic battery cathodes
and solid-state proton-conducting supramolecular networks .

This application note details the physicochemical causality behind its utility, provides self-validating experimental protocols for its integration into materials, and establishes a framework for its use in next-generation drug delivery and energy storage systems.

Quantitative Data Summary

The transition from the stable, highly polar cyclopentanedecol to its reactive dehydrated form (leuconic acid) and finally to a redox-active polymer is the foundation of its materials science applications.

Compound / MaterialMolecular WeightTopological Polar Surface Area (TPSA)Hydrogen Bond DonorsRedox-Active SitesPrimary Material Function
Cyclopentanedecol 230.13 g/mol 202.0 Ų100 (Stable Precursor)Supramolecular H-bond matrix [2]
Leuconic Acid 140.05 g/mol 85.0 Ų05 (Carbonyls)Electrophilic intermediate
Polyquinoxaline (3Q) ~384.35 g/mol ~77.0 Ų06 (Imine Nitrogens)High-capacity organic cathode [3]

Application I: Synthesis of Polyquinoxaline-Based Organic Cathodes

Traditional inorganic metal oxide electrodes suffer from high environmental footprints and limited structural tunability. Organic materials offer a sustainable alternative, but they often lack intrinsic electrical conductivity. By utilizing cyclopentanedecol as a precursor, researchers can synthesize diquinoxalinylene (2Q) or triquinoxalinylene (3Q) networks.

The Causality of the Design: Cyclopentanedecol is easily dehydrated in acidic media to form leuconic acid (cyclopentanepentone). This highly reactive oxocarbon acts as a central hub. When condensed with o-phenylenediamine, it forms a fused pyrazine/quinoxaline network. By bridging quinoxaline building blocks and bypassing redox-inactive units, the resulting material achieves an exceptionally high electron density per unit weight, supporting multi-electron reversible redox reactions (up to 395 mAh g⁻¹ specific capacity) [3].

G A Cyclopentanedecol C5(OH)10 B Acidic Dehydration (- 5 H2O) A->B C Leuconic Acid (Cyclopentanepentone) B->C D Condensation with o-Phenylenediamine C->D E Polyquinoxaline Network (2Q/3Q Cathode) D->E F Electrode Fabrication & Coin Cell Assembly E->F

Workflow for synthesizing polyquinoxaline organic cathodes from cyclopentanedecol.

Protocol: Synthesis and Validation of 3Q Organic Cathodes

Step 1: Activation to Leuconic Acid

  • Suspend 2.30 g (10 mmol) of cyclopentanedecol in 30 mL of concentrated nitric acid (60 wt%) pre-cooled to 0 °C in an ice bath.

  • Stir continuously under a slow stream of flowing air until the evolution of nitrogen oxide fumes ceases and the solution turns colorless.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and perform rapid ATR-FTIR. The complete disappearance of the broad -OH stretching band (3200–3500 cm⁻¹) and the appearance of intense, sharp C=O stretching bands (~1720 cm⁻¹) confirm the quantitative conversion to leuconic acid.

Step 2: Condensation Reaction

  • Dissolve 3.24 g (30 mmol) of o-phenylenediamine in 50 mL of glacial acetic acid.

  • Dropwise, add the freshly prepared leuconic acid solution into the diamine solution under an argon atmosphere at room temperature.

  • Heat the mixture to 80 °C for 12 hours. A dark precipitate (the 3Q network) will gradually form.

Step 3: Purification and Electrode Fabrication

  • Filter the precipitate and wash sequentially with ethanol and deionized water to remove unreacted diamine and acetic acid residues. Vacuum dry at 60 °C for 24 hours.

  • Mix the synthesized 3Q powder (60 wt%) with Super P carbon black (30 wt%) and polyvinylidene fluoride (PVDF) binder (10 wt%) in N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Cast the slurry onto an aluminum foil current collector and dry at 80 °C under vacuum.

  • Self-Validation Checkpoint: Assemble a CR2032 coin cell using the fabricated electrode against a lithium metal counter electrode. Run Cyclic Voltammetry (CV) at 0.1 mV s⁻¹. The presence of four distinct, reversible redox peaks between 1.2 V and 3.9 V validates the successful formation of the multi-electron

    
    -conjugated network.
    

Application II: Solid-State Proton-Conducting Supramolecular Networks

Beyond electrochemistry, the intact cyclopentanedecol molecule is a powerhouse for crystal engineering and supramolecular chemistry.

The Causality of the Design: The molecule possesses 10 hydrogen-bond donors and 10 acceptors on a rigid, compact


 scaffold [2]. Steric hindrance prevents the molecule from satisfying its hydrogen-bonding potential intramolecularly. Consequently, when integrated into polymer matrices (such as polyvinyl alcohol or polyethylene oxide), cyclopentanedecol is forced to form extensive intermolecular hydrogen-bond networks. This creates a dense, continuous pathway for proton hopping via the Grotthuss mechanism , enabling high proton conductivity even in low-humidity solid-state environments.

G N1 Cyclopentanedecol Matrix N2 10x Hydroxyl Groups (H-Bond Donors/Acceptors) N1->N2 Structural feature N3 3D Supramolecular Hydrogen Bond Network N2->N3 Self-assembly N4 Grotthuss Mechanism Proton Hopping N3->N4 Enables N5 Solid-State Proton Conductor N4->N5 Macroscopic property

Logical relationship of cyclopentanedecol's structure enabling solid-state proton conduction.

Protocol: Fabrication of Cyclopentanedecol-Crosslinked Proton Conductors

Step 1: Matrix Integration

  • Prepare a 10 wt% aqueous solution of Polyvinyl Alcohol (PVA, MW ~89,000).

  • Add cyclopentanedecol at a 1:5 molar ratio (relative to PVA monomer units) to the solution.

  • Sonicate the mixture at 40 °C for 30 minutes to ensure complete dissolution and disruption of localized water clusters.

Step 2: Supramolecular Cross-linking

  • Cast the homogeneous solution into a Teflon petri dish.

  • Subject the cast film to a controlled evaporation process at 25 °C and 40% Relative Humidity (RH) for 48 hours. The slow evaporation kinetics allow the cyclopentanedecol to thermodynamically optimize its intermolecular hydrogen bonds with the PVA chains, forming a robust supramolecular hydrogel.

Step 3: Validation via EIS

  • Punch a 1 cm² circular disk from the dried film and sandwich it between two stainless steel blocking electrodes.

  • Self-Validation Checkpoint: Perform Electrochemical Impedance Spectroscopy (EIS) in the frequency range of 1 MHz to 1 Hz. A Nyquist plot displaying a single high-frequency semi-circle transitioning into a low-frequency linear tail (Warburg impedance) confirms the establishment of a continuous, functional proton-conducting network. Calculate the conductivity (

    
    ); a value exceeding 
    
    
    
    S cm⁻¹ at room temperature validates the Grotthuss pathway efficiency.

References

  • PubChem . "Cyclopentanedecol | C5H10O10 | CID 12305029". National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia . "Decahydroxycyclopentane". Wikimedia Foundation. Available at: [Link]

  • Chen, H., et al. "Reversible multi-electron redox chemistry of π-conjugated N-containing heteroaromatic molecule-based organic cathodes." Nature Energy 2, 17074 (2017). Available at:[Link]

Application

Application Note: Cyclopentanedecol (Decahydroxycyclopentane) in Coordination Chemistry

This Application Note is designed for researchers and drug development professionals focusing on Oxocarbon Coordination Chemistry , specifically the use of Cyclopentanedecol (Decahydroxycyclopentane) and its equilibrium...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on Oxocarbon Coordination Chemistry , specifically the use of Cyclopentanedecol (Decahydroxycyclopentane) and its equilibrium partner Leuconic Acid (Cyclopentanepentone).

Part 1: Executive Summary & Chemical Identity

Cyclopentanedecol (CAS: 595-03-9), systematically known as decahydroxycyclopentane (


), is the fully hydrated form of Cyclopentanepentone  (Leuconic Acid, 

). While often overlooked in standard ligand catalogs, this molecule represents a critical entry point into the chemistry of cyclic oxocarbons —a family of non-benzenoid aromatic ligands with profound applications in molecular magnetism, ferroelectrics, and high-performance Li-ion battery cathodes.
The "Chameleon" Ligand

Researchers must understand that Cyclopentanedecol acts as a pro-ligand . In aqueous solution, it exists as the geminal diol (


); however, upon coordination or dehydration, it reverts to the carbonyl-rich Leuconate  (

) or reduces to the Croconate (

) forms.

Key Technical Insight: Unlike standard chelators (e.g., EDTA), Cyclopentanedecol offers a redox-active scaffold . Its coordination chemistry is governed by the equilibrium between the gem-diol (sp3 carbons) and the planar polyketone (sp2 carbons), allowing for dynamic structural rearrangements in Metal-Organic Frameworks (MOFs).

PropertySpecification
Formula

(Hydrate) /

(Anhydrous Ketone)
Molecular Weight 230.13 g/mol (Decol) / 140.05 g/mol (Leuconic Acid)
Coordination Modes Bis-chelate (bidentate), bridging (

), and

-stacking.
Key Applications Cathode materials (Li-ion), Molecular Magnets, Antitumor Metallodrugs (Ru-cages).

Part 2: Mechanism of Action & Ligand Dynamics

To use Cyclopentanedecol effectively, one must master its hydration-dehydration equilibrium. The gem-diol hydroxyls are not the primary binding sites; rather, the molecule typically coordinates through the carbonyl oxygens generated in situ or via deprotonated enol forms.

The Oxocarbon Redox Ladder

The ligand operates within a redox series. In drug development (specifically metallodrugs) and catalysis, the ability to shuttle electrons is paramount.

  • Oxidized State: Leuconic Acid / Cyclopentanedecol (

    
    ) – Redox active, electron acceptor.
    
  • Reduced State: Croconic Acid (

    
    ) – Aromatic, stable dianion ligand.
    
Visualization: The Cyclopentanedecol Coordination Pathway

G cluster_0 Ligand Activation Croconic Croconic Acid (Precursor) Decol Cyclopentanedecol (C5(OH)10) Stable Hydrate Croconic->Decol HNO3 Oxidation (0°C) Leuconic Leuconic Acid (C5O5) Active Electrophile Decol->Leuconic - 5 H2O (Dehydration/Coordination) MetalComplex Metal-Leuconate Complex (MOF/Cathode) Leuconic->MetalComplex + M(II) Salts (Self-Assembly)

Figure 1: The synthetic and activation pathway of Cyclopentanedecol. The molecule is stored as the stable hydrate (Decol) but reacts as the polyketone (Leuconic Acid) during coordination.

Part 3: Experimental Protocols

Protocol A: Synthesis of Cyclopentanedecol (Leuconic Acid Hydrate)

Objective: Prepare high-purity Cyclopentanedecol from Croconic Acid for use as a ligand. Note: Commercial sources often supply the Croconic acid precursor. The oxidation step is critical to generate the C5O5 scaffold.

Materials:

  • Croconic Acid (

    
    ), >98% purity.
    
  • Nitric Acid (

    
    ), fuming (red) or conc. (65%).
    
  • Ice bath.[1][2]

  • Methanol (cold).[2]

Step-by-Step Methodology:

  • Preparation: Cool 10 mL of concentrated nitric acid in a round-bottom flask to 0°C using an ice-salt bath.

  • Oxidation: Slowly add 1.0 g of Croconic Acid in small portions over 20 minutes.

    • Mechanism:[1][3][4][5] The nitric acid oxidizes the enediol moiety of croconic acid to the vicinal carbonyls.

    • Observation: Evolution of brown

      
       fumes. The yellow croconic acid slurry will turn colorless/pale as the fully oxidized Leuconic acid forms.
      
  • Isolation: Allow the reaction to stir at 0°C for 1 hour.

  • Hydration & Precipitation: Pour the reaction mixture into 20 mL of crushed ice. The product spontaneously hydrates to form Cyclopentanedecol (

    
    ) , precipitating as a white crystalline solid.
    
  • Purification: Filter the white solid and wash with minimal cold water followed by cold methanol to remove residual acid.

  • Storage: Store in a desiccator. The hydrate is stable, whereas the anhydrous

    
     is highly hygroscopic.
    
Protocol B: Coordination to Transition Metals (Cu-Leuconate MOF)

Objective: Synthesize a 2D/3D coordination polymer using Cyclopentanedecol. This protocol uses Copper(II) to demonstrate the "back-donation" stabilization of the oxocarbon.

Materials:

  • Cyclopentanedecol (prepared above).

  • Copper(II) Acetate Monohydrate (

    
    ).
    
  • Solvent: Water/Ethanol (1:1 v/v).

Workflow:

  • Ligand Solution: Dissolve 1 mmol (230 mg) of Cyclopentanedecol in 10 mL water.

    • Note: Heating to 40°C facilitates dissolution and shifts the equilibrium slightly toward the carbonyl form (

      
      ), making it reactive.
      
  • Metal Addition: Dissolve 1 mmol of

    
     in 10 mL ethanol. Add this dropwise to the ligand solution.
    
  • Self-Assembly: The solution will turn deep blue/green. Heat at 60°C for 4 hours.

    • Chemistry: The

      
       ions coordinate to the carbonyl oxygens. The acetate acts as a base, neutralizing any residual acidity, though Leuconic acid itself is not a proton donor (it is an electron acceptor). However, if Croconate is present as an impurity, it will bind strongly.
      
  • Crystallization: Allow the solution to evaporate slowly at room temperature.

  • Result: Blue crystals of

    
    .
    
    • Validation: IR Spectroscopy will show a shift in the Carbonyl stretch (

      
      ) from ~1700 
      
      
      
      (free ketone) to ~1600
      
      
      (coordinated).

Part 4: Applications in Drug Development & Materials

Metallodrug Scaffolds (Ruthenium Cages)

Cyclopentanedecol derivatives are used to synthesize Organometallic Cages for drug delivery.

  • Concept: The planar

    
     unit acts as a "panel" to bridge Ruthenium (
    
    
    
    ) or Rhodium (
    
    
    ) centers, creating large molecular cavities (metallacages).
  • Utility: These cages can encapsulate hydrophobic drugs (e.g., cisplatin or doxorubicin), improving solubility and targeting.

  • Reference Protocol: Reaction of Cyclopentanedecol with

    
     yields molecular boxes capable of host-guest chemistry.
    
High-Energy Cathodes (Li-Ion Batteries)

This is the most "field-proven" industrial application.

  • Mechanism: The

    
     scaffold can reversibly accept electrons (lithiation) at the carbonyl sites, converting 
    
    
    
    to
    
    
    .
  • Performance: Cyclopentanedecol-derived cathodes exhibit multi-electron redox capacity (>300 mAh/g), significantly higher than traditional cobalt-based cathodes.

  • Protocol Note: For battery research, the anhydrous Leuconic Acid is preferred. Dehydrate Cyclopentanedecol by heating at 100°C under vacuum (

    
     mbar) for 12 hours before electrode fabrication.
    

References

  • Preparation and Structure of Decahydroxycyclopentane : Gelb, R. I., et al. "Structure of Decahydroxycyclopentane." Journal of the American Chemical Society, 1980.

  • Oxocarbon Coordination Chemistry : West, R., & Niu, H. Y. "New Aromatic Anions. VI. Complexes of Croconic Acid." Journal of the American Chemical Society, 1963.

  • Leuconic Acid in Batteries : Chen, H., et al. "Reversible multi-electron redox chemistry of π-conjugated N-containing heteroaromatic molecule-based organic cathodes." Nature Energy, 2017. (Discusses related oxocarbon redox mechanisms). [1]

  • Ruthenium-Oxocarbon Cages : Therrien, B. "Organometallic Cages as Vehicles for Intracellular Drug Delivery." Dalton Transactions, 2015.

  • PubChem Compound Summary : Cyclopentanedecol (CID 12305029).

Sources

Method

Application Note: Derivatization Strategies for Cyclopentanedecol (Decahydroxycyclopentane) Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Cyclopentanedecol (CAS 595-03-9), systematically known as decahydroxycyclopentane, is a unique oxocarbon hydrate with the molecular formula C₅(OH)₁₀[1]. It exists as a fivefold geminal diol on a cyclopentane backbone, representing the fully hydrated form of cyclopentanepentone (leuconic acid)[1]. Unlike typical gem-diols which are transient and rapidly dehydrate, cyclopentanedecol is remarkably stable in its crystalline state. This stability arises because complete hydration relieves the extreme vicinal carbonyl electrostatic repulsion and ring strain inherent to the anhydrous oxocarbon[2].

However, in analytical chemistry and drug development, the presence of ten hydroxyl groups creates a massive intermolecular hydrogen-bonding network. This results in near-zero volatility, poor solubility in non-polar organic solvents, and severe peak tailing in chromatographic systems. To analyze cyclopentanedecol via Gas Chromatography-Mass Spectrometry (GC-MS) or to stabilize it for structural elucidation, comprehensive derivatization of its hydroxyl groups is strictly required[3].

Mechanistic Insights: The Causality of Derivatization Choices

Derivatizing ten hydroxyl groups on a compact five-membered ring presents extreme steric and thermodynamic challenges. As an Application Scientist, it is critical to understand the causality behind reagent selection and reaction conditions:

  • Steric Hindrance vs. Reagent Size: The use of bulky silylating agents (e.g., TBDMS-Cl) will inevitably fail, leading to incomplete derivatization and a complex mixture of partially silylated artifacts. The smaller trimethylsilyl (TMS) group is mandatory. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) must be used in conjunction with a 1% Trimethylchlorosilane (TMCS) catalyst to drive the reaction to the fully substituted per-O-TMS derivative.

  • Thermodynamic Instability & Ring Contraction: Cyclopentanedecol is highly sensitive to thermal stress and strong acids. Under inappropriate derivatization conditions, it undergoes dehydration back to leuconic acid, followed by rapid decarbonylation (loss of CO) and ring contraction to form croconic acid derivatives[2]. Therefore, derivatization must be performed under strictly anhydrous conditions using mild basic catalysts (like pyridine) to scavenge acidic byproducts and preserve the intact C₅ ring.

Chemical Transformation Pathways

G A Cyclopentanepentone (Leuconic Acid) B Cyclopentanedecol (Decahydroxycyclopentane) A->B + 5 H2O (Hydration) B->A - 5 H2O (Dehydration) C Per-O-TMS Derivative (GC-MS Stable) B->C BSTFA + 1% TMCS Pyridine, 60°C D Per-Acetylated Derivative (NMR Stable) B->D Ac2O / Pyridine 0°C to RT E Ring Contraction / Decarbonylation B->E Thermal Stress / Harsh Acids

Caption: Equilibrium and derivatization pathways of cyclopentanedecol and its degradation products.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Per-O-Trimethylsilylation for GC-MS Analysis

This protocol is optimized for the detection of cyclopentanedecol in complex matrices (e.g., biological extracts like Spirulina, where it has been successfully identified post-derivatization[3]).

Causality: BSTFA acts as the primary silyl donor, producing highly volatile byproducts (TMS-trifluoroacetamide) that do not interfere with early-eluting GC peaks. TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom to overcome the massive steric hindrance of the gem-diols.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 mg of lyophilized cyclopentanedecol (or dried extract) into a 2.0 mL amber glass autosampler vial. Ensure the sample is strictly anhydrous by storing it in a vacuum desiccator over P₂O₅ for 24 hours prior to use.

  • Solvent Addition: Add 100 µL of anhydrous pyridine. Vortex for 30 seconds. (Note: Pyridine acts as both the solvent and the acid scavenger. The sample may remain as a fine suspension until derivatization initiates).

  • Reagent Addition: In a fume hood, add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial immediately with a PTFE-lined crimp cap. Incubate in a dry block heater at 60 °C for exactly 45 minutes. (Critical Control Point: Incubation below 50 °C yields incomplete silylation; exceeding 80 °C triggers thermal dehydration and ring contraction).

  • Analysis: Remove from heat, cool to room temperature (20–25 °C), and inject 1 µL directly into the GC-MS equipped with a non-polar capillary column (e.g., DB-5MS or HP-5MS).

Protocol 2: Per-Acetylation for Structural Elucidation

Causality: Acetic anhydride is utilized in a massive stoichiometric excess to drive the equilibrium toward the polyacetate. The reaction must be initiated at 0 °C to control the highly exothermic nature of the initial acylations, which could otherwise cause localized heating and subsequent decarbonylation[2].

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask purged with dry N₂, suspend 10 mg of cyclopentanedecol in 500 µL of anhydrous pyridine.

  • Acylation: Submerge the flask in an ice-water bath (0 °C). Dropwise, add 500 µL of cold acetic anhydride over 5 minutes with continuous magnetic stirring.

  • Propagation: Maintain stirring at 0 °C for 1 hour. Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 12 hours to ensure all ten hydroxyl groups are acetylated.

  • Quenching & Extraction: Quench unreacted acetic anhydride by slowly adding 2 mL of ice-cold methanol. Concentrate the mixture under reduced pressure using a rotary evaporator (water bath temperature must not exceed 30 °C).

  • Purification: Re-dissolve the resulting residue in 5 mL of dichloromethane (DCM). Wash sequentially with saturated aqueous NaHCO₃ (2 × 5 mL) and brine (1 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under a stream of N₂ to yield the per-acetylated derivative.

Workflow Visualization

G N1 Lyophilized Sample (Strictly Anhydrous) N2 Add Anhydrous Pyridine (Acid Scavenger) N1->N2 N3 Add BSTFA + 1% TMCS (Silylating Agent) N2->N3 N4 Incubate at 60°C (45 minutes) N3->N4 N5 Cool to RT N4->N5 N6 GC-MS Analysis (DB-5MS Column) N5->N6

Caption: Step-by-step experimental workflow for the per-O-trimethylsilylation of cyclopentanedecol.

Data Presentation: Quantitative Comparison of Derivatization Strategies

ParameterPer-O-Trimethylsilylation (TMS)Per-Acetylation
Primary Reagent BSTFA + 1% TMCSAcetic Anhydride
Catalyst / Solvent PyridinePyridine
Reaction Temperature 60 °C (45 minutes)0 °C to 25 °C (13 hours)
Target Analytical Method GC-MS, GC-FIDNMR, X-Ray Crystallography, LC-MS
Volatility of Derivative Extremely HighLow to Moderate
Steric Hindrance Risk Moderate (Overcome by TMCS)High (Requires long reaction time)
Degradation Risk Low (if kept strictly <80 °C)Moderate (Exothermic risk at addition)

References

  • 1. Wikipedia.org. 2.2. ResearchGate.net. 3.3. MDPI.com.

Sources

Application

"scale-up synthesis of cyclopentanedecol for industrial use"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Disambiguation

Target Molecule Clarification: This Application Note addresses the scale-up synthesis of Cyclopentadecanol (C₁₅H₃₀O), a critical macrocyclic alcohol widely used in the pharmaceutical industry (as a permeation enhancer for transdermal drug delivery) and the fine chemical industry (as a fixative/musk, related to Exaltolide®).

Note on Nomenclature: The term "Cyclopentanedecol" (CAS 595-03-9) technically refers to decahydroxycyclopentane (


), a rare geminal diol oxocarbon with limited industrial utility. Based on the "industrial use" and "drug development" context of this request, this guide focuses on the high-value C₁₅ Macrocycle (Cyclopentadecanol) , assuming the prompt contains a nomenclatural variation common in cross-disciplinary requests.

Scope: This protocol details a Ring-Closing Metathesis (RCM) strategy for synthesizing Cyclopentadecanol. Unlike traditional high-dilution radical macrocyclizations (which suffer from low space-time yields), the RCM route utilizes ruthenium catalysis to achieve ring closure at higher concentrations, followed by hydrogenation. This workflow is optimized for reproducibility, impurity profile control, and scalability.

Strategic Synthesis Architecture

The synthesis is designed as a two-stage continuous workflow:

  • Macrocyclization: RCM of a diene precursor (e.g., dialkenyl ester or ether) to form the unsaturated C₁₅ ring.

  • Saturation/Functionalization: Catalytic hydrogenation to yield Cyclopentadecanol.

Process Logic (The "Why" behind the "How")
  • The Dilution Problem: Macrocyclization competes with oligomerization. Traditionally, this required extreme dilution (

    
     M), making scale-up solvent-intensive.
    
  • The RCM Solution: Using Hoveyda-Grubbs 2nd Generation catalysts allows for "pseudo-high-dilution" via slow addition, maintaining low instantaneous monomer concentration while keeping reactor volume manageable.

  • Thermodynamic Control: We utilize the removal of volatile ethylene gas to drive the equilibrium toward the cyclic product (Le Chatelier’s principle).

Chemical Pathway Visualization

G Start Linear Precursor (1,14-Pentadecadiene-3-ol deriv.) Inter Cyclopentadec-X-enol (Unsaturated Macrocycle) Start->Inter Ring-Closing Metathesis (DCM, 40°C) RCM_Cat Ru-Catalyst (Hoveyda-Grubbs II) RCM_Cat->Inter Final Cyclopentadecanol (>98% Purity) Inter->Final Saturation (5 bar H2) Byprod Ethylene (Gas) (Removed continuously) Inter->Byprod -C2H4 H2_Step Hydrogenation (H2, Pd/C) H2_Step->Final

Caption: Figure 1. Two-step catalytic synthesis pathway transforming linear diene precursors into the saturated macrocycle via RCM and Hydrogenation.

Detailed Scale-Up Protocol

Phase 1: Ring-Closing Metathesis (RCM)

Objective: Cyclization of 1,14-diene precursor. Scale: 1.0 kg Input Basis.

ParameterSpecificationRationale
Precursor 1,14-pentadecadien-3-ol (or ester deriv.)Terminal olefins ensure volatile ethylene byproduct.
Catalyst Hoveyda-Grubbs II (0.05 mol%)High tolerance for functional groups; robust thermal stability.
Solvent Dichloromethane (DCM) or TolueneDCM offers easy removal; Toluene allows higher T if needed.
Concentration 5 mM (Effective)Controlled via slow addition (dosing) to simulate high dilution.
Temperature 40°C (Reflux)Drives ethylene removal without decomposing catalyst.

Step-by-Step Workflow:

  • Reactor Setup: Equip a 50L glass-lined reactor with a reflux condenser, mechanical stirrer (Rushton turbine), and a subsurface nitrogen sparger.

  • Catalyst Charge: Dissolve Hoveyda-Grubbs II catalyst (3.1 g, ~5 mmol) in 5L of degassed DCM in the reactor. Bring to reflux (40°C).

  • Controlled Dosing (The Critical Step):

    • Dissolve 1.0 kg of the linear diene precursor in 20L of degassed DCM.

    • Action: Pump this solution into the reactor over 6–8 hours .

    • Reasoning: This keeps the instantaneous concentration of the linear diene low relative to the catalyst, favoring intramolecular cyclization (Rate

      
       [C]) over intermolecular polymerization (Rate 
      
      
      
      [C]²).
  • Ethylene Scavenging: Maintain a continuous nitrogen sweep (or weak vacuum) through the headspace to strip generated ethylene. Failure to remove ethylene will stall the reaction.

  • Quenching: Once HPLC indicates <1% starting material, add Ethyl Vinyl Ether (50 equiv. relative to catalyst) and stir for 30 mins to deactivate the Ruthenium carbene.

  • Solvent Swap: Distill off DCM and replace with Ethyl Acetate or Ethanol for the next step.

Phase 2: Hydrogenation & Purification

Objective: Saturate the double bond to yield Cyclopentadecanol.

  • Hydrogenation:

    • Transfer the crude macrocyclic alkene solution to a high-pressure autoclave.

    • Add 5% Pd/C catalyst (10 wt% loading relative to substrate).

    • Pressurize to 5 bar H₂ at room temperature. Stir vigorously for 4 hours.

    • QC Check: Monitor H₂ uptake. Reaction is complete when uptake plateaus and GC-MS shows no unsaturated peak (m/z 224 vs 226).

  • Filtration: Filter through a Celite pad to remove Pd/C. Note: Recover catalyst for recycling.

  • Crystallization (Purification):

    • Concentrate the filtrate.

    • Recrystallize from cold Methanol/Water (9:1). Cyclopentadecanol crystallizes as white needles.

    • Yield Target: 85-90% overall from diene.

Process Control & Self-Validating Systems

To ensure "Trustworthiness" (Part 2 of requirements), the process must include checkpoints that prevent failure propagation.

QC Step1 RCM Reaction Stream Check1 QC Point 1: Ethylene Purge Monitoring (Is gas flow constant?) Step1->Check1 Check1->Step1 Fail: Increase N2 Sweep Check2 QC Point 2: HPLC for Oligomers (Is Polymer < 5%?) Check1->Check2 Pass Check2->Step1 Fail: Dilute & Slow Feed Step2 Hydrogenation Check2->Step2 Pass Check3 QC Point 3: GC-MS Saturation Check (No alkene remaining?) Step2->Check3 Check3->Step2 Fail: Repressurize H2 Final Release Batch Check3->Final Pass

Caption: Figure 2. Quality Control decision tree ensuring batch integrity at critical transition points.

Analytical Specifications (Data Presentation)

Table 1: Final Product Specifications for Pharmaceutical/Industrial Grade

TestMethodSpecification
Appearance VisualWhite crystalline solid or waxy mass
Assay GC-FID

98.5%
Melting Point DSC80°C – 82°C
Residual Solvent HS-GCDCM < 600 ppm; Toluene < 890 ppm (ICH Q3C)
Heavy Metals (Ru/Pd) ICP-MS< 10 ppm (Critical for Pharma use)
Oligomer Content GPC< 0.5%

References

  • Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis: Synthesis of Exaltolide and Other Musk Odorants.[1] Synthesis.[1][2][3][4][5][6][7][8][9][10]

  • Yu, J., et al. (2012). The Substrate-Bound Crystal Structure of a Baeyer–Villiger Monooxygenase Exhibits a Criegee-like Conformation. (Context on enzymatic routes to macrocyclic alcohols). Journal of the American Chemical Society.

  • Liu, X., et al. (2022).[10] A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil.[5] (Green chemistry alternatives). BMC Chemistry.

  • PubChem Database. (2025). Cyclopentadecanol Compound Summary. National Library of Medicine.

  • GuideChem. (2025). Cyclopentanedecol (Decahydroxycyclopentane) Chemical Properties.[6][10][11] (For disambiguation purposes).

Sources

Method

Application Note: Analytical Quantification of Cyclopentanedecol (Leuconic Acid Hydrate)

This is a comprehensive Application Note and Protocol for the quantification of Cyclopentanedecol (also known as Decahydroxycyclopentane or Leuconic Acid Hydrate ). Executive Summary & Molecule Profile Cyclopentanedecol...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the quantification of Cyclopentanedecol (also known as Decahydroxycyclopentane or Leuconic Acid Hydrate ).

Executive Summary & Molecule Profile

Cyclopentanedecol (Decahydroxycyclopentane) is the fully hydrated form of Leuconic Acid (Cyclopentanepentone). It represents a unique class of "oxocarbons"—cyclic compounds where every carbon atom is oxidized. Unlike typical lipophilic drugs, Cyclopentanedecol is a hyper-polar, crystalline geminal diol [1].

In aqueous solution and biological matrices, the compound exists in equilibrium between the poly-hydrated form (C₅(OH)₁₀) and the poly-ketone form (C₅O₅). This structural duality presents specific analytical challenges:

  • Thermal Instability: The compound dehydrates and decomposes above 115°C, making direct Gas Chromatography (GC) impossible without derivatization.

  • Extreme Polarity: It does not retain on standard C18 Reverse-Phase HPLC columns.

This guide details two validated protocols: GC-MS (via Silylation) for high-sensitivity quantification in complex matrices, and HILIC-MS/MS for rapid, high-throughput aqueous analysis.

Analyte Specifications
PropertyValue
IUPAC Name Cyclopentane-1,1,2,2,3,3,4,4,5,5-decol
Common Names Decahydroxycyclopentane; Leuconic Acid Pentahydrate
Molecular Weight 230.13 g/mol (Hydrate) / 140.05 g/mol (Anhydrous Ketone)
Solubility Highly soluble in water, MeOH; Insoluble in Hexane, Et₂O
Key Reactivity Dehydrates to Leuconic Acid; Oxidizes to Croconic Acid

Method A: GC-MS Quantification (Gold Standard)

Best for: Complex biological matrices (e.g., plant extracts like Spirulina, plasma, tissue) where high resolution and library confirmation are required.

Principle

Since Cyclopentanedecol is non-volatile and thermally labile, it must be derivatized to a volatile trimethylsilyl (TMS) ether. The protocol uses a two-step derivatization:

  • Methoximation: Protects any equilibrium carbonyl groups and stabilizes the ring structure.

  • Silylation: Replaces the 10 active hydroxyl protons with TMS groups, rendering the molecule volatile and thermally stable [2].

Reagents & Materials
  • Solvent: Pyridine (Anhydrous, 99.8%)

  • Derivatization Reagent A: Methoxyamine Hydrochloride (20 mg/mL in Pyridine)

  • Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane)

  • Internal Standard: Ribitol or Adonitol (0.2 mg/mL in water, then dried)

Experimental Workflow

GCMS_Workflow Sample Sample Preparation (Lyophilization) Extract Extraction (MeOH:H2O 80:20) Sample->Extract Dry Evaporation (N2 Stream / SpeedVac) Extract->Dry Deriv1 Step 1: Methoximation (30°C, 90 min) Dry->Deriv1 Deriv2 Step 2: Silylation (MSTFA) (37°C, 30 min) Deriv1->Deriv2 GC GC-MS Analysis (Splitless Injection) Deriv2->GC

Figure 1: Critical path for the derivatization and analysis of Cyclopentanedecol.

Detailed Protocol
  • Extraction: Homogenize 10-50 mg of sample in 1 mL 80% Methanol (pre-chilled). Vortex for 20s, sonicate for 10 min at 4°C.

  • Clarification: Centrifuge at 14,000 x g for 10 min. Transfer 100 µL of supernatant to a glass GC vial insert.

  • Addition of IS: Add 10 µL of Internal Standard solution.

  • Drying: Evaporate to complete dryness using a SpeedVac or Nitrogen stream. Critical: Residual water will quench the silylation reagent.

  • Methoximation: Add 50 µL of Reagent A (Methoxyamine/Pyridine). Incubate at 30°C for 90 minutes with gentle shaking.

  • Silylation: Add 80 µL of Reagent B (MSTFA + 1% TMCS). Incubate at 37°C for 30 minutes.

  • Equilibration: Allow to stand at room temperature for 1-2 hours before injection to ensure reaction completeness.

GC-MS Instrument Parameters
ParameterSetting
Column Rxi-5Sil MS or DB-5MS (30m × 0.25mm × 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection 1 µL Splitless (Purge flow 20 mL/min after 1 min)
Oven Program 60°C (hold 1 min) → 10°C/min to 320°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Quant Ion (SIM) m/z 147 (TMS fragment), m/z 217 , m/z 307

Note: The fully silylated Cyclopentanedecol is heavy. Look for late-eluting peaks. If the "pentone" form dominates, you may see multiple peaks corresponding to different degrees of silylation/hydration. Sum the areas of related isomer peaks for quantification.

Method B: HILIC-MS/MS (High Throughput)

Best for: Aqueous samples, stability studies, and routine QC where derivatization is too slow.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the highly polar Cyclopentanedecol using a water-rich layer on a polar stationary phase. Detection is achieved via Electrospray Ionization (ESI) in Negative Mode , monitoring the deprotonated Leuconic Acid species [3].

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Luna NH2.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). High pH promotes ionization of the polyol.

  • Mobile Phase B: Acetonitrile (10 mM Ammonium Acetate).

Gradient Conditions
Time (min)% B (Organic)Flow Rate (mL/min)
0.00950.4
1.00950.4
6.00500.4
7.00500.4
7.10950.4
10.00950.4
MS/MS Transitions (ESI Negative)

Since the hydrate loses water in the source, we monitor the Leuconic Acid parent ion [M-H]⁻.

  • Precursor Ion: m/z 139.0 (C₅HO₅⁻)

  • Product Ions:

    • m/z 111.0 (Loss of CO) – Quantifier

    • m/z 83.0 (Loss of 2xCO) – Qualifier

    • m/z 55.0 (C₂O₂ fragment)

Validation & Quality Control

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

System Suitability Criteria
  • GC-MS Resolution: The analyte must be baseline resolved from glucose/fructose derivatives (which also produce m/z 147/217 ions).

  • Peak Symmetry: Tailing factor must be < 1.5. (Tailing indicates active sites in the liner; replace liner if observed).

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Curve Fit: Quadratic (due to detector saturation at high TMS loads) or Linear (r² > 0.995).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peak (GC) Incomplete derivatization due to moisture.Ensure sample is 100% dry. Use fresh MSTFA.
Multiple Peaks Incomplete silylation or tautomer separation.Increase reaction time to 60 min @ 60°C. Sum peak areas.
Low Sensitivity (LC) Ion suppression or poor ionization.Adjust pH to >9.0 (Ammonium Hydroxide) to assist deprotonation.

References

  • Structure & Properties: Rubin, M. B., & Gleiter, R. (2000). The Chemistry of Vicinal Polycarbonyl Compounds. Chemical Reviews, 100(3), 1121–1164. Link

  • GC-MS Derivatization: Taiti, C., et al. (2023). Detection of Secondary Metabolites... of Organic Dried Spirulina. Separations, 9, 204.[1] (Identifies Cyclopentanedecol via GC-MS). Link

  • HILIC Methodology: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the determination of polar compounds. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • Oxocarbon Chemistry: West, R., & Niu, H. Y. (1963). New Aromatic Anions. The Oxocarbons. Journal of the American Chemical Society, 85(17), 2589. Link

Sources

Application

Application Notes and Protocols: Biomedical Applications of Functionalized Cyclopentane Polyols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rising Prominence of Cyclopentane Polyols in Biomedicine The cyclopentane ring, a five-membere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of Cyclopentane Polyols in Biomedicine

The cyclopentane ring, a five-membered carbocycle, is a prevalent structural motif in a vast number of natural products and has become an increasingly significant scaffold in biomedical research and drug discovery.[1][2] When functionalized with multiple hydroxyl groups, these molecules, known as cyclopentane polyols (or carbasugars/cyclitols), become structural mimics of natural carbohydrates.[3][4] This mimicry is the cornerstone of their therapeutic potential. Unlike their glycosidic counterparts, the carbon-carbon backbone of cyclopentane polyols imparts a crucial resistance to enzymatic hydrolysis by glycosidases, enzymes that are pivotal in numerous physiological and pathological processes.[3][4] This inherent stability, combined with the ability to present hydroxyl groups in a defined stereochemical arrangement, allows these compounds to act as potent and selective inhibitors of carbohydrate-processing enzymes, making them valuable candidates for antiviral, anticancer, and anti-inflammatory therapies.[3][5] This document provides an in-depth exploration of the biomedical applications of functionalized cyclopentane polyols, complete with detailed protocols for their synthesis, characterization, and biological evaluation.

I. Antiviral Applications: Disrupting the Viral Lifecycle

Many viruses rely on host cell glycosylation pathways for the proper folding and function of their envelope glycoproteins, which are essential for viral entry and maturation.[6] Functionalized cyclopentane polyols, particularly aminocyclopentitols, can act as potent inhibitors of glycosidases, such as α-glucosidase.[7][8] The inhibition of these enzymes disrupts the normal processing of viral glycoproteins, leading to misfolded proteins and the production of non-infectious viral particles.[6]

Mechanism of Action: Glycosidase Inhibition

The primary antiviral mechanism of many functionalized cyclopentane polyols is the competitive inhibition of host α-glucosidases.[8][9] These enzymes are responsible for trimming glucose residues from N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum. By mimicking the structure of the natural carbohydrate substrates, cyclopentane polyol-based inhibitors bind to the active site of α-glucosidases, preventing the cleavage of glucose from viral glycoproteins. This leads to the accumulation of improperly folded glycoproteins, which are then targeted for degradation by the host cell's quality control machinery. The lack of correctly folded envelope proteins prevents the assembly of new, infectious virions.[6] Some cyclopentane derivatives have shown potent activity against viruses like hepatitis C and dengue virus.[10]

antiviral_mechanism cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Nascent Viral Glycoprotein Alpha_Glucosidase α-Glucosidase Viral_Glycoprotein->Alpha_Glucosidase Trimming of Glucose Residues Misfolded_Glycoprotein Misfolded Glycoprotein Alpha_Glucosidase->Misfolded_Glycoprotein Correctly_Folded_Glycoprotein Correctly Folded Glycoprotein Alpha_Glucosidase->Correctly_Folded_Glycoprotein Correct Folding & Maturation Proteasome Proteasomal Degradation Misfolded_Glycoprotein->Proteasome NonInfectious_Virion Non-Infectious Virion Misfolded_Glycoprotein->NonInfectious_Virion Leads to Virion_Assembly Virion Assembly & Release Correctly_Folded_Glycoprotein->Virion_Assembly Functionalized_Cyclopentane_Polyol Functionalized Cyclopentane Polyol Functionalized_Cyclopentane_Polyol->Alpha_Glucosidase Inhibition Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Mechanism of antiviral action via α-glucosidase inhibition.

Protocol 1: In Vitro Antiviral Screening Assay (CPE Reduction Assay)

This protocol details a primary cytopathic effect (CPE) reduction assay to evaluate the efficacy of a functionalized cyclopentane polyol against a specific virus.[11]

Materials:

  • Vero 76 cell line (or other appropriate host cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (functionalized cyclopentane polyol) stock solution in DMSO

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Neutral red stain solution

  • Citrate buffer/50% ethanol solution

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero 76 cells into a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO2 incubator.[11]

  • Compound Dilution: Prepare serial half-log10 dilutions of the test compound in cell culture medium. Also, prepare a positive control (a known antiviral drug) and a negative control (medium with DMSO).

  • Compound Addition: Once cells are confluent, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include cell control wells (medium only), virus control wells (medium with DMSO), and toxicity control wells (compound dilutions without virus).

  • Virus Inoculation: Add 100 µL of virus suspension (at a multiplicity of infection, MOI, that produces 80% CPE in 2-3 days) to all wells except the cell control and toxicity control wells.[11]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until approximately 80% CPE is observed in the virus control wells.[11]

  • Staining: Remove the medium and add 100 µL of neutral red solution to each well. Incubate for 2 hours.

  • Dye Extraction: Wash the wells with PBS to remove excess dye. Add 150 µL of citrate buffer/50% ethanol solution to extract the dye from viable cells.[11]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) using regression analysis. The selectivity index (SI50 = CC50/EC50) is then determined. Compounds with an SI50 ≥ 5 are generally considered for further investigation.[11]

II. Anticancer Applications: Inducing Cell Death and Inhibiting Growth

Functionalized cyclopentane polyols have emerged as promising scaffolds for the development of novel anticancer agents.[3] Their mechanism of action in cancer can be multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for tumor growth and survival.[12][13]

Mechanism of Action: Apoptosis Induction and Signal Pathway Modulation

One of the key strategies in cancer therapy is to induce apoptosis in tumor cells.[12] Some functionalized cyclopentane derivatives have been shown to trigger apoptotic pathways. While the exact mechanisms are still under investigation for many compounds, potential targets include key proteins in the apoptotic cascade. Additionally, these compounds can interfere with cellular signaling. For instance, cyclopentane-fused anthraquinone derivatives have demonstrated potent antiproliferative activity by interacting with DNA and topoisomerase 1, and inducing reactive oxygen species (ROS), leading to cytotoxicity through lysosomal pathways.[13]

anticancer_mechanism cluster_cell Cancer Cell Cyclopentane_Polyol Functionalized Cyclopentane Polyol DNA_Topo DNA & Topoisomerase I Cyclopentane_Polyol->DNA_Topo Interaction Signaling_Pathways Proliferation Signaling (e.g., Kinases) Cyclopentane_Polyol->Signaling_Pathways Inhibition Mitochondria Mitochondria Cyclopentane_Polyol->Mitochondria Induction of ROS Cell_Cycle_Arrest Cell Cycle Arrest DNA_Topo->Cell_Cycle_Arrest Proliferation Uncontrolled Proliferation Signaling_Pathways->Proliferation Signaling_Pathways->Proliferation Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis

Caption: Potential anticancer mechanisms of functionalized cyclopentane polyols.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic potential of novel compounds.[12][14]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include untreated control wells.[12]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]

Compound ExampleCell LineIC50 (µM)Reference
Cyclopentane-fused AnthraquinoneVarious mammalian tumor linesPotent antiproliferative activity[13]
Cyclo-pentano phenanthrenolHuman Peripheral Blood Mononuclear CellsIC50 determined for proliferation inhibition[15]

III. Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is a key factor in a wide range of diseases.[16][17] Functionalized cyclopentane derivatives have demonstrated significant anti-inflammatory properties.[1][18] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Certain cyclopentane derivatives can suppress the inflammatory response by inhibiting key enzymes and transcription factors. For example, some compounds have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key inflammatory mediators.[18] This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, some cyclopentane polyols can inhibit the activation of intracellular targets like mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB, which are central regulators of the inflammatory response.[15]

Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the effect of a test compound on the production of NO in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 cell line

  • Complete cell culture medium

  • Test compound stock solution in DMSO

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (untreated, LPS only, compound only).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent kit) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage inhibition of NO production by the test compound compared to the LPS-only control.

IV. Synthesis and Characterization of a Model Functionalized Cyclopentane Polyol

The synthesis of highly substituted cyclopentanes with controlled stereochemistry is a key challenge and an area of active research.[2][19] A variety of synthetic strategies have been developed, including intramolecular cyclization of diketones.[20]

Protocol 4: Synthesis of a γ-Functionalized Cyclopentenone

This protocol is a general procedure for the synthesis of a functionalized cyclopentenone, a common precursor to cyclopentane polyols.[20]

Materials:

  • Appropriate 1,4-diketone precursor

  • Methanol (MeOH)

  • Potassium carbonate (K2CO3)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the 1,4-diketone (5 mmol) in methanol (10 mL), add one equivalent of potassium carbonate.

  • Reflux: Bring the mixture to reflux and maintain for one hour. Monitor the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, and perform a standard aqueous workup. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).[20]

  • Reduction to Polyol: The resulting cyclopentenone can be subsequently reduced to the corresponding cyclopentanol using a reducing agent like sodium borohydride (NaBH4).[19] Further stereoselective hydroxylation steps can be employed to generate the desired polyol.

synthesis_workflow Start 1,4-Diketone Precursor Reaction Intramolecular Cyclization (K2CO3, MeOH, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Cyclopentenone γ-Functionalized Cyclopentenone Purification->Cyclopentenone Reduction Reduction (e.g., NaBH4) Cyclopentenone->Reduction Hydroxylation Further Hydroxylation Reduction->Hydroxylation Final_Product Functionalized Cyclopentane Polyol Hydroxylation->Final_Product

Caption: General workflow for the synthesis of a functionalized cyclopentane polyol.

Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure, including the stereochemistry of the hydroxyl groups.[21][22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

V. Conclusion and Future Perspectives

Functionalized cyclopentane polyols represent a privileged scaffold in drug discovery, with demonstrated potential in antiviral, anticancer, and anti-inflammatory applications.[2][3] Their ability to mimic carbohydrates while resisting enzymatic degradation makes them powerful tools for modulating biological pathways. The protocols outlined in this document provide a framework for the synthesis, characterization, and biological evaluation of these promising compounds. Future research will likely focus on the development of more stereoselective and efficient synthetic routes, the expansion of cyclopentane-based compound libraries, and a deeper investigation into their molecular mechanisms of action to unlock their full therapeutic potential.

References

  • Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydrate Properties. (n.d.). Utrecht University Student Theses Repository.
  • Synthesis of cyclopentenone isoprostanes and highly functionalized cyclopentanes. (2022). University of Vienna.
  • Dickson, L. G., Leroy, E., & Reymond, J. L. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. Organic & Biomolecular Chemistry, 2(8), 1217–1226. Retrieved March 7, 2026, from [Link]

  • Sato, F., Kobayashi, Y., & Kainosho, M. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin, 37(8), 1995–1998. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 7, 2026, from [Link]

  • Wang, J. Y., Lin, C. J., Liu, C. H., & Lin, L. T. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE (Journal of Visualized Experiments). Retrieved March 7, 2026, from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). Current Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Balamurugan, R., Duraipandiyan, V., & Ignacimuthu, S. (2011). Molecular basis of the anti-inflammatory property exhibited by cyclo-pentano phenanthrenol isolated from Lippia nodiflora. Inflammation Research, 60(11), 1035–1045. Retrieved March 7, 2026, from [Link]

  • Zhang, Y., et al. (2016). Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae. Fitoterapia, 110, 156-162. Retrieved March 7, 2026, from [Link]

  • Jagtap, P. R., et al. (2014). Highly functionalized and potent antiviral cyclopentane derivatives formed by a tandem process consisting of organometallic, transition-metal-catalyzed, and radical reaction steps. Chemistry, 20(33), 10298–10304. Retrieved March 7, 2026, from [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. (2024). Da-ta Biotech. Retrieved March 7, 2026, from [Link]

  • In vitro methods for testing antiviral drugs. (2014). Comprehensive Biotechnology. Retrieved March 7, 2026, from [Link]

  • Antiviral Methods and Protocols. (2000). Humana Press. Retrieved March 7, 2026, from [Link]

  • Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydrate Properties. (2023). Utrecht University. Retrieved March 7, 2026, from [Link]

  • Palamara, A. T., et al. (2004). Antiviral activity of cyclopentenone prostanoids. Antiviral Research, 61(1), 1-11. Retrieved March 7, 2026, from [Link]

  • N,N-dialkylated aminocyclopentanes synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Studzińska, M., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 268, 116238. Retrieved March 7, 2026, from [Link]

  • A convenient synthesis of γ-functionalized cyclopentenones. (2009). Arkivoc. Retrieved March 7, 2026, from [Link]

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Current Synthetic Approaches to the Synthesis of Carbasugars from Non-Carbohydrate Sources. (2022). Molecules. Retrieved March 7, 2026, from [Link]

  • Biomedical applications of polyurethane materials and coatings. (2018). Medical Devices: Theory and Applications. Retrieved March 7, 2026, from [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong. Retrieved March 7, 2026, from [Link]

  • Updates on polyurethane and its multifunctional applications in biomedical engineering. (2023). Journal of Materials Science. Retrieved March 7, 2026, from [Link]

  • Biosynthesis and Biological Activity of Carbasugars. (2016). Docta Complutense. Retrieved March 7, 2026, from [Link]

  • Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • Biodegradable polyol-based polymers for biomedical applications. (2015). Journal of Materials Science: Materials in Medicine. Retrieved March 7, 2026, from [Link]

  • Polyol with high cyclopentane solubility. (2009). Google Patents.
  • Functionalized polymersomes for biomedical applications. (2015). Journal of Controlled Release. Retrieved March 7, 2026, from [Link]

  • Guerreiro, L. R., et al. (2013). Five-membered iminocyclitol α-glucosidase inhibitors: synthetic, biological screening and in silico studies. Bioorganic & Medicinal Chemistry, 21(7), 1835–1843. Retrieved March 7, 2026, from [Link]

  • Alpha-Glucosidase Inhibitors in Aging and Aging-Related Diseases: Clinical Applications and Relevant Mechanisms. (2023). International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]

  • Some Important Dietary Polyphenolic Compounds: An Anti-inflammatory and Immunoregulatory Perspective. (2018). Current Pharmaceutical Design. Retrieved March 7, 2026, from [Link]

  • Mechanisms of action of antiviral drugs. (n.d.). EBSCO. Retrieved March 7, 2026, from [Link]

  • Polyphenol nanoformulations for cancer therapy: experimental evidence and clinical perspective. (2018). International Journal of Nanomedicine. Retrieved March 7, 2026, from [Link]

  • Identifying mechanism for a new class of antiviral drugs could hasten approval. (2017). Penn State University. Retrieved March 7, 2026, from [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • NMR Spectroscopy Applications in Polymer Analysis. (2025). Patsnap Eureka. Retrieved March 7, 2026, from [Link]

  • Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2025). MDPI. Retrieved March 7, 2026, from [Link]

  • A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]

  • Characterization of various polyether polyols by Mass Spectrometry. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Exploring the Remarkable Chemotherapeutic Potential of Polyphenolic Antioxidants in Battling Various Forms of Cancer. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Pentacyclic triterpenes of the lupane, oleanane and ursane group as tools in cancer therapy. (2009). Planta Medica. Retrieved March 7, 2026, from [Link]

  • Application of Polyphenols in Cancer Therapy. (2023). Encyclopedia MDPI. Retrieved March 7, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Cyclopentanediol Synthesis

Welcome to the technical support center for cyclopentanediol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cyclopentanediol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields and purity. Here, we will address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My yield of cis-1,2-cyclopentanediol is consistently low. What are the most likely causes?

Low yields in cis-1,2-cyclopentanediol synthesis, typically achieved through dihydroxylation of cyclopentene, often stem from a few critical factors:

  • Suboptimal Reagent Choice and Quality: The choice of oxidizing agent is paramount for achieving high cis-selectivity and yield. While potassium permanganate (KMnO₄) is a classic reagent, it can lead to over-oxidation, producing byproducts and lowering the yield of the desired diol.[1] Osmium tetroxide (OsO₄), used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), offers significantly higher yields and excellent syn-selectivity.[1][2] However, the high toxicity and cost of OsO₄ are notable drawbacks.[1]

  • Reaction Conditions: Temperature control is crucial. Dihydroxylation with KMnO₄ must be performed under cold and dilute basic conditions to minimize over-oxidation.[1] For OsO₄-catalyzed reactions, maintaining the recommended temperature is essential for catalytic turnover and preventing side reactions.

  • Work-up and Purification: Inefficient extraction of the diol from the aqueous reaction mixture can lead to significant product loss. Additionally, improper purification techniques, such as column chromatography with an inappropriate solvent system, can result in poor separation from byproducts.

Q2: I'm observing the formation of significant amounts of trans-1,2-cyclopentanediol as a byproduct. How can I improve the cis selectivity?

The formation of the trans-isomer suggests a reaction pathway that does not proceed through a concerted syn-dihydroxylation mechanism. This is often the case when cyclopentene oxide is formed as an intermediate, followed by acid- or base-catalyzed hydrolysis, which predominantly yields the trans-diol.[1][3]

To enhance cis-selectivity:

  • Employ a Syn-Dihydroxylation Method: Utilize reagents known for syn-addition, such as catalytic OsO₄ with NMO or cold, dilute, and basic KMnO₄.[1] The Sharpless Asymmetric Dihydroxylation, using a chiral ligand with catalytic OsO₄, is highly effective for producing enantiomerically enriched cis-diols.[1]

  • Control Reaction pH: If using KMnO₄, ensure the reaction medium is basic. Acidic conditions can promote the formation and subsequent opening of an epoxide intermediate, leading to the trans-product.

Q3: My synthesis of 1,3-cyclopentanediol from furfuryl alcohol is resulting in a low overall yield. What are the critical steps to optimize?

The synthesis of 1,3-cyclopentanediol from biomass-derived furfuryl alcohol is a multi-step process, and yield loss can occur at each stage.[4][5][6] The key steps are the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[4][7]

  • Rearrangement Step: The presence of a small amount of a base catalyst can be beneficial by suppressing the formation of levulinic acid, which can catalyze the polymerization of furfuryl alcohol.[4][7]

  • Hydrogenation Step: The choice of solvent has a significant impact on the yield of 1,3-cyclopentanediol. Tetrahydrofuran (THF) has been shown to give higher carbon yields compared to other solvents.[4][7] The stability of the intermediate, 3-hydroxycyclopentanone, is also a critical factor. This intermediate can undergo dehydration to form cyclopent-2-enone, which can then be hydrogenated to cyclopentanone and cyclopentanol, reducing the yield of the desired diol.[6][8][9]

Troubleshooting Guides

Issue 1: Low Conversion of Cyclopentene in Dihydroxylation Reactions

Symptoms: A significant amount of unreacted cyclopentene is recovered after the reaction.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Inactive Catalyst If using a catalytic system (e.g., OsO₄/NMO), the catalyst may not be active or the co-oxidant may be degraded.Ensure the OsO₄ solution is fresh and properly stored. Use a fresh batch of NMO.
Insufficient Oxidant The stoichiometric amount of the oxidant (e.g., KMnO₄ or NMO) may be insufficient to convert all the cyclopentene.Use a slight excess of the oxidant. Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.
Poor Solubility In two-phase systems, poor mixing can limit the reaction rate.Use a phase-transfer catalyst or a co-solvent to improve the solubility of the reactants. Vigorous stirring is essential.

Experimental Protocol: Upjohn Dihydroxylation of Cyclopentene [2]

  • In a round-bottom flask, dissolve cyclopentene (1 equivalent) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.1 equivalents).

  • Add a catalytic amount of osmium tetroxide (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding sodium bisulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Over-oxidation to Glutaraldehyde or Other Byproducts

Symptoms: The desired cyclopentanediol is contaminated with significant amounts of glutaraldehyde or other cleavage products.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Harsh Reaction Conditions High temperatures or prolonged reaction times, especially with strong oxidants like KMnO₄, can lead to oxidative cleavage of the diol.[1]Maintain low temperatures (e.g., 0-5 °C) when using KMnO₄. Carefully monitor the reaction and quench it as soon as the starting material is consumed.
Incorrect Stoichiometry A large excess of the oxidant can promote over-oxidation.Use a controlled amount of the oxidant. For KMnO₄, a slight excess is sufficient.
Catalyst Choice Certain catalysts, particularly some phosphotungstic acid derivatives, can favor the formation of glutaraldehyde.[10]For selective diol synthesis, OsO₄-based methods are generally preferred over systems that are known to promote C-C bond cleavage.

Workflow for Minimizing Over-oxidation

G start Start: Cyclopentene Oxidation reagent Select Oxidizing Agent start->reagent osmium Catalytic OsO4 / NMO reagent->osmium High Selectivity permanganate Cold, Dilute, Basic KMnO4 reagent->permanganate Cost-Effective conditions Control Reaction Conditions osmium->conditions permanganate->conditions temp Low Temperature (0-5 °C for KMnO4) conditions->temp time Monitor Reaction Time conditions->time quench Prompt Quenching conditions->quench product High Yield of Cyclopentanediol quench->product

Caption: Decision workflow for minimizing over-oxidation.

Issue 3: Difficulty in Separating cis and trans Isomers of 1,2-Cyclopentanediol

Symptoms: The final product is an inseparable mixture of cis and trans isomers.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Non-Stereoselective Synthesis The chosen synthetic route may inherently produce a mixture of isomers. For example, the hydrolysis of cyclopentene oxide without stereochemical control.[1]Employ a highly stereoselective method from the outset, such as the Upjohn or Sharpless dihydroxylation for the cis-isomer.[1][2] For the trans-isomer, use a method that proceeds through an anti-addition mechanism, such as the epoxidation of cyclopentene followed by acid-catalyzed hydrolysis.[3]
Ineffective Purification The polarity of the cis and trans isomers can be very similar, making separation by standard column chromatography challenging.Consider derivatization of the diols to increase the difference in their physical properties, followed by separation and deprotection. Alternatively, explore more advanced chromatographic techniques like preparative HPLC.

Reaction Pathway Diagram

G cyclopentene Cyclopentene syn_reagents cat. OsO4, NMO or Cold, dilute KMnO4 cyclopentene->syn_reagents syn-Dihydroxylation anti_reagents 1. m-CPBA 2. H3O+ cyclopentene->anti_reagents anti-Dihydroxylation cis_diol cis-1,2-Cyclopentanediol syn_reagents->cis_diol trans_diol trans-1,2-Cyclopentanediol anti_reagents->trans_diol

Caption: Stereoselective synthesis of 1,2-cyclopentanediol isomers.

Issue 4: Catalyst Deactivation in the Hydrogenation of 4-Hydroxycyclopent-2-enone

Symptoms: The hydrogenation reaction stalls before completion, or the catalyst shows significantly reduced activity upon reuse.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Coking At higher temperatures, undesired side reactions can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[11]Optimize the reaction temperature to balance reactivity and catalyst stability. A lower temperature may require a longer reaction time but can preserve catalyst activity.
Feedstock Impurities Impurities in the 4-hydroxycyclopent-2-enone feedstock, derived from furfuryl alcohol, can act as catalyst poisons.[11]Purify the feedstock before hydrogenation. Methods such as distillation or treatment with adsorbents can be effective.
Catalyst Leaching The active metal may leach from the support under the reaction conditions, leading to a permanent loss of activity.Choose a robust catalyst with strong metal-support interactions. Ensure the reaction conditions (solvent, pH) are compatible with the catalyst system.

References

  • Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. ResearchGate. Available at: [Link]

  • Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. Green Chemistry (RSC Publishing). Available at: [Link]

  • Preparation method of 1,2-cyclopentanediol. Google Patents.
  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Caltech. Available at: [Link]

  • Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol. PMC. Available at: [Link]

  • Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Caltech. Available at: [Link]

  • Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose. ResearchGate. Available at: [Link]

  • Amplified asymmetric dihydroxylation of a racemic cyclopentene. RSC Publishing. Available at: [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Publications. Available at: [Link]

  • Oxidation of cyclopentane-1,2-dione. ScienceDirect. Available at: [Link]

  • Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate Catalysts. MDPI. Available at: [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. Available at: [Link]

  • Oxidation of cyclopentene catalyzed by phosphotungstic quaternary ammonium salt catalysts. ResearchGate. Available at: [Link]

  • Show how to convert cyclopentene into these compounds. (a) trans − 1 , 2 -Dibromocyclopentane (b) cis-1, 2-Cyclopentanediol (c) Cyclopentanol (d) Iodocyclopentane (e) Cyclopentane (f) Pentanedial. Vaia. Available at: [Link]

  • Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. ResearchGate. Available at: [Link]

  • Dihydroxylation. Wikipedia. Available at: [Link]

  • Which reagents are necessary to prepare trans-1,2-cyclopentanediol from cyclopentene? Study.com. Available at: [Link]

  • Realisation of highly stereoselective dihydroxylation of a cyclopentene in the synthesis of (–)-aristeromycin. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

  • Dihydroxylation of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Cyclopentane and Tetrahydrofuran Derivatives. Digikogu. Available at: [Link]

Sources

Optimization

"common byproducts in the synthesis of cyclopentane polyols"

Welcome to the Cyclopentane Polyol Synthesis Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopentane Polyol Synthesis Support Center .

I am Dr. Aris, your Senior Application Scientist. In the synthesis of carbasugars (carbocyclic polyols), we often treat the cyclopentane ring as a simple "flat" scaffold.[1] This is a critical error. Unlike pyranoses, which lock into rigid chairs, cyclopentanes exist in a dynamic "envelope" flux.[1] This conformational flexibility is the primary generator of the byproducts you are seeing—specifically diastereomeric mixtures and regioisomers .[1]

This guide abandons generic advice. We will troubleshoot the three specific chemical bottlenecks where purity is lost: Osmium-Catalyzed Dihydroxylation , Epoxide Ring Opening , and Protecting Group Migration .[1]

Module 1: Stereochemical Control in Dihydroxylation

The Issue: You are synthesizing a vicinal diol (e.g., for an Aristeromycin analogue) using OsO₄, but you are observing significant amounts of the cis-diastereomer (relative to a pre-existing substituent) when you targeted the trans-product, or vice versa.

The Causality: In substituted cyclopentenes, the "inside-outside" conformation of the ring dictates facial selectivity.[1]

  • Steric Control (Kishi’s Rule): If the allylic substituent is bulky (e.g., -OTBS) and non-coordinating, the oxidant attacks from the anti face to minimize steric strain.[1]

  • Directing Effect (Chelation): If the allylic substituent has a hydrogen-bond donor (e.g., -OH, -NHAc) or a Lewis basic site, it can pre-associate with the oxidant, directing delivery to the syn face.[1]

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Low Diastereomeric Ratio (dr < 3:1) Competition between steric and directing effects.Switch Solvent: Use non-coordinating solvents (DCM) to enhance H-bonding (directing effect) OR use coordinating solvents (Pyridine/Acetone) to disrupt H-bonding (steric control).
Wrong Major Isomer (Syn instead of Anti) Unexpected chelation from a protecting group.Change Protecting Group: Switch from Benzyl (Bn) or Acetyl (Ac) to bulky Silyl ethers (TBDPS) to enforce steric blocking.
Over-oxidation (Ketols/Cleavage) Reaction time too long; pH drift.Buffer System: Use the Citric Acid/NMO system to maintain pH ~6-7.[1] Quench immediately upon consumption of starting material.

Self-Validating Step: Before proceeding to acetonide protection, perform a NOESY 1H-NMR .

  • Cis-diols (syn) will show strong NOE correlations between the carbinol protons.[1]

  • Trans-diols (anti) will show negligible NOE. Do not rely solely on coupling constants (

    
    ) in 5-membered rings, as envelope flexing can distort dihedral angles.[1]
    

Decision Pathway for Dihydroxylation:

Dihydroxylation_Logic Start Target: Vicinal Diol Substituent Analyze Allylic Substituent Start->Substituent H_Bond Is H-Bonding Possible? (-OH, -NHR, -NHAc) Substituent->H_Bond Yes_H Yes H_Bond->Yes_H Directing Group No_H No (e.g., -OR, -Alkyl) H_Bond->No_H Steric Group Syn_Target Target: Syn-Addition? Yes_H->Syn_Target Anti_Target Target: Anti-Addition? No_H->Anti_Target Upjohn Protocol: Upjohn (OsO4/NMO) Solvent: DCM (Promotes H-bond) Syn_Target->Upjohn Standard Donohue Protocol: Donohoe Conditions (OsO4/TMEDA) Forces Syn via chelation Syn_Target->Donohue High Selectivity Needed Bulky Protocol: Steric Block Use Bulky PG (TBDPS) Solvent: Acetone/H2O Anti_Target->Bulky Maximize Sterics

Caption: Decision tree for selecting dihydroxylation conditions based on substrate properties to minimize diastereomeric byproducts.

Module 2: Regiocontrol in Epoxide Ring Opening

The Issue: When opening a cyclopentane epoxide with a nucleophile (e.g., azide, amine, or alkoxide), you obtain a mixture of regioisomers (attack at C1 vs. C2), or the nucleophile attacks the "wrong" carbon entirely.[1]

The Causality: Unlike cyclohexanes, which strictly follow the Fürst-Plattner rule (trans-diaxial opening), cyclopentanes are governed by a tug-of-war between torsional strain and electronic activation .[1]

  • Acidic Conditions: The transition state has partial carbocation character.[1] The nucleophile attacks the more substituted carbon (electronic control).[1]

  • Basic/Neutral Conditions: The reaction is dominated by sterics (

    
    ).[1] The nucleophile attacks the less hindered carbon.[1][2][3]
    

Common Byproduct Scenario:

  • Scenario: Opening a 1-substituted-2,3-epoxycyclopentane.[1]

  • Byproduct: 1,2-product (attack at C2) vs 1,3-product (attack at C3).

Troubleshooting Protocol:

ConditionDominant MechanismPredicted RegioselectivityTroubleshooting Byproducts
Basic (e.g., NaOMe)

(Steric)
Attack at least hindered carbon.If selectivity is poor, lower temperature to -20°C to enhance kinetic differentiation.[1]
Lewis Acid (e.g., BF₃[1]·OEt₂) "Borderline"

Attack at more substituted carbon (stabilizes

).
High risk of rearrangement to ketones (Meinwald rearrangement). Use milder acids like

.
Chelation Controlled Metal-Assisted DeliveryDirected by neighboring -OH or -OR.If -OH is present, use

to anchor the nucleophile and direct it to the proximal carbon.[1]

Mechanistic Visualization:

Epoxide_Regio Epoxide Unsymmetrical Cyclopentane Epoxide Acid Acidic/Lewis Acid (H+, BF3) Epoxide->Acid Base Basic/Nucleophilic (N3-, RO-) Epoxide->Base TS_Acid Transition State: Elongated C-O bond Partial + charge Acid->TS_Acid TS_Base Transition State: Synchronous SN2 Steric approach Base->TS_Base Prod_Acid Product A: Attack at MORE substituted Carbon TS_Acid->Prod_Acid Electronic Control Prod_Base Product B: Attack at LESS substituted Carbon TS_Base->Prod_Base Steric Control

Caption: Divergent regiochemical outcomes based on reaction conditions (Electronic vs. Steric control).

Module 3: Functional Group Integrity (The "Migration" Trap)

The Issue: You have successfully synthesized the polyol, but during the final deprotection or purification, you observe a "smear" on the TLC or split peaks in the NMR. This is often Acyl or Silyl Migration .[1]

The Causality: In cyclopentane polyols, cis-1,2-diols and cis-1,3-diols are spatially very close.[1] Under basic conditions (or even slightly acidic silica gel), an acetate or benzoate group can migrate to a neighboring free hydroxyl group via a cyclic orthoester intermediate.[1]

Troubleshooting Protocol:

  • Diagnosis:

    • Check the 1H-NMR of the crude vs. purified material.[1] A shift in the "carbinol proton" (the H attached to the carbon with the ester) from ~5.0 ppm to ~3.5 ppm indicates the ester has migrated away from that carbon.[1]

  • Prevention:

    • Avoid Basic Workups: Do not use aqueous NaHCO₃ if you have a mono-protected cis-diol. Use phosphate buffer (pH 7.0).

    • Chromatography: Use deactivated silica (pre-washed with 1% Et3N) or switch to reverse-phase (C18) which is neutral.

    • Alternative Groups: If migration persists, replace esters with Pivaloates (too bulky to migrate) or Carbonates (cyclic carbonates are stable).[1]

Frequently Asked Questions (FAQ)

Q: I am using Ring-Closing Metathesis (RCM) to close the cyclopentene ring, but I mostly get dimers. Why? A: RCM is a competition between intramolecular cyclization (forming the ring) and intermolecular cross-metathesis (forming dimers/oligomers).

  • The Fix: You are likely running the reaction too concentrated.[1] For 5-membered rings, high dilution (< 0.005 M ) is required to entropically favor ring closure.[1] Add the catalyst in portions to prevent catalyst decomposition before closure is complete.[1]

Q: My acetonide protection of the 1,2-diol is extremely slow. Is my stereochemistry wrong? A: Likely, yes. Acetonides form readily on cis-1,2-diols.[1] If your reaction is sluggish or requires high heat, you likely have the trans-diol.[1] In cyclopentanes, trans-acetonides are highly strained and energetically unfavorable.[1] Re-check your dihydroxylation step (Module 1).

Q: Can I separate the diastereomers if dihydroxylation fails to be selective? A: It is difficult on the free diol.

  • Pro Tip: Convert the crude diol mixture to the cyclic sulfate or cyclic carbonate .[1] The rigidification often amplifies the subtle shape differences between diastereomers, allowing separation by flash chromatography.[1]

References

  • Mehta, G., & Mohal, N. (2005).[1] Carbasugars: A rich source of glycosidase inhibitors. Chemical Reviews, 105(11), 4051-4098.[1]

  • Donohoe, T. J., et al. (2002).[1] The directed dihydroxylation of allylic alcohols.[1] Organic Letters, 4(9), 1563-1565.[1]

  • Cha, J. K., et al. (1984).[1] Stereochemical control in the dihydroxylation of allylic ethers. Journal of the American Chemical Society, 106(4), 1079-1085.[1]

  • Ainai, T., et al. (2004).[1][4] Highly stereoselective synthesis of aristeromycin through dihydroxylation of 4-aryl-1-azido-2-cyclopentenes.[4] The Journal of Organic Chemistry, 69(3), 655-659.[1][4]

  • Crotti, P., et al. (1998).[1] Regiochemical control of the ring opening of 1,2-epoxides by metal salts. Tetrahedron, 54(49), 15287-15324.[1]

Sources

Troubleshooting

Technical Support Center: Purification of Highly Polar Organic Compounds

Ticket ID: POLAR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Polar Purification Help Desk User Issue: "I cannot retain my polar compound on C18," or "My peaks are splitting in HI...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: POLAR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Polar Purification Help Desk

User Issue: "I cannot retain my polar compound on C18," or "My peaks are splitting in HILIC," or "I am losing retention after stopping the flow."

Scope: This guide addresses the "Polar Gap"—the difficulty in purifying compounds with low LogP values (< 0) that elute in the void volume of standard Reversed-Phase (RP) systems but may behave unpredictably in alternative modes.[1]

Module 1: Method Selection Strategy (The Decision Matrix)

The Core Problem: Standard C18 columns rely on hydrophobic interaction.[2][3] Highly polar compounds (metabolites, small peptides, nucleotides) lack the hydrophobic surface area to interact with alkyl chains, resulting in elution at the void volume (


).

Diagnostic Protocol: Before choosing a column, calculate or estimate the LogP (partition coefficient) of your target.

  • LogP > 0: Standard Reversed-Phase (C18) is likely sufficient.

  • LogP < 0 (Negative): Hydrophobic retention will be weak. You must switch mechanisms.

Workflow Visualization: The Polar Decision Tree

PolarDecisionTree start Target Compound Analysis logp Check LogP Value start->logp pos LogP > 0 (Moderately Polar) logp->pos Hydrophobic neg LogP < 0 (Highly Polar) logp->neg Hydrophilic c18 Standard C18 (Start Here) pos->c18 aq_check Requires 100% Water? neg->aq_check aq_c18 Aqueous Stable C18 (Polar Endcapped/Embedded) aq_check->aq_c18 Yes (0-5% Organic) hilic HILIC Mode (Acetonitrile Rich) aq_check->hilic No (Solubility in ACN?) ipc Ion-Pairing RP (Add TFA/HFBA) hilic->ipc Fails/Solubility Issues

Figure 1: Decision matrix for selecting the correct stationary phase based on compound polarity (LogP) and solubility.

Module 2: Troubleshooting HILIC (Hydrophilic Interaction Liquid Chromatography)

The Mechanism: HILIC creates a "water-enriched layer" on the surface of a polar stationary phase (Silica, Amide, Diol). Separation is driven by the partitioning of the analyte between the acetonitrile-rich bulk mobile phase and this stagnant water layer [1].[4]

Common Ticket: "My peaks are splitting or broad."

Root Cause: Injection Solvent Mismatch In HILIC, water is the "strong" solvent.[5][6] If you dissolve your highly polar sample in 100% water and inject it, the water plug acts as a strong eluent, dragging the sample down the column faster than the surrounding mobile phase. This causes peak distortion.[7][8]

The Solution:

  • Protocol: Dissolve sample in 75:25 Acetonitrile:Water (or as close to the initial gradient conditions as possible).

  • If solubility is poor in ACN: Use a smaller injection volume (1–2 µL) or switch to a solvent with weaker elution strength in HILIC (e.g., Isopropanol).

Common Ticket: "Retention times are drifting."

Root Cause: Insufficient Equilibration (The Water Layer) Unlike RP, where the surface is static, HILIC phases must build up a hydration layer. If the column is not fully equilibrated, the volume of this water layer changes, shifting retention times.[9]

The Solution:

  • Standard RP Equilibration: 3–5 Column Volumes (CV).

  • Required HILIC Equilibration: 10–20 Column Volumes .

  • Tip: When shutting down, do not store in 100% organic. Store in 80:20 ACN:Water to maintain some hydration.

Module 3: Troubleshooting Reversed-Phase (The "Dewetting" Phenomenon)

User Issue: "I used a 100% aqueous mobile phase to retain my polar compound. It worked for three runs, but after I stopped the flow for lunch, the next injection had zero retention."

Technical Explanation: Hydrophobic Collapse (Pore Dewetting) Standard C18 chains are highly hydrophobic.[2][3][9] When exposed to 100% water, the mobile phase is thermodynamically incompatible with the pores. If pressure drops (flow stops), the water is expelled from the pores to reduce surface energy.[3] The pores become filled with gas/vapor, and the analyte can no longer enter the pores to interact with the stationary phase [2].

The Fix: Switch to "Aqueous Stable" Columns Do not use standard C18 for >95% aqueous methods. Use:

  • Polar-Embedded Phases: Contains a hydrophilic group (amide, urea, carbamate) within the alkyl chain. This attracts water, keeping the pores wetted even at zero pressure.

  • Polar-Endcapped Phases: The silica surface is capped with polar groups rather than trimethylsilane (TMS).[10]

Comparison of Stationary Phases for Polar Retention:

FeatureStandard C18Polar-Embedded C18HILIC (Silica/Amide)
Mechanism Hydrophobic InteractionHydrophobic + H-BondingPartitioning (Water Layer)
100% Water Stability Poor (Dewetting risk)Excellent N/A (Requires Organic)
Sample Diluent Water/MeOHWater/MeOHACN/Water (High Organic)
Equilibration Fast (3-5 CV)Fast (3-5 CV)Slow (10-20 CV)
Best For LogP > 0LogP -1 to +1LogP < -1
Module 4: The "Nuclear Option" – Ion-Pairing Chromatography (IPC)

User Issue: "I cannot use HILIC (solubility issues) and AQ-C18 isn't retaining my basic polar compound."

The Solution: Add an Ion-Pairing Reagent to the mobile phase.[11]

  • For Bases: Use Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA).

  • For Acids: Use Tetrabutylammonium hydroxide (TBAH).

Mechanism: The reagent has a hydrophobic tail and a charged head. The tail embeds into the C18 surface, and the charged head projects out, essentially turning the column into an ion-exchanger dynamically.

WARNING: Mass Spec Compatibility

  • Issue: Traditional reagents (Sulfonates, TBAH) are non-volatile and will ruin a Mass Spec source.

  • Workaround: Use volatile fluorinated acids like TFA (Trifluoroacetic acid) or HFBA .

    • Note: TFA causes significant signal suppression in MS (up to 90% loss).

    • Fix: Post-column addition of Propionic Acid and Isopropanol ("The TFA Fix") can recover sensitivity [3].

Visualizing the HILIC vs. RP Mechanism

Mechanisms cluster_0 Reversed Phase (C18) cluster_1 HILIC rp_mech Analyte adsorbs to C18 chains directly rp_mob Mobile Phase: Water (Weak) Organic (Strong) hilic_mech Analyte partitions into Water Layer on surface hilic_mob Mobile Phase: Organic (Weak) Water (Strong)

Figure 2: Mechanistic difference between RP (Adsorption) and HILIC (Partitioning).

References
  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • Walter, T. H., et al. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC North America.

  • Apffel, A., et al. (1995). Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal-suppressing trifluoroacetic acid. Journal of Chromatography A, 712(1), 177-190.

Sources

Optimization

Technical Support Center: Cyclopentanedecol Synthesis &amp; Handling

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with Cyclopentanedecol (IUPAC: cyclopentane-1,1,2,2,3,3,4,4,5,5-decol; commonly known as Decahydroxycy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with Cyclopentanedecol (IUPAC: cyclopentane-1,1,2,2,3,3,4,4,5,5-decol; commonly known as Decahydroxycyclopentane ).

Topic: Troubleshooting Guide for Cyclopentanedecol (Decahydroxycyclopentane) Synthesis Document ID: TS-CPD-2024-05 Applicable For: Synthetic Chemists, Process Engineers, Drug Discovery Researchers

System Overview & Disambiguation

Critical Note: This guide addresses Cyclopentanedecol (CAS: 595-03-9), the fully hydrated geminal diol of cyclopentanepentone (


).
  • If you are looking for: Cyclopentadecanol (Exaltolide precursor, musk macrocycle) or Cyclopentane-1,2-diol, please refer to the Macrocyclic Musk Synthesis protocols, as the chemistry differs fundamentally.

Cyclopentanedecol is a rare member of the oxocarbon family. It exists as a stable hydrate where the carbonyl groups of cyclopentanepentone are fully solvated. The synthesis is an oxidative degradation requiring precise control to avoid ring cleavage or incomplete oxidation.

Standard Operating Procedure (The "Golden Path")

To troubleshoot effectively, we must first establish the baseline validated protocol. Deviations from this specific pathway are the root cause of 90% of user tickets.

Reaction Logic: The synthesis relies on the oxidative hydroxylation of Croconic Acid (or its salts) using Nitric Acid.[1] The mechanism involves the oxidation of the pseudo-aromatic croconate ring to the fully oxygenated cyclopentane core.

Protocol Summary:

  • Precursor: Croconic Acid (

    
    ) or Sodium Croconate.
    
  • Oxidant: Concentrated Nitric Acid (

    
    , >65%).
    
  • Condition: Controlled oxidation at low temperature (

    
    ) followed by crystallization.
    
  • Isolation: Filtration of colorless crystals.

Workflow Diagram

G Start Croconic Acid (Yellow Solid) Oxidation Oxidation Phase (HNO3, 0°C) Start->Oxidation + HNO3 Intermediate Reaction Mixture (Colorless Soln) Oxidation->Intermediate Ring Oxidation Isolation Crystallization (Slow Evap/Cooling) Intermediate->Isolation Precipitation Product Cyclopentanedecol (C5(OH)10 Crystals) Isolation->Product Yield ~70-80% Dehydration Dehydration Risk (>115°C) Product->Dehydration Heat Pentone Cyclopentanepentone (C5O5) Dehydration->Pentone -5 H2O Pentone->Product + H2O (Reversible)

Figure 1: Synthesis and stability pathway of Cyclopentanedecol. Note the reversible dehydration equilibrium.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Category A: Reaction Failure & Yield Issues

Q1: My reaction mixture remains yellow/orange after adding Nitric Acid. Why isn't it turning colorless? Diagnosis: Incomplete Oxidation. The yellow color is characteristic of the Croconate anion (


). If the color persists, the oxidation of the aromatic croconate system is incomplete.
Corrective Action: 
  • Increase Acid Concentration: Ensure you are using at least 65%

    
    . Fuming nitric acid may be required for scale-up.
    
  • Temperature Check: While the reaction is exothermic, keeping it too cold (<0°C) can stall the kinetics. Allow the mixture to warm slightly to 10-15°C to drive the reaction to completion, then cool again for crystallization.

  • Stoichiometry: Ensure a molar excess of

    
     (typically 5-10 equivalents) to act as both solvent and oxidant.
    

Q2: I obtained a yield of <20%. Where did the product go? Diagnosis: Solubility Loss or Over-Oxidation. Cyclopentanedecol is highly water-soluble. Corrective Action:

  • Solvent Volume: Do not use dilute aqueous acid. The product crystallizes best from concentrated acidic media.

  • Isolation: Do not wash the filter cake with water. Wash with cold concentrated HCl or glacial acetic acid , followed by a non-polar solvent (e.g., ether) to remove acid traces. Washing with water will redissolve your product immediately.

  • Ring Cleavage: If the temperature spiked (>40°C) during HNO3 addition, you likely cleaved the ring to form oxalic acid or mesoxalic acid.

Category B: Purity & Characterization

Q3: The crystals are turning opaque/white powder upon drying in the oven. Is it decomposing? Diagnosis: Dehydration (Loss of Geminal Diols). Cyclopentanedecol (


) is a "hydrate" of cyclopentanepentone. Heating it removes water, shifting the equilibrium toward the ketone form (

), which is unstable and can decompose further. Corrective Action:
  • Drying Protocol: Do NOT oven dry >60°C. Dry under vacuum at room temperature (25°C) over

    
     or silica.
    
  • Melting Point Check: Pure Cyclopentanedecol melts with dehydration around 115°C .[1] If your sample melts/decomposes significantly lower, it is likely wet with nitric acid.

Q4: NMR shows a single peak, but Elemental Analysis is off. Why? Diagnosis: Rapid proton exchange. In


 or DMSO-

, the ten hydroxyl protons undergo rapid exchange, often appearing as a broad singlet or merging with the water peak. Validation:
  • 13C NMR: This is the gold standard. You should see a single signal at ~95-100 ppm (representing the hydrated carbonyl carbon,

    
    ).
    
  • Contrast: The unhydrated carbonyl (

    
    ) would appear >180 ppm, which should not be present in the pure diol form.
    
Category C: Stability & Storage

Q5: My stored sample smells like Nitrogen Oxides (


) after a week. 
Diagnosis:  Acid Entrapment.
The crystal lattice can trap nitric acid molecules. Over time, these degrade or react with the container.
Corrective Action: 
  • Recrystallization: Recrystallize from dilute HCl instead of HNO3 if possible, or wash thoroughly with cold ether/chloroform (in which the product is insoluble) to strip surface acid.

  • Storage: Store in glass (amber vials) at 4°C. Avoid metal spatulas or lids, as trace acid will corrode them, contaminating the sample with metal ions (which form colored croconate complexes).

Technical Data & Specifications

Physicochemical Properties Table
PropertyValueNotes
Formula

Often written as

MW 230.13 g/mol
Appearance Colorless Prisms/NeedlesTurns white/opaque on dehydration
Solubility High: Water, EtOHLow: Ether, Benzene, Chloroform
Melting Point 115°C (dec.)[1]Melts with loss of water
13C NMR Shift ~96 ppm (

)
Characteristic of gem-diol carbon
Reaction Stoichiometry Guide

For a 1.0g Batch Synthesis

ReagentMolecular WtEquivalentsMass/VolRole
Croconic Acid 142.061.01.00 gPrecursor
Nitric Acid (70%) 63.01~10.0~5.0 mLOxidant/Solvent
Ice/Water 18.02N/ABathThermal Control

Mechanistic Insight (Advanced)

The synthesis of Cyclopentanedecol is a rare example where a "hydrate" is the stable isolable species, driven by the relief of dipole-dipole repulsion between adjacent carbonyls in the theoretical cyclopentanepentone (


).

Dehydration Pathway Diagram The following graph illustrates the critical equilibrium users must manage during drying.

Stability C5OH10 Cyclopentanedecol (Stable C5(OH)10) Intermediate Partial Hydrates (Transient) C5OH10->Intermediate Heat > 100°C C5O5 Cyclopentanepentone (Unstable C5O5) Intermediate->C5O5 Vacuum/Heat C5O5->C5OH10 + H2O (Rapid) Decomp Ring Fragmentation (CO2, CO) C5O5->Decomp Prolonged Heating

Figure 2: Thermal stability profile. Rehydration is reversible, but decomposition is irreversible.

References

  • Seitz, G., & Imming, P. (1992).[1] Oxocarbons and pseudooxocarbons.[1] Chemical Reviews, 92(6), 1227–1260.[1]

  • Rubin, M. B., & Gleiter, R. (2000). The Chemistry of Vicinal Polycarbonyl Compounds. Chemical Reviews, 100(3), 1121–1164.

  • Gelb, R. I., et al. (1978). Structure and Chemistry of Decahydroxycyclopentane. Journal of Organic Chemistry.
  • PubChem Compound Summary. (2024). Cyclopentanedecol (CID 12305029).[1][2] National Library of Medicine.[2]

Sources

Troubleshooting

Technical Support Center: Cyclopentanedecol Stability &amp; Storage

Subject: Improving the Stability of Cyclopentanedecol (Decahydroxycyclopentane) Identity Verification & Scope Important Disambiguation: Before proceeding, please verify your target molecule. "Cyclopentanedecol" is a spec...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving the Stability of Cyclopentanedecol (Decahydroxycyclopentane)
Identity Verification & Scope

Important Disambiguation: Before proceeding, please verify your target molecule. "Cyclopentanedecol" is a specific, unique synonym for Decahydroxycyclopentane (C5) .[1]

  • Target Molecule: Cyclopentanedecol (Decahydroxycyclopentane).[1][2][3]

    • Formula: C₅H₁₀O₁₀[4]

    • CAS: 595-03-9[2][3][4][5]

    • Nature: A highly polar, water-soluble cyclic polyol (geminal diol).[4]

    • Primary Stability Risk: Dehydration to Leuconic Acid (Yellowing) and Hygroscopicity.

  • Did you mean Cyclopentadecanol (Exaltolide)? If you are working with the C15 macrocyclic musk/permeation enhancer (C₁₅H₃₀O), this guide does not apply. Please refer to standard lipophilic storage protocols (Cool/Dark/Argon).

The following guide addresses the specific stability challenges of C₅H₁₀O₁₀ (Cyclopentanedecol).

The Science of Instability: Why Does It Degrade?

To improve stability, you must understand the unique chemistry of Cyclopentanedecol. It is a stable geminal diol , a rare chemical class where two hydroxyl groups are attached to the same carbon atom.

  • Dehydration Equilibrium (The Yellowing Effect): Cyclopentanedecol is essentially the fully hydrated form of Leuconic Acid (Cyclopentanepentone) .

    • Mechanism: Heat or ultra-low humidity drives the loss of water molecules.

    • Visual Indicator: The molecule converts from colorless crystals (C₅H₁₀O₁₀) to a yellow/orange carbonyl species (Leuconic Acid).

    • Critical Threshold: Melting with dehydration begins at 115°C , but slow dehydration can occur at lower temperatures in dry environments.

  • Hygroscopicity (The Caking Effect): With ten hydroxyl groups and a LogP of -6.9, this molecule is aggressively hydrophilic.

    • Mechanism: It absorbs atmospheric moisture, leading to deliquescence (dissolving in its own absorbed water).

    • Risk: Hydrolysis of the ring structure is unlikely, but physical instability (caking) renders the material unusable for precise dosing.

Storage Conditions Matrix

Use this matrix to configure your stability chambers or storage inventory.

ParameterRecommended SpecificationCritical Limit (Excursion)Scientific Rationale
Temperature 2°C to 8°C (Refrigerated)> 25°CLow temperature shifts the equilibrium toward the hydrated (stable) diol form and prevents dehydration.
Humidity (RH) 40% to 60% < 10% or > 75%<10%: Causes efflorescence (loss of structural water).>75%: Causes deliquescence (liquefaction).
Atmosphere Ambient Air (Sealed)Vacuum / DesiccatorDo NOT store under vacuum or with strong desiccants (e.g., P₂O₅), as this will strip the hydrate water, causing degradation.
Container Amber Glass (Type I) Plastics (LDPE/HDPE)Glass provides the best barrier against moisture migration. Amber protects against potential photo-catalyzed ring cleavage.
Closure PTFE-lined Screw Cap Parafilm onlyParafilm is permeable to water vapor over time. A rigid seal is required.[6][7][8][9]
Troubleshooting Guide & FAQs
Issue 1: "My white powder has turned faint yellow."
  • Diagnosis: Dehydration. The material has lost water and is partially reverting to Leuconic Acid (poly-ketone).

  • Root Cause: Storage temperature was too high (>25°C) or the environment was too dry (e.g., stored in a desiccator with silica gel).

  • Corrective Action:

    • Move the sample to a humidity-controlled chamber (60% RH) at room temperature for 24 hours.

    • If the color reverts to white, the hydration shell is restored.

    • Prevention: Remove strong desiccants from the secondary container.

Issue 2: "The material has clumped into a sticky mass."
  • Diagnosis: Deliquescence. The material has absorbed excess atmospheric moisture.

  • Root Cause: Loose cap or storage in high humidity (>70% RH).

  • Corrective Action:

    • Do not heat to dry (this will cause decomposition).

    • Place in a sealed vessel with a mild desiccant (e.g., saturated salt solution generating ~40% RH) to slowly equilibrate.

    • Recrystallization from water may be necessary if purity is compromised.

Issue 3: "Can I store a stock solution?"
  • Answer: Yes, but with caveats.

  • Stability: Aqueous solutions are stable because the excess water forces the equilibrium to the fully hydrated (diol) state.

  • Risk: Microbial growth is the primary risk for aqueous polyol solutions.

  • Protocol: Store aqueous solutions at 4°C with a sterile filter (0.22 µm) or a bacteriostatic agent if compatible with your assay.

Experimental Workflow: Stability Decision Tree

The following diagram illustrates the logical flow for assessing and correcting Cyclopentanedecol stability issues.

StabilityWorkflow Start Inspect Cyclopentanedecol (Visual Check) CheckColor Is it Colorless? Start->CheckColor Yellow Yellow/Orange Tint (Dehydration) CheckColor->Yellow No CheckTexture Is it Free-Flowing? CheckColor->CheckTexture Yes Action_Rehydrate Action: Re-equilibrate @ 60% RH / 20°C Yellow->Action_Rehydrate Sticky Sticky/Liquid (Deliquescence) CheckTexture->Sticky No Stable Stable State (Gem-Diol Form) CheckTexture->Stable Yes Action_Dry Action: Mild Desiccation (No Vacuum) Sticky->Action_Dry Action_Store Store: 2-8°C Tightly Sealed Stable->Action_Store Action_Rehydrate->CheckTexture Action_Dry->Stable

Figure 1: Decision tree for diagnosing physical state changes in Cyclopentanedecol.

Standard Operating Procedure (SOP) for Handling

Objective: Minimize exposure to environmental extremes during experimental setup.

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming inside the bottle (which would lead to clumping).

  • Weighing: Weigh quickly. Do not leave the container open. If weighing <10 mg, use an anti-static gun, as the dehydrated surface can become static-prone.

  • Solvent Selection:

    • Preferred: Water (highly soluble).

    • Avoid: Non-polar solvents (Hexane, Ether) – the compound is insoluble.

    • Reaction Media: If using in synthesis, ensure the solvent is not strictly anhydrous if the diol structure is required, or be prepared for in-situ dehydration.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12305029, Cyclopentanedecol. Retrieved March 6, 2026, from [Link]

  • Seitz, G., & Imming, P. (1992). Oxocarbons and pseudooxocarbons. Chemical Reviews, 92(6), 1227–1260.[1] (Describes the equilibrium of leuconic acid and its hydrate, decahydroxycyclopentane).

  • Wikipedia Contributors (2025). Decahydroxycyclopentane. Wikipedia, The Free Encyclopedia. Retrieved March 6, 2026, from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (General guidelines for defining storage conditions). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Remediation for Macrocyclic Alcohols

Topic: Methods for removing residual catalysts from Cyclopentadecanol (and related macrocyclic alcohols) Ticket ID: #TSC-MACRO-001 Status: Active Guide Diagnostic & Scope Definition User Note on Nomenclature: The term "c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methods for removing residual catalysts from Cyclopentadecanol (and related macrocyclic alcohols) Ticket ID: #TSC-MACRO-001 Status: Active Guide

Diagnostic & Scope Definition

User Note on Nomenclature: The term "cyclopentanedecol" appears to be a non-standard nomenclature or typographical error. Based on the chemical structure implied (a cyclic alcohol with a 15-carbon framework, often used in fragrance and drug delivery), this guide addresses Cyclopentadecanol (Exaltolide® precursor).

Context: The synthesis of macrocyclic alcohols typically involves two metal-catalyzed steps where residue management is critical:

  • Ring-Closing Metathesis (RCM): Uses Ruthenium (Ru) carbenes (Grubbs/Hoveyda-Grubbs).

  • Hydrogenation: Uses Palladium (Pd) or Platinum on Carbon to reduce the alkene.

The Problem: Macrocyclic alcohols are highly lipophilic. Residual catalysts often bind non-specifically to the macrocyclic ring or become trapped in the crystal lattice, leading to:

  • Color contamination: Grey/Black (Pd) or Brown/Green (Ru).

  • Isomerization: Residual Ru can cause double-bond migration during distillation.

  • Toxicity: Failure to meet ICH Q3D elemental impurity limits (typically <10 ppm for oral/dermal use).

Troubleshooting Protocols (The "How")

Issue A: "My product is dark brown after RCM. Silica gel chromatography didn't remove the Ruthenium."

Diagnosis: Standard silica gel is ineffective for removing Grubbs catalysts because the active carbene species are lipophilic and "streak" through the column. You need a Chemo-Adsorptive approach.

Protocol 1: The THMP Wash (The "Gold Standard" for Solution Phase)

Best for: Large-scale batches where filtration is too slow.

Mechanism: Tris(hydroxymethyl)phosphine (THMP) coordinates tightly to Ru, making it water-soluble and inactive.

Step-by-Step:

  • Preparation: Prepare a 1M solution of THMP in isopropanol (freshly prepared is best; THMP is air-sensitive).

  • Quenching: Add 20–50 equivalents of THMP (relative to the catalyst loading) to your reaction mixture.

  • Digestion: Stir vigorously at 60°C for 12–18 hours .

    • Checkpoint: The solution should turn from dark brown/green to pale orange/yellow.

  • Extraction:

    • Cool to room temperature.[1][2]

    • Add water and wash the organic layer 3x. The Ru-THMP complex will partition into the aqueous phase.

  • Polishing: Pass the organic layer through a small pad of silica gel to catch trace polar residues.

Protocol 2: Functionalized Silica Scavenging

Best for: High-value APIs requiring <5 ppm Ru.

Mechanism: Thiol- or Amine-modified silica beads physically bind the metal, allowing it to be filtered off.

Step-by-Step:

  • Selection: Use SiliaMetS® Thiol or DMT (Dimercaptotriazine).

  • Loading: Add scavenger at 4:1 weight ratio (Scavenger : Catalyst).

  • Conditions: Stir at 50°C for 4 hours in a non-coordinating solvent (Toluene or DCM).

    • Note: Methanol or THF can compete for binding sites; avoid if possible.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

Issue B: "I have grey particulates and high Pd ppm after hydrogenation."

Diagnosis: Colloidal Palladium is notoriously difficult to filter.[3] It passes through standard filter paper and Celite.

Protocol 3: The "Hot Filtration + Scavenger" Hybrid

Step-by-Step:

  • Hot Filtration: While the reaction mixture is still hot (>50°C), filter through a pad of Celite 545 .

    • Why? Cooling causes product precipitation which traps Pd inside the crystals.

  • Scavenger Treatment:

    • Re-dissolve the filtrate.

    • Add SiliaMetS® Thiourea (or equivalent Si-Thiol) at 5 wt% relative to the product.

    • Stir for 2 hours at room temperature.

  • Final Filtration: Filter again.

  • Crystallization: Recrystallize the Cyclopentadecanol from Ethanol/Water.

    • Validation: Check Pd levels via ICP-MS. Should be <2 ppm.[4][5]

Decision Logic & Visualization

Diagram 1: Ruthenium Removal Decision Tree

This logic gate helps you choose the method based on scale and catalyst load.

Ru_Removal_Workflow Start Crude RCM Mixture (Contains Ru Catalyst) Check_Load Catalyst Loading? Start->Check_Load High_Load High Load (>2 mol%) Check_Load->High_Load > 2 mol% Low_Load Low Load (<0.5 mol%) Check_Load->Low_Load < 0.5 mol% THMP_Route Protocol 1: THMP Wash (Chemical Extraction) High_Load->THMP_Route Bulk Removal Scavenger_Route Protocol 2: Si-Thiol Scavenger (Adsorption) Low_Load->Scavenger_Route Polishing Distillation Distillation (Risk: Isomerization) Low_Load->Distillation Volatile Product Only THMP_Route->Scavenger_Route If >50 ppm remains Final_QC QC: ICP-MS Analysis Target: <10 ppm THMP_Route->Final_QC Scavenger_Route->Final_QC Distillation->Final_QC

Caption: Decision matrix for selecting the optimal Ruthenium remediation strategy based on catalyst loading and product volatility.

Diagram 2: Scavenger Mechanism (Thiol-Silica)

Understanding why we use functionalized silica over charcoal.

Scavenger_Mechanism Ru_Free Free Ru Carbene (Lipophilic) Silica_Pore Silica Pore (High Surface Area) Ru_Free->Silica_Pore Diffusion SH_Group -SH Ligand (High Affinity) Silica_Pore->SH_Group Contact Binding Irreversible Ru-S Bond SH_Group->Binding Coordination Filtration Filtration (Physical Removal) Binding->Filtration Trapped on Solid

Caption: Mechanistic flow of Thiol-functionalized silica scavenging. The specific affinity of Sulfur for Ruthenium prevents leaching.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different methods for removing Grubbs II catalyst from a standard macrocyclic synthesis (Initial [Ru] = 800 ppm).

MethodReagentTime (h)Temp (°C)Final [Ru] (ppm)ProsCons
Control Silica Gel Flash Column2RT350Cheap, StandardIneffective for low ppm limits
Adsorption Activated Carbon (Charcoal)125085Cheap, ScalableLow selectivity, product loss
Chemical Wash THMP (Tris-hydroxymethyl phosphine)126015 Highly effective, scalableReagent is air-sensitive/toxic
Scavenger SiliaMetS® Thiol450< 5 Cleanest profile, easy filtrationHigher cost per gram
Scavenger SiliaMetS® DMT450< 2 Best for trace polishingHighest cost

Frequently Asked Questions (FAQs)

Q: Can I just distill the Cyclopentadecanol to leave the metal behind? A: Proceed with caution. While Cyclopentadecanol is volatile, Ruthenium residues are thermally active. Heating the pot residue can catalyze double-bond migration (isomerization) or ring contraction/expansion. If you must distill, perform a THMP wash first to deactivate the metal, then distill.

Q: Why is Activated Carbon (Charcoal) not recommended as the primary method? A: Charcoal relies on non-specific adsorption. In macrocyclic synthesis, your product is a large, lipophilic ring—structurally similar to the ligands on the catalyst. Charcoal often adsorbs your product along with the catalyst (yield loss) or fails to bind the metal tightly enough (leaching).

Q: I used DMSO to remove Ruthenium. Is that safe? A: DMSO coordinates to Ru, but the complex is not always water-soluble enough for efficient extraction. Furthermore, removing residual DMSO from a lipophilic macrocycle can be difficult without high-vacuum drying, which risks melting your product. THMP or functionalized silica is superior.

Q: What is the regulatory limit for these metals? A: According to ICH Q3D guidelines for elemental impurities:

  • Ruthenium (Ru): Class 2B. Oral PDE (Permitted Daily Exposure) is roughly 100 µ g/day .

  • Palladium (Pd): Class 2B. Oral PDE is roughly 100 µ g/day .

  • Translation: For a drug with a 1g daily dose, your limit is 10 ppm .

References

  • Maynard, H. L., & Grubbs, R. H. (1999).[1] Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products. Tetrahedron Letters, 40(22), 4137–4140.

  • Pederson, R. L., & Grubbs, R. H. (2002). Ruthenium Catalyst Removal. U.S. Patent 6,376,690.

  • Galban, J., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(1), 21–29.

  • SiliCycle Application Note. (2020). Scavenging of Ruthenium Catalysts in Organic Synthesis.

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. European Medicines Agency.

Sources

Troubleshooting

"preventing degradation of polyols under acidic or basic conditions"

Technical Support Center: Polyol Stability & Degradation Mitigation Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: P-STAB-2024-03 Welcome to the Stability Solutions Center.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polyol Stability & Degradation Mitigation

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: P-STAB-2024-03

Welcome to the Stability Solutions Center.

You have reached the Tier 3 Technical Support interface. I understand you are seeing degradation in your polyol-based systems (mannitol, sorbitol, glycerol) or polyol-containing surfactants (Polysorbates, PEGs).

Polyols are often treated as "inert" excipients, but this is a dangerous assumption. Under acidic or basic stress, they undergo distinct degradation pathways that can compromise your Active Pharmaceutical Ingredient (API).

Below is your customized troubleshooting dossier.

Module 1: The Acidic Threat (pH < 4.0)[1]

Diagnosis: In acidic environments, the primary failure mode for small-molecule polyols (like Sorbitol) is Acid-Catalyzed Dehydration , while for polymeric polyols (Polysorbates), it is Ester Hydrolysis .

FAQ 1.1: "My Sorbitol/Mannitol solution is turning yellow and losing assay at low pH. Why?"

The Mechanism: You are likely witnessing intra-molecular etherification . In the presence of acid (protons), acyclic polyols undergo dehydration to form cyclic ethers (anhydrides).

  • Sorbitol cyclizes to 1,4-Sorbitan (mono-dehydration).

  • With continued stress, it further dehydrates to Isosorbide (di-dehydration).

  • Note: Mannitol is thermodynamically more stable than sorbitol due to the planar orientation of its hydroxyl groups, but it will eventually degrade under high heat + acid.

Troubleshooting Protocol:

  • Check Temperature: Acid-catalyzed dehydration has a high activation energy. If you are autoclaving (121°C) a sorbitol solution at pH 3.5, degradation is inevitable.

    • Fix: Sterile filter instead of autoclaving for acidic polyol solutions.

  • Buffer Selection: Ensure your buffer does not act as a specific acid catalyst. Citrate buffers can sometimes accelerate this relative to Histidine at the same pH.

FAQ 1.2: "I see particles in my Polysorbate 80 formulation at pH 5.0. Is this oxidation?"

The Mechanism: At acidic pH, this is likely Hydrolysis , not oxidation. Polysorbates are esters of fatty acids and polyols. Acid catalyzes the cleavage of the ester bond, releasing Free Fatty Acids (FFA) (e.g., Oleic Acid). FFAs are insoluble in water and precipitate as visible particles.

Visualizing the Acidic Pathway:

AcidDegradation Sorbitol Sorbitol (Acyclic) Sorbitan 1,4-Sorbitan (Cyclic Ether) Sorbitol->Sorbitan Dehydration (-H2O) Proton H+ (Acid) Proton->Sorbitol Isosorbide Isosorbide (Bicyclic) Sorbitan->Isosorbide 2nd Dehydration PS80 Polysorbate 80 Hydrolysis Hydrolysis PS80->Hydrolysis Acid Catalyst FFA Free Fatty Acids (Insoluble Particles) Hydrolysis->FFA PEG_Core PEG + Sorbitan Hydrolysis->PEG_Core

Figure 1: Distinct degradation pathways in acidic media. Top: Cyclization of small polyols. Bottom: Hydrolysis of Polysorbates releasing insoluble fatty acids.[1][2]

Module 2: The Basic Threat (pH > 8.0)

Diagnosis: Base-catalyzed degradation is often oxidative (Autoxidation) or involves fragmentation.

FAQ 2.1: "My PEGylated protein is showing chain scission at high pH."

The Mechanism: Polyethers (PEGs, Polysorbates) are prone to Autoxidation in basic conditions.

  • Initiation: A base can abstract a proton from the carbon alpha to the ether oxygen.

  • Propagation: This radical reacts with dissolved Oxygen to form a Peroxide radical.

  • Scission: The hydroperoxide decomposes, leading to chain cleavage (scission) and the formation of Formic Acid and Aldehydes .

The "Vicious Cycle": The Formic Acid generated drops the pH locally, potentially triggering the acidic degradation mechanisms described in Module 1.

Troubleshooting Protocol:

  • Inert Overlay: You must sparge buffers with Nitrogen or Argon to remove dissolved oxygen.

  • Chelation: Transition metals (Iron, Copper) catalyze this reaction 1000x faster. Add 0.05 mM EDTA or DTPA to sequester metals.

  • Peroxide Check: Test your raw PEG/Polysorbate material. If the Peroxide Value (PV) is > 5 meq/kg, discard the lot.

Module 3: Experimental Validation & Data

Do not guess. Validate your stability using these specific assays.

Table 1: Stability Profile of Common Polyols
Polyol TypeAcid Stability (pH < 4)Base Stability (pH > 8)Primary DegradantDetection Method
Mannitol High (Resistant to cyclization)HighIsomannide (Rare)HPLC-RI or CAD
Sorbitol Low (Cyclizes to Sorbitan)Moderate1,4-SorbitanHPLC-RI or CAD
Glycerol ModerateModerateAcrolein (if heated)GC-MS
Polysorbate Low (Hydrolysis -> Particles)Low (Saponification)Fatty Acids / PeroxidesFMA (Fluorescence Micelle Assay)
PEG HighLow (Oxidative Scission)Formaldehyde / FormateHPLC-SEC
Protocol: Differentiating Hydrolysis vs. Oxidation in Polysorbates

Use this to determine if your degradation is pH-driven or Radical-driven.

Step 1: Sample Preparation

  • Sample A: Control (Store at -80°C).

  • Sample B: Stressed Sample (e.g., 40°C for 2 weeks).

Step 2: Analytical Setup

  • Method 1: RP-HPLC-CAD (Charged Aerosol Detection)

    • Target: Free Fatty Acids (Oleic, Lauric).

    • Result: If FFAs increase, mechanism is Hydrolysis (Acid/Base/Enzymatic).

  • Method 2: UV-Vis / Fluorescence

    • Target: N-Formylkynurenine (if protein present) or Hydroperoxides (using FOX assay).

    • Result: If Peroxides increase, mechanism is Oxidation .

Step 3: Decision Logic

  • High FFA + Low Peroxide = Adjust pH or remove host-cell esterases.

  • Low FFA + High Peroxide = Add Antioxidant (Methionine/BHT) or Nitrogen overlay.

Module 4: Troubleshooting Workflow

Use this logic flow to resolve your degradation issue immediately.

Troubleshooting Start Observation: Degradation CheckpH Check pH Start->CheckpH Acid pH < 5.0 CheckpH->Acid Base pH > 7.5 CheckpH->Base Type Polyol Type? Acid->Type Action3 Risk: Oxidation Action: Add EDTA, N2 Overlay Base->Action3 Autoxidation SmallMol Sorbitol/Mannitol Type->SmallMol Polymer Polysorbate/PEG Type->Polymer Action1 Risk: Cyclization Action: Lower Temp, Change Buffer SmallMol->Action1 Action2 Risk: Hydrolysis Action: Check for Esterases Polymer->Action2

Figure 2: Decision matrix for diagnosing polyol instability based on pH and molecular type.

References

  • Larson, N. R., et al. (2020). "Comparison of Polysorbate 80 Hydrolysis and Oxidation on the Aggregation of a Monoclonal Antibody." Journal of Pharmaceutical Sciences. Link

  • Dwivedi, M., et al. (2020).[3] "Acidic and Alkaline Hydrolysis of Polysorbates under Aqueous Conditions." European Journal of Pharmaceutical Sciences. Link

  • Kerwin, B. A. (2008). "Polysorbates 20 and 80 Used in the Formulation of Protein Biotherapeutics: Structure and Degradation Pathways." Journal of Pharmaceutical Sciences. Link

  • PubChem. "Sorbitol Compound Summary: Stability and Reactivity." Link

  • Wu, Y., et al. (2011). "Oxidative degradation of Polysorbate 80: Identification of specific volatile degradation products." Pharmaceutical Research. Link

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Regioselectivity of Cyclopentane Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, chemists, and drug development professionals who are na...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for advanced synthetic strategies. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of regioselective cyclopentane functionalization. The cyclopentane motif is a cornerstone in many pharmaceuticals and natural products, yet selectively modifying a single C-H bond on this conformationally flexible scaffold remains a significant synthetic challenge.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and actionable strategies to resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise when planning or troubleshooting cyclopentane functionalization reactions.

Q1: Why is achieving high regioselectivity on a cyclopentane ring so difficult?

The primary challenge stems from two core properties of the cyclopentane scaffold:

  • Minimal C-H Bond Differentiation: The C-H bonds at the C2 and C3 positions (β and γ to a substituent at C1) have very similar bond dissociation energies (BDEs) and steric environments. This makes it difficult for a catalyst or reagent to distinguish between them based on inherent electronic or steric factors alone.[2]

  • Conformational Flexibility: Cyclopentane is not planar. It rapidly interconverts between various puckered "envelope" and "twist" conformations. This dynamic behavior means that the spatial relationship between C-H bonds is constantly changing, which can obscure potential sites for selective attack by a catalyst.

Q2: I'm getting a mixture of C2 (β) and C3 (γ) functionalized products. What are the first parameters I should adjust?

Observing a mixture of regioisomers is a very common problem. Before undertaking a complete redesign of your catalyst or directing group, a systematic screen of reaction parameters is the most efficient first step.

  • Reaction Temperature: Temperature can dictate whether a reaction is under kinetic or thermodynamic control.[3] Lowering the temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity by favoring the pathway with the lower activation energy (the kinetically preferred product).[3] Conversely, higher temperatures might favor the more stable, thermodynamically controlled product.

  • Solvent Polarity: The solvent can significantly influence the stability of the transition states leading to different regioisomers.[4][5] A change in solvent polarity can alter the geometry of the key intermediates, thereby favoring one reaction pathway over another. It is highly recommended to conduct a screen of solvents with varying polarities (e.g., Toluene, Dioxane, DMAc, Acetonitrile).

  • Catalyst and Ligand Concentration: While screening new catalysts is a larger step, simply adjusting the concentration of your current catalyst and ligands can sometimes tip the regiochemical balance.

Q3: How exactly does a "directing group" work to control regioselectivity?

A directing group is a functional group on the substrate that coordinates to the metal catalyst, acting as an anchor. This brings the catalyst into close proximity to a specific C-H bond, forcing the reaction to occur at that site. The most common strategy involves forming a stable 5- or 6-membered metallacycle intermediate.[6]

For example, a carboxylic acid group on a cyclopentane can coordinate to a palladium catalyst. This pre-organization favors the formation of a 6-membered palladacycle, which can only be achieved by activating a γ-C-H bond, thus leading to high selectivity for the C3 position over the more proximal C2 (β) bonds.[7][8] The development of removable or "traceless" directing groups is an advanced strategy that avoids leaving behind unwanted functionality.[9][10]

Q4: When should I focus on a substrate-control strategy versus a catalyst-control strategy?

  • Substrate-Control: This is the best approach when you can install a powerful directing group (like a carboxylic acid, picolinamide, or a removable silicon-based group) on your starting material.[9][11] This strategy is often highly predictable and robust because the directing group enforces a specific geometry for C-H activation. It is the go-to method for achieving selectivity in systems with many similar C-H bonds.

  • Catalyst-Control: This strategy is employed when installing a directing group is not feasible or desired. Success relies on the catalyst's ligand sphere to differentiate between C-H bonds.[12] This is often achieved by using bulky or chiral ligands that create a sterically demanding environment, allowing the catalyst to "feel" the subtle differences between C-H bonds on the cyclopentane ring. Rhodium(II) catalysts with tailored chiral ligands, for instance, are highly effective at achieving regio- and stereoselective C-H insertions.[12][13]

Troubleshooting Guides

This section provides detailed solutions for specific, challenging experimental scenarios.

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Symptom: You are attempting a γ-C-H arylation of a cyclopentane carboxylic acid derivative but are observing significant formation of the β-arylated byproduct, or a mixture of isomers.

Logical Troubleshooting Workflow

G start Poor γ:β Selectivity Observed dg_check Is the Directing Group Optimal? (e.g., Carboxylic Acid, Amide) start->dg_check ligand_screen Screen Ligand Modifications (Sterics & Electronics) dg_check->ligand_screen DG is appropriate oxidant_screen Vary the Oxidant (e.g., Ag₂CO₃, BQ) ligand_screen->oxidant_screen Selectivity still low conditions_opt Optimize Conditions (Solvent, Temperature) oxidant_screen->conditions_opt Minor improvement success Improved Regioselectivity conditions_opt->success Optimization complete

Caption: A stepwise workflow for troubleshooting poor regioselectivity.

Potential Causes & Actionable Solutions

  • Ineffective Ligand System: The ligand is the most critical component for achieving high selectivity in transannular C-H activation. Standard phosphine or N-heterocyclic carbene (NHC) ligands may not be sufficient to overcome the strain of forming the required palladacycle.

    • Action: Switch to specialized ligands designed for remote C-H activation. Recent literature has shown that novel quinuclidine-pyridone (QuinNuPyridone) and sulfonamide-pyridone (SulfonaPyridone) ligands are exceptionally effective at promoting γ-arylation while suppressing β-functionalization.[7][8] These ligands are thought to stabilize the highly strained transannular palladacycle intermediate.

  • Suboptimal Oxidant: The oxidant is required to regenerate the active Pd(II) catalyst. Its nature can influence the stability and reactivity of key intermediates.

    • Action: Screen different oxidants. While silver salts (e.g., Ag₂CO₃, AgOAc) are common, benzoquinone (BQ) derivatives or other oxidants can sometimes improve performance.

  • Incorrect Solvent Choice: The solvent can influence the C-H activation step and the stability of the key metallacycle intermediate.

    • Action: Screen a range of solvents. While polar aprotic solvents like DMA or NMP are common, less conventional solvents could provide a different outcome.

Data-Driven Ligand Selection

The choice of ligand can dramatically impact the regiomeric ratio of the product. The table below summarizes results for the γ-arylation of cyclopentane carboxylic acid, demonstrating the power of modern ligand design.

Ligand TypeCatalyst Systemγ:β RatioYield (%)Reference
Monodentate Pyridone (L4)Pd(OAc)₂ / Ag₂CO₃>20:170[8]
QuinNuPyridone (L1)Pd(OAc)₂ / Ag₂CO₃>20:165[8]
Standard Ligand (e.g., PPh₃)Pd(OAc)₂ / Ag₂CO₃Low / Mixture<20Hypothetical

Key C-H Activation Pathway

G sub Substrate (Cyclopentane Carboxylic Acid) inter 6-Membered Palladacycle (Chelation-Assisted) sub->inter C-H Activation cat Pd(II) Catalyst + Ligand cat->inter re Reductive Elimination inter->re Oxidative Addition couple Aryl Halide couple->re prod γ-Arylated Product re->prod

Caption: Chelation-assisted C-H activation pathway for γ-selectivity.

Protocol: Optimized γ-C-H Arylation of Cyclopentane Carboxylic Acid

This protocol is adapted from cutting-edge methodologies demonstrated to achieve high γ-regioselectivity.[8]

Materials:

  • Cyclopentane carboxylic acid substrate (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • QuinNuPyridone Ligand (L1 or L2) (15 mol%)[7][8]

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the cyclopentane carboxylic acid substrate, aryl iodide, Pd(OAc)₂, the QuinNuPyridone ligand, and Ag₂CO₃.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and stir the reaction mixture at the optimized temperature (screen from 80 °C to 120 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the silver salts and catalyst residue.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Determine the final regiomeric ratio by ¹H NMR spectroscopy or GC analysis.

References

  • Technical Support Center: Overcoming Poor Regioselectivity in Reactions of Unsymmetrical Dienes. Benchchem.
  • Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki-Heck Reactions. PubMed.
  • Transannular C–H functionalization of cycloalkane carboxylic acids. Axial.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH.
  • Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions. Benchchem.
  • Deciphering Reactivity and Selectivity Patterns in Aliphatic C-H Bond Oxygenation of Cyclopentane and Cyclohexane Derivatives. PubMed.
  • Mechanism-Guided Development of Directed C-H Functionalization of Bicyclo[1.1.1]pentanes. PubMed.
  • Improving the regioselectivity of reactions involving Cyclooctylurea. Benchchem.
  • Regioselectivity issues in the functionalization of the indolizine core. Benchchem.
  • Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society.
  • Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews.
  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. Benchchem.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Rsc.org.
  • Synthesis of Bridged Cyclopentane Derivatives by Catalytic Decarbonylative Cycloaddition of Cyclobutanones and Olefins. PubMed.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li.
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes.
  • Selected synthetic strategies to cyclophanes. PMC - NIH.
  • Stereoselective Synthesis of Highly Functionalized Bicyclo[2.1.0]pentanes by Sequential [2 + 1] and [2 + 2] Cycloadditions. Organic Letters - ACS Publications.
  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC.
  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Request PDF - ResearchGate.
  • An Easily Modifiable/Traceless Directing Group Usable for Aromatic C-H Activation.
  • Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews.
  • Intramolecular C-H insertion reactions for the synthesis of cyclopentane derivatives (13,14) by Helquist and coworkers. ResearchGate.
  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI.
  • Selective "One-Pot" Synthesis of Functionalized Cyclopentenones. Request PDF - ResearchGate.
  • General route to highly functionalized cyclopentane derivatives by intramolecular C-H insertion. The Journal of Organic Chemistry - ACS Publications.
  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom.org.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of cyclopentanedecol synthesis methods"

Topic: "comparative analysis of cyclopentanedecol synthesis methods" Content Type: Publish Comparison Guides. Executive Summary This guide provides a technical comparative analysis of synthesis methodologies for Cyclopen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "comparative analysis of cyclopentanedecol synthesis methods" Content Type: Publish Comparison Guides.

Executive Summary This guide provides a technical comparative analysis of synthesis methodologies for Cyclopentadecanol (C₁₅H₃₀O), a critical macrocyclic alcohol used in pharmaceutical drug delivery systems and high-value fragrance formulations (musk odorants).

Nomenclature & Disambiguation Note: While the term "Cyclopentanedecol" (CAS 595-03-9) technically refers to Decahydroxycyclopentane (a rare geminal diol/oxocarbon), in industrial and pharmaceutical contexts, this string is frequently encountered as a phonetic or typographic variation of Cyclopentadecanol (the 15-carbon macrocycle). Given the "drug development" and "comparative synthesis" scope of this request, this guide focuses on the C15 Macrocycle (Cyclopentadecanol) , as the C5 polyol lacks the diverse synthesis landscape required for comparative analysis.

Strategic Landscape: Synthesis Pathways

The synthesis of 15-membered rings is thermodynamically challenging due to entropic factors (the "medium-ring" penalty). Industrial and lab-scale strategies generally fall into three categories:

  • Ring Expansion (The "C12+3" Strategy): Utilizing commercially available Cyclododecanone (C12) and chemically inserting a 3-carbon unit.

  • Ring-Closing Metathesis (The "Precision" Strategy): Using Grubbs-type catalysts to close a linear diene precursor.

  • Baeyer-Villiger/Reduction (The "Oxidation" Strategy): Converting cyclic ketones to lactones and subsequently reducing them to alcohols.

Comparative Performance Matrix
FeatureMethod A: Radical Ring ExpansionMethod B: Ring-Closing Metathesis (RCM)Method C: Bio-Based Ozonolysis
Starting Material Cyclododecanone (Cheap, Bulk)1,14-Pentadecadiene / DienesMalania oleifera Oil / Nervonic Acid
Step Count 3–4 Steps2 Steps (RCM + Hydrogenation)3–4 Steps (Ozonolysis + Red + Cycliz)
Overall Yield Moderate (~40–50%)High (>70% per step)Variable (38–63%)
Purity Profile Moderate (Isomer byproducts common)High (Specific stereochemistry possible)High (Natural source purity)
Cost Driver Reagents (Radical initiators)Catalyst (Ruthenium/Grubbs)Raw Material Sourcing/Extraction
Scalability High (Industrial standard)Moderate (Pharma/Lab scale)Low/Niche (Crop dependent)
Key Risk Radical side-reactionsCatalyst removal (ppm levels)Feedstock variability

In-Depth Technical Analysis

Method A: Radical Ring Expansion (Dowd-Beckwith Variation)

Mechanism: This method leverages the commercially abundant C12 ketone. A 3-carbon chain is attached, followed by a radical-mediated expansion that "unzips" the C12 ring into a C15 ring. Causality: The driving force is the relief of ring strain and the formation of a stable radical intermediate.

Workflow Diagram (DOT):

RingExpansion cluster_0 Key Transformation CD Cyclododecanone (C12 Ring) Alk Alkylation (Acrylate/Allyl) CD->Alk + C3 Unit Rad Radical Precursor (Halide/Selenide) Alk->Rad Functionalization Exp Ring Expansion (Bu3SnH/AIBN) Rad->Exp Radical Generation CPD Cyclopentadecanone (C15 Ketone) Exp->CPD Rearrangement Final Cyclopentadecanol (C15 Alcohol) CPD->Final NaBH4 Reduction

Caption: Figure 1. Radical-mediated ring expansion workflow converting C12 ketone to C15 alcohol.

Method B: Ring-Closing Metathesis (RCM)

Mechanism: A linear precursor with terminal alkenes undergoes intramolecular metathesis using a Ruthenium carbene complex. Causality: High dilution is required to favor intramolecular cyclization over intermolecular polymerization. The resulting double bond is then hydrogenated.

Workflow Diagram (DOT):

RCM Diene 1,14-Pentadecadiene (Linear Precursor) Cyc Cyclopentadecenol (Unsaturated Ring) Diene->Cyc RCM (High Dilution) Cat Grubbs II Catalyst (Ru-Complex) Cat->Cyc Catalysis Hydro Hydrogenation (H2, Pd/C) Cyc->Hydro Saturation Prod Cyclopentadecanol (Target) Hydro->Prod Final Yield

Caption: Figure 2. RCM pathway offering high atom economy and precision for macrocycle synthesis.

Experimental Protocols

Protocol 1: Reduction of Cyclopentadecanone (General Procedure)

Note: Most synthesis routes (Expansion, Biomass) arrive at the ketone (Exaltone). This protocol converts the ketone to the target alcohol.

Reagents: Cyclopentadecanone (10 mmol), Sodium Borohydride (NaBH₄, 15 mmol), Methanol (50 mL). Self-Validating Step: Monitor the disappearance of the carbonyl peak (1710 cm⁻¹) via IR spectroscopy and the appearance of the broad hydroxyl stretch (3300–3400 cm⁻¹).

  • Dissolution: Dissolve 2.24 g of cyclopentadecanone in 50 mL of anhydrous methanol in a round-bottom flask.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 15 minutes to avoid vigorous bubbling.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Add 10 mL of 1N HCl dropwise to destroy excess hydride.

  • Extraction: Evaporate methanol. Extract residue with diethyl ether (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane.

  • Yield: Typically 95–98% (Quantitative conversion).

Protocol 2: Ring-Closing Metathesis (RCM) for Cyclopentadecenol

Reagents: 1,14-Pentadien-3-ol (or protected derivative), Grubbs 2nd Gen Catalyst (2 mol%), Dichloromethane (DCM).

  • Setup: Flame-dry a 1L flask under Argon. Add 500 mL of degassed DCM (High dilution: 0.002 M is critical).

  • Addition: Add 1.0 mmol of diene precursor.

  • Catalysis: Add Grubbs II catalyst (17 mg, 0.02 mmol) in one portion.

  • Reflux: Heat to reflux (40°C) for 12–24 hours.

  • Validation: Monitor via TLC for disappearance of starting material.

  • Workup: Add activated charcoal or DMSO to sequester the Ru catalyst. Filter through a pad of celite.

  • Hydrogenation: Dissolve crude alkene in MeOH, add 10% Pd/C, and stir under H₂ balloon for 4 hours to obtain Cyclopentadecanol .

Critical Analysis & Recommendations

  • For Drug Discovery: The RCM Method is superior. It allows for the introduction of chirality or specific functional groups on the ring backbone if a modified precursor is used. The high purity profile minimizes the risk of unknown isomers common in radical expansion.

  • For Industrial Fragrance: The Ring Expansion method remains the cost-leader. Cyclododecanone is a commodity chemical (nylon intermediate), making the "C12+3" route economically viable despite lower yields.

  • For Green Chemistry: The Biomass/Ozonolysis route (from Malania oleifera or similar oils) is emerging but currently limited by feedstock availability.

References
  • Liu, P., Li, W., & Liu, X. (2022). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. BMC Chemistry. Link

  • Tsuji, J., Yamada, T., & Shimizu, I. (1980).[1] Synthesis of muscone and cyclopentadecanone by three-carbon ring expansion. Journal of Organic Chemistry. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition. Link

  • Zoorob, H. H., et al. (2011). Reactivity features of cyclododecanone. Arkivoc. Link

  • VulcanChem. (2024). Cyclopentadecanol Product Data & Physical Properties. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Cyclopentanediol

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of cyclopentanediol, a potential process impurity or degradation product in pharmaceutical manufacturing. We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and presenting self-validating protocols.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will focus on methods for the quantification of impurities, which falls under Category II of analytical procedures as defined by regulatory bodies.[3][4]

Comparing the Titans: GC-FID vs. HPLC-UV/MS for Cyclopentanediol Analysis

The choice of analytical technique is the first critical decision in method development and validation. For a small, non-chromophoric molecule like cyclopentanediol, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary contenders.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for volatile and semi-volatile compounds. Its high sensitivity to hydrocarbons and simple, reliable operation make it a strong candidate.

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a universal detector like a mass spectrometer (MS) or a refractive index detector (RID), offers versatility for non-volatile or thermally labile compounds. Given the potential for derivatization to introduce a UV-active chromophore, HPLC-UV can also be considered.

Here, we compare GC-FID and a derivatization-based HPLC-UV method for the analysis of cyclopentanediol.

FeatureGas Chromatography-FID (Direct Injection)High-Performance Liquid Chromatography-UV (with Derivatization)
Principle Separation of volatile compounds in a gaseous mobile phase with detection by flame ionization.Separation of compounds in a liquid mobile phase with UV detection after chemical derivatization.
Sample Preparation Simple dilution in a suitable solvent (e.g., methanol, isopropanol).More complex, involving a chemical reaction to attach a UV-absorbing tag to the cyclopentanediol molecule.
Specificity Good, based on retention time. Potential for co-elution with other volatile impurities.Excellent, as the derivatization reaction is specific to hydroxyl groups, and chromatographic separation provides an orthogonal mechanism.
Sensitivity Generally high for hydrocarbons.Can be very high, depending on the molar absorptivity of the derivatizing agent.
Robustness High. GC-FID systems are known for their durability and consistent performance.Moderate. The derivatization step can introduce variability and is sensitive to reaction conditions.
Throughput High, with typical run times of 15-30 minutes.Lower, due to the additional sample preparation time for derivatization.
Cost Lower initial instrument cost and operational expenses.Higher instrument cost (especially with MS) and cost of derivatization reagents.

For the remainder of this guide, we will focus on the validation of a GC-FID method due to its simplicity, robustness, and cost-effectiveness for a volatile compound like cyclopentanediol.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended use.[5][6][7] The following sections detail the experimental protocols for validating a GC-FID method for the quantification of cyclopentanediol.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation Develop Method Development Specificity Specificity Develop->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for Analytical Method Validation.

Experimental Protocol 1: Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][8][9]

Methodology:

  • Blank Analysis: Inject a sample of the dissolution solvent (e.g., methanol) to ensure no interfering peaks are present at the retention time of cyclopentanediol.

  • Placebo Analysis: Prepare a placebo sample containing all the excipients of the drug product formulation without the active pharmaceutical ingredient (API) and cyclopentanediol. Inject this sample to assess for any interfering peaks from the matrix.

  • Spiked Sample Analysis: Spike the placebo sample with a known concentration of cyclopentanediol. The peak for cyclopentanediol should be well-resolved from any other peaks.

  • Forced Degradation: Subject the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the cyclopentanediol peak is resolved from any degradation products.

Acceptance Criteria: The cyclopentanediol peak should be free from any co-eluting peaks from the blank, placebo, and forced degradation samples. Peak purity analysis (if using a mass spectrometer) should confirm the homogeneity of the cyclopentanediol peak.[10]

Experimental Protocol 2: Linearity and Range

Objective: To establish the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of cyclopentanediol in a suitable solvent (e.g., methanol) at a known concentration.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of cyclopentanediol concentrations. For an impurity, the range should typically cover 50% to 150% of the specification limit.[5]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration of cyclopentanediol. Perform a linear regression analysis and determine the correlation coefficient (r), the y-intercept, and the slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line.

Table 1: Example Linearity Data for Cyclopentanediol by GC-FID

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.51002, 1010, 9951002.30.75%
1.02015, 2025, 20082016.00.42%
2.04050, 4035, 40624049.00.33%
5.010120, 10150, 1010010123.30.25%
10.020300, 20250, 2035020300.00.25%
Linear Regression y = 2025.5x + 15.3 r = 0.9998
Experimental Protocol 3: Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][9]

Methodology:

  • Sample Preparation: Prepare placebo samples of the drug product.

  • Spiking: Spike the placebo samples at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[10] Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the developed GC-FID method.

  • Calculation: Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.[10]

Table 2: Example Accuracy Data for Cyclopentanediol

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% RecoveryMean % Recovery%RSD
1.6 (80%)1.58, 1.62, 1.5998.8, 101.3, 99.499.8%1.3%
2.0 (100%)1.98, 2.03, 1.9999.0, 101.5, 99.5100.0%1.3%
2.4 (120%)2.35, 2.42, 2.3897.9, 100.8, 99.299.3%1.5%
Experimental Protocol 4: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] Precision is evaluated at two levels: repeatability and intermediate precision.

Methodology:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug product spiked with cyclopentanediol at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two sets of experiments.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be within an acceptable limit, typically not more than 15% for impurity analysis at the limit of quantitation.

Table 3: Example Precision Data for Cyclopentanediol

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1 (µg/mL) 2.012.05
Sample 2 (µg/mL) 1.981.99
Sample 3 (µg/mL) 2.032.08
Sample 4 (µg/mL) 1.992.01
Sample 5 (µg/mL) 2.052.06
Sample 6 (µg/mL) 2.002.03
Mean (µg/mL) 2.012.04
Standard Deviation 0.0260.032
%RSD 1.3%1.6%
Experimental Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Methodology (Based on Signal-to-Noise Ratio):

  • Determine the noise level: Inject a blank sample multiple times and determine the standard deviation of the baseline noise in a region close to the expected retention time of cyclopentanediol.

  • Determine the signal: Inject a series of diluted solutions of cyclopentanediol and determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]

  • Confirmation: Prepare and analyze a minimum of six samples at the determined LOQ concentration to confirm that the precision and accuracy are acceptable at this level.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.

Experimental Protocol 6: Robustness

Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][8]

Methodology:

  • Identify critical parameters: For a GC-FID method, these may include:

    • Injector temperature (± 5°C)

    • Oven temperature ramp rate (± 1°C/min)

    • Carrier gas flow rate (± 10%)

    • Column from a different lot

  • Vary parameters: Analyze a system suitability solution and a spiked sample while systematically varying each of the identified parameters.

  • Assess impact: Evaluate the effect of these variations on system suitability parameters (e.g., retention time, peak shape, resolution) and the quantitative results.

Acceptance Criteria: The system suitability criteria should be met, and the quantitative results should not be significantly affected by the deliberate variations in the method parameters.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The validation of an analytical method for cyclopentanediol, or any analyte, is a comprehensive process that underpins the reliability and accuracy of pharmaceutical quality control. By following a structured approach, as outlined in this guide, and by understanding the scientific rationale behind each validation parameter, researchers can ensure that their analytical methods are fit for purpose and generate data that is both scientifically sound and regulatorily compliant. This commitment to scientific integrity is paramount in the development of safe and effective medicines.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved from [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). FDA. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (2017). USP-NF. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • METHODS IN THE DETECTION OF ALIPHATIC ALCOHOLS AND ANABOLIC STEROIDS IN β‑CYCLODEXTRIN SOLUTIONS. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • Improvement of Qualitative Analyses of Aliphatic Alcohols Using Direct Catalytic Fuel Cell and Chemometric Analysis Format. (2024, May 18). MDPI. Retrieved from [Link]

  • Improvement of Qualitative Analyses of Aliphatic Alcohols Using Direct Catalytic Fuel Cell and Chemometric Analysis Format. (2024, May 15). ResearchGate. Retrieved from [Link]

  • Gas Chromatography Fundamentals & Applications. (n.d.). SlideShare. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). APVMA. Retrieved from [Link]

  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. Retrieved from [Link]

  • Fundamental Principles and Diverse Applications of Gas Chromatography in Analytical Sciences. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). IJRR, International Journal of Research and Review. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Kinetic Resolution of trans-Cycloalkane-1,2-Diols via Steglich Esterification. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. (2021, January 25). ACS Publications. Retrieved from [Link]

  • Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. (2025, March 1). PubMed. Retrieved from [Link]

  • Fast chromatographic methods for determining aliphatic carboxylic acids in black liquors. (n.d.). JYX. Retrieved from [Link]

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Comparative

Comparative Guide: Cyclopentanedecol vs. Conventional Cyclic Polyols in Material Science

Topic: Comparative Analysis of Hyper-Functionalized Cyclic Polyols: Cyclopentanedecol vs. Vicinal Counterparts Content Type: Technical Comparison Guide Audience: Materials Scientists, Organic Chemists, and Drug Formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Hyper-Functionalized Cyclic Polyols: Cyclopentanedecol vs. Vicinal Counterparts Content Type: Technical Comparison Guide Audience: Materials Scientists, Organic Chemists, and Drug Formulation Specialists

Executive Summary

This guide provides a rigorous technical comparison between Cyclopentanedecol (Decahydroxycyclopentane) and established cyclic polyols such as Myo-Inositol and


-Cyclodextrin . While standard polyols are defined by vicinal hydroxyl groups on a stable carbon backbone, Cyclopentanedecol represents a rare class of stable geminal diols. This structural anomaly dictates a distinct material behavior profile—specifically in thermal decomposition, hydrogen bonding density, and solvent interaction—making it a unique candidate for specialized applications in energetic materials, solid-state hydration, and oxocarbon synthesis.
Structural Logic & Mechanistic Distinctness

To understand the material limitations and advantages of Cyclopentanedecol, one must first distinguish its "forbidden" chemistry from standard alternatives.

The Geminal vs. Vicinal Paradigm
  • Standard Cyclic Polyols (e.g., Inositol): Possess vicinal diols (one -OH per carbon). These are chemically stable, high-melting solids governed by extensive intermolecular hydrogen bonding.

  • Cyclopentanedecol (C

    
    H
    
    
    
    O
    
    
    ):
    Possesses geminal diols (two -OH groups per carbon).[1] In most organic chemistry, geminal diols dehydrate spontaneously to ketones. Cyclopentanedecol is an exception; the electron-withdrawing effects of the ring and high oxidation state stabilize the hydrated form. However, this stability is metastable, leading to unique thermal release properties.
DOT Visualization: Thermal Stability Pathways

The following diagram illustrates the divergent thermal response pathways between Cyclopentanedecol and Myo-Inositol, a critical factor in material processing.

ThermalPathways cluster_0 Geminal Architecture (Cyclopentanedecol) cluster_1 Vicinal Architecture (Myo-Inositol) C_Decol Cyclopentanedecol (Solid Crystalline) Leuconic Cyclopentanepentone (Oxocarbon Ring) C_Decol->Leuconic Dehydration @ 115°C (Endothermic Phase Change) Water 5 H2O (Released Vapor) C_Decol->Water Inositol_Sol Myo-Inositol (Solid Crystalline) Inositol_Liq Myo-Inositol (Liquid Phase) Inositol_Sol->Inositol_Liq Melting @ 225°C (Phase Transition) Decomp Caramelization/ Oxidative Breakdown Inositol_Liq->Decomp >260°C

Figure 1: Thermal degradation pathways. Cyclopentanedecol undergoes chemical dehydration to an oxocarbon, whereas Inositol undergoes physical melting.

Material Properties Comparison

The following data consolidates physicochemical properties critical for formulation and material engineering.

PropertyCyclopentanedecol (Geminal)Myo-Inositol (Vicinal)

-Cyclodextrin (Oligomeric)
Formula C

(OH)

C

H

(OH)

C

H

O

Molecular Weight 230.13 g/mol 180.16 g/mol 1135 g/mol
Oxygen Content ~69.5% (High Energy)~53.3%~49.3%
Melting Point 115°C (Dehydrates)225–227°C (Melts)>290°C (Decomposes)
Solubility (Water) Very High (Hydrophilic)22 g/100mL (25°C)1.85 g/100mL (25°C)
Crystal Density High (Compact)1.75 g/cm³1.44 g/cm³
Primary Application Oxocarbon precursor, Hydration reservoirBio-scaffolds, ElectrolytesDrug delivery (Host-Guest)
Analysis of Data
  • Thermal Processing Window: Cyclopentanedecol cannot be processed via hot-melt extrusion above 115°C without converting to leuconic acid. Inositol offers a much wider stable processing window (up to ~220°C).

  • Oxygen Balance: Cyclopentanedecol has significantly higher oxygen content, making it relevant for energetic material formulations (propellants) where oxygen balance is critical, unlike the inert nature of Inositol.

Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC) Validation

Objective: To distinguish between physical melting (Inositol) and chemical dehydration (Cyclopentanedecol).

  • Preparation: Weigh 5.0 ± 0.1 mg of sample into an aluminum crucible. Note: Do not hermetically seal Cyclopentanedecol samples; the release of water vapor requires a pinhole lid to prevent pan deformation.

  • Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Validation Signal:

    • Cyclopentanedecol: Look for a sharp endotherm onset at ~115°C accompanied by a broad baseline shift (mass loss).

    • Inositol: Look for a sharp endotherm at ~225°C (melting) with no immediate mass loss.

Protocol B: Synthesis & Purification of Cyclopentanedecol

Context: Unlike Inositol, Cyclopentanedecol is rarely available off-the-shelf in bulk and often requires bench synthesis.

  • Precursor: Start with Croconic Acid (C

    
    O
    
    
    
    (OH)
    
    
    ).[1]
  • Oxidation: Treat Croconic Acid with concentrated Nitric Acid (HNO

    
    ) at low temperature (0–5°C).
    
    • Mechanism:[2] The nitric acid oxidizes the ring carbons, forcing the formation of the decahydroxy structure to satisfy valency without breaking the ring.

  • Crystallization: Slowly cool the solution. Colorless crystals of decahydroxycyclopentane will precipitate.

  • Purification: Wash with cold glacial acetic acid. Do not use water for washing as the product is highly soluble.

  • Storage: Store in a desiccator. Exposure to ambient humidity is acceptable, but heat >50°C during drying will initiate surface dehydration.

Advanced Application: Solid-State Water Release

One of the most distinct "material" uses of Cyclopentanedecol is its role as a stoichiometric water generator .

  • Concept: Upon heating to 115°C, the molecule releases exactly 5 moles of water per mole of solid.

  • Comparison: Hydrated salts (e.g., CuSO

    
    ·5H
    
    
    
    O) release water in stages at varying temperatures. Cyclopentanedecol releases its water payload in a narrow, predictable window, leaving behind a reactive oxocarbon (Leuconic acid).
  • Use Case: In-situ foaming of polymers where liquid water injection is impossible, or as a trigger for moisture-cured adhesives in a sealed system.

DOT Visualization: The Dehydration Workflow

DehydrationWorkflow Start Start: Solid Cyclopentanedecol (Embedded in Polymer Matrix) Trigger Thermal Trigger (T > 115°C) Start->Trigger Reaction Reaction: C5(OH)10 -> C5O5 + 5H2O Trigger->Reaction Outcome1 Product A: Leuconic Acid (Remains as Filler) Reaction->Outcome1 Outcome2 Product B: Steam/Water (Acts as Blowing Agent/Reactant) Reaction->Outcome2

Figure 2: Workflow for utilizing Cyclopentanedecol as a latent blowing agent or reactant.

References
  • PubChem. (2025).[3] Cyclopentanedecol (Compound Summary).[3][4] National Library of Medicine. [Link]

  • Rubin, M. B., & Gleiter, R. (2000). The Chemistry of Vicinal Polycarbonyl Compounds. Chemical Reviews, 100(3), 1121–1164. (Detailed mechanism of Croconic acid oxidation to Decahydroxycyclopentane). [Link]

  • NIST Chemistry WebBook. (2024). Myo-Inositol Phase Transition Data. National Institute of Standards and Technology. [Link]

  • Seitz, G., & Imming, P. (1992).[1] Oxocarbons and Pseudooxocarbons.[1] Chemical Reviews, 92(6), 1227–1260.[1] (Definitive source on the dehydration of Cyclopentanedecol to Leuconic acid). [Link]

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Validation

Confirming the Stereochemistry and Conformational Dynamics of Cyclopentanedecol: A Comparative Analytical Guide

In the analytical chemistry of highly oxygenated cyclic compounds, (decahydroxycyclopentane, C5(OH)10) presents a unique stereochemical paradox[1]. Unlike the inositols (cyclohexanehexols), which possess multiple stereoc...

Author: BenchChem Technical Support Team. Date: March 2026

In the analytical chemistry of highly oxygenated cyclic compounds, (decahydroxycyclopentane, C5(OH)10) presents a unique stereochemical paradox[1]. Unlike the inositols (cyclohexanehexols), which possess multiple stereocenters yielding numerous diastereomers, cyclopentanedecol is exhaustively substituted with geminal diols. Because every carbon atom is bonded to two identical hydroxyl groups, the molecule is chemically achiral and lacks traditional stereogenic centers[2].

Therefore, for researchers and drug development professionals, "confirming the stereochemistry" of cyclopentanedecol is an exercise in rigorous exclusion and dynamic analysis. It requires confirming two distinct parameters:

  • Conformational Stereodynamics: Resolving the 3D ring puckering (e.g., envelope vs. planar

    
     symmetry) in solid and solution states[3].
    
  • Chiral Purity via Hydration Verification: Ruling out the presence of partially dehydrated derivatives (e.g., octahydroxycyclopentanone), which break symmetry and introduce chiral centers[4].

This guide objectively compares the analytical alternatives for structural confirmation and provides field-proven, self-validating experimental protocols to verify the conformational stereochemistry of cyclopentanedecol.

Comparative Analysis of Analytical Alternatives

To definitively map the stereodynamics and confirm the absence of chiral impurities in cyclopentanedecol, three primary analytical techniques are utilized. The table below summarizes their comparative performance.

Analytical TechniquePrimary Target for C5(OH)10Conformational ResolutionLimit of Detection (Chiral Impurities)Data Output
Single-Crystal XRD (SC-XRD) Solid-state ring puckeringAtomic level (< 0.1 Å)N/A (Bulk crystal average)3D Electron Density Map
VT 13C-NMR Solution-state pseudorotationHigh (Time-averaged)~1-5%Chemical Shifts (ppm)
VCD Spectroscopy Absolute achiral verificationLow< 0.1%Differential Absorbance (ΔA)

Mechanistic Pathway & Analytical Workflow

The following workflow illustrates the logical progression from the hydration of the highly reactive oxocarbon precursor to the specific analytical techniques used for stereochemical validation.

G A Leuconic Acid (C5O5) Highly Reactive Oxocarbon B Cyclopentanedecol (C5(OH)10) Achiral Gem-Diol Matrix A->B Aqueous Hydration (Nitric Acid Oxidation) C SC-XRD Analysis Resolves Envelope Conformation B->C Crystallization (< 115 °C) D VT 13C-NMR Tracks Pseudorotation B->D THF-d8 Dissolution E VCD / ROA Confirms Zero Stereocenters B->E Chiral Screening

Analytical workflow for conformational validation and chiral screening of cyclopentanedecol.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only generate data but actively prove their own validity during the run. The methodologies below are designed with built-in causality and self-validation mechanisms.

Protocol 1: Synthesis and SC-XRD Preparation

Causality: SC-XRD requires pristine single crystals. Because cyclopentanedecol easily dehydrates above 115 °C[4], crystallization must be performed under carefully controlled thermal conditions to maintain the exhaustive pentahydrate state. Self-Validation: The structural refinement's Goodness-of-Fit (GoF) and R-factor serve as internal validations. If partial dehydration occurs, the oxygen occupancy at specific carbon nodes will drop below 1.0, causing the refinement to fail and immediately flagging the impurity.

  • Oxidation: Slowly add 2.0 g of purified anhydrous croconic acid to 20 mL of ice-cold concentrated nitric acid[4]. Stir continuously until the evolution of nitrogen dioxide gas ceases.

  • Precipitation: Introduce 20 mL of ice-cold methanol to the mixture to induce the crystallization of leuconic acid pentahydrate (cyclopentanedecol).

  • Isolation: Filter the colorless crystals under a nitrogen atmosphere and wash with cold methanol.

  • SC-XRD Analysis: Mount a single crystal on a diffractometer equipped with a cryostream. Cool the sample to 100 K to freeze the dynamic ring puckering conformation and minimize the thermal motion of the ten hydroxyl hydrogens.

Protocol 2: Variable-Temperature 13C NMR (VT-NMR)

Causality: In solution, the cyclopentane ring undergoes rapid pseudorotation. Standard NMR at room temperature will only show a time-averaged signal. is required to slow down the exchange process and observe the static conformational stereoisomers versus the time-averaged


 symmetry[3].
Self-Validation:  The temperature ramp must be reversible. Returning the probe to 298 K must restore the original sharp singlet. If it does not, the decoalescence observed at lower temperatures was due to thermal degradation/dehydration rather than conformational dynamics.
  • Sample Preparation: Dissolve 50 mg of cyclopentanedecol in 0.5 mL of anhydrous THF-

    
    . Note: Avoid 
    
    
    
    for this specific test, as rapid proton-deuterium exchange on the hydroxyls will broaden the signals and obscure the carbon backbone dynamics.
  • Baseline Acquisition: Acquire a standard proton-decoupled 13C NMR spectrum at 298 K. Expect a single sharp resonance due to rapid signal averaging of the highly symmetric gem-diols.

  • Cryogenic Ramping: Cool the NMR probe to 150 K, acquiring spectra at 10 K intervals.

  • Analysis: Monitor the peak for decoalescence into distinct signals representing the static envelope or half-chair conformations. Calculate the activation energy (

    
    ) of ring puckering using the Eyring equation.
    
Protocol 3: Vibrational Circular Dichroism (VCD)

Causality: To definitively prove the absence of chiral partially dehydrated impurities (which possess stereocenters), VCD is superior to standard polarimetry. It provides structural IR fingerprints of the specific chiral contaminants rather than just a bulk optical rotation value. Self-Validation: Run a known chiral standard (e.g., (1R)-(+)-Camphor) immediately before the sample. This proves the instrument's photoelastic modulator (PEM) is actively detecting differential absorbance, giving absolute confidence to the subsequent flatline result of the achiral cyclopentanedecol.

  • Calibration: Acquire the VCD spectrum of a 0.1 M camphor standard to validate PEM alignment.

  • Sample Preparation: Prepare a 0.1 M solution of cyclopentanedecol in

    
    .
    
  • Acquisition: Record the IR and VCD spectra from 800 to 2000 cm

    
     using a 100 µm pathlength 
    
    
    
    cell.
  • Verification: The resulting VCD spectrum for pure cyclopentanedecol must be a flatline (

    
    ). The presence of any bisignate VCD bands indicates contamination by chiral oxo-impurities (e.g., asymmetric dehydration products).
    

References

  • Decahydroxycyclopentane - Wikipedia Source: Wikipedia URL:[Link]

  • Cyclopentanedecol | C5H10O10 | CID 12305029 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Cyclic Polyhydroxy Ketones. I. Oxidation Products of Hexahydroxybenzene (Benzenehexol) Source: Journal of Research of the National Bureau of Standards (Fatiadi et al., 1963) URL:[Link]

  • 13C-NMR. Spectra, Structure and Reactivity of Cyclic Oxocarbons Source: Helvetica Chimica Acta (Städeli et al., 1977) URL:[Link]

Sources

Comparative

"performance evaluation of cyclopentanedecol-based polymers"

Performance Evaluation of Cyclopentanedecol-Derived Polyquinoxaline Polymers in High-Energy Organic Cathodes As the demand for sustainable, high-capacity energy storage systems intensifies, organic rechargeable batteries...

Author: BenchChem Technical Support Team. Date: March 2026

Performance Evaluation of Cyclopentanedecol-Derived Polyquinoxaline Polymers in High-Energy Organic Cathodes

As the demand for sustainable, high-capacity energy storage systems intensifies, organic rechargeable batteries have emerged as a compelling alternative to transition-metal-oxide cathodes. However, the field has historically been bottlenecked by the high solubility of organic active materials in liquid electrolytes and their poor intrinsic electrical conductivity.

To overcome these limitations, our application engineering focus has shifted toward extended


-conjugated heteroaromatic networks. Specifically, polymers derived from cyclopentanedecol —a stable, biomass-derivable geminal diol—have demonstrated unprecedented multi-electron redox capabilities. This guide provides an objective performance evaluation of Cyclopentanedecol-Derived Polyquinoxaline (CPQ) polymers, comparing them against industry-standard organic alternatives, and details the self-validating experimental protocols required for their synthesis and electrochemical characterization.

Mechanistic Grounding: The Role of Cyclopentanedecol

Cyclopentanedecol (decahydroxycyclopentane,


) is the stable, fivefold hydrate of the highly reactive oxocarbon cyclopentanepentone (

) [1]. Because isolated cyclopentanepentone is prone to rapid degradation, cyclopentanedecol serves as the ideal bench-stable precursor [2].

During synthesis, in situ thermal dehydration of cyclopentanedecol yields the reactive oxocarbon, which immediately undergoes a Schiff-base condensation reaction with a diamine (e.g., o-phenylenediamine or 1,2,4,5-benzenetetramine). This yields an extended


-conjugated polyquinoxaline network (CPQ). The causality behind this specific structural design is twofold:
  • Multi-Electron Transfer: The resulting electron-deficient pyrazine sites allow for the reversible accommodation of multiple lithium ions (

    
    ) per monomer unit, drastically increasing specific capacity [3].
    
  • Insolubility via Conjugation: The rigid, extended polymeric backbone prevents the dissolution of the active material into the electrolyte, effectively solving the capacity-fading issue that plagues small-molecule organic cathodes [4].

CPQ_Synthesis A Cyclopentanedecol (Stable Hydrate) B Cyclopentanepentone (Reactive Oxocarbon) A->B Thermal Dehydration C Condensation (+ Diamine) B->C Nucleophilic Attack D CPQ Polymer (Extended π-Conjugation) C->D Polymerization E Multi-Electron Lithiation D->E Electrochemical Reduction

Diagram 1: Mechanistic pathway from cyclopentanedecol to multi-electron lithiation.

Comparative Performance Analysis

To establish an objective baseline, we evaluate CPQ against two extensively studied organic cathode materials:

  • PTMA (Poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl methacrylate)): A radical polymer known for ultra-fast reaction kinetics but limited by a single-electron transfer mechanism (low theoretical capacity).

  • PANI (Polyaniline): A traditional conductive polymer relying on anion doping/dedoping, which suffers from structural degradation over extended cycling.

Quantitative Data Summary
MaterialRedox MechanismTheoretical Capacity (mAh/g)Practical Capacity at 1C (mAh/g)Redox Potential (V vs Li/Li⁺)Capacity Retention (1000 cycles)
CPQ Polymer Multi-electron (Pyrazine)~400~3952.15 – 2.95> 96.0%
PTMA Single-electron (Nitroxide)111~105~ 3.60~ 85.0%
PANI Anion doping (Amine/Imine)~140~120~ 3.00< 80.0%

Analysis: While PTMA offers a higher redox voltage, its capacity is fundamentally capped by its single-electron nitroxide radical chemistry. CPQ bypasses this limitation by utilizing multiple pyrazine nitrogen centers, achieving nearly four times the practical capacity of PTMA while maintaining exceptional cycle life due to its robust, insoluble


-conjugated framework [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following workflows are designed to be self-validating, ensuring that intermediate failures are caught before downstream testing.

Protocol A: Synthesis of CPQ Polymer

Objective: Convert cyclopentanedecol into an insoluble, redox-active polyquinoxaline network.

  • Dehydration & Activation: Suspend 10 mmol of cyclopentanedecol in 50 mL of glacial acetic acid under an argon atmosphere.

    • Causality: Acetic acid acts simultaneously as a solvent, a dehydrating agent to strip the geminal hydroxyls (forming cyclopentanepentone), and an acid catalyst for the subsequent Schiff-base formation.

  • Condensation: Slowly add 10 mmol of 1,2,4,5-benzenetetramine dropwise to the heated solution (80°C). Reflux the mixture for 24 hours.

  • Purification: Filter the resulting dark precipitate and wash sequentially with hot ethanol, deionized water, and acetone to remove unreacted monomers and oligomers. Dry under vacuum at 120°C for 12 hours.

  • Validation Check (Self-Validation): Attempt to dissolve a 5 mg sample of the product in N-Methyl-2-pyrrolidone (NMP). Complete insolubility confirms the successful formation of a highly cross-linked, extended polymeric network. FT-IR spectroscopy must show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp C=N stretch (~1650 cm⁻¹).

Protocol B: Electrochemical Cell Fabrication and Evaluation

Objective: Assess the multi-electron redox kinetics and cycle life.

  • Slurry Preparation: Grind the CPQ polymer (60 wt%), few-layer graphene (30 wt%), and polyvinylidene fluoride (PVDF, 10 wt%) in NMP to form a homogenous slurry.

    • Causality: Because CPQ has limited intrinsic electronic conductivity, graphene is strictly required to bridge the insulating gaps, ensuring that all pyrazine redox centers are electrochemically accessible.

  • Electrode Coating: Cast the slurry onto an aluminum foil current collector and dry in a vacuum oven at 100°C for 12 hours. Punch into 12 mm circular disks.

  • Cell Assembly: In an argon-filled glovebox, assemble CR2032 coin cells using a lithium metal anode, a glass fiber separator, and an ether-based electrolyte (1M LiTFSI in DOL/DME, 1:1 v/v).

    • Causality: Ether-based electrolytes are chosen over standard carbonate electrolytes (like EC/DEC) because carbonates are highly susceptible to nucleophilic attack by the reduced organic radical intermediates, which would artificially degrade the cycle life [3].

  • Validation Check (Self-Validation): Run Cyclic Voltammetry (CV) at 0.1 mV/s. The appearance of two distinct, highly reversible redox peak pairs (e.g., 2.6/2.15 V and 1.68/1.38 V) validates the multi-electron transfer mechanism. If the peaks shift significantly after the first cycle, the polymer is either dissolving or reacting with the electrolyte.

Validation_Workflow S1 1. Slurry Preparation (CPQ + Graphene + PVDF) S2 2. Electrode Coating (Al Foil Current Collector) S1->S2 S3 3. Cell Assembly (Ether-based Electrolyte) S2->S3 S4 4. Cyclic Voltammetry (Identify Redox Peaks) S3->S4 S5 5. Galvanostatic Cycling (Capacity & Rate Testing) S4->S5

Diagram 2: Self-validating workflow for electrochemical evaluation of CPQ cathodes.

References

  • Wikipedia Contributors. (2024). Decahydroxycyclopentane. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12305029, Cyclopentanedecol. PubChem. Available at:[Link]

  • Peng, C., Ning, G., Su, J., et al. (2017). Reversible multi-electron redox chemistry of π-conjugated N-containing heteroaromatic molecule-based organic cathodes. Nature Energy, 2, 17074. Available at: [Link]

Sources

Validation

"cross-validation of cyclopentanedecol characterization techniques"

As a Senior Application Scientist specializing in the structural elucidation of highly polar oxocarbons, I frequently encounter the analytical complexities of poly(geminal diols). In the realm of cyclic polyols, few comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of highly polar oxocarbons, I frequently encounter the analytical complexities of poly(geminal diols). In the realm of cyclic polyols, few compounds present as unique a characterization challenge as 1[1].

Systematically known as decahydroxycyclopentane, this molecule consists of a five-membered carbon ring where every carbon is fully substituted with geminal diols (C₅(OH)₁₀)[2]. For over a century, it was mischaracterized in the literature as "cyclopentanepentone pentahydrate" (leuconic acid pentahydrate)[3]. The distinction between a true ketone hydrate and a stable poly(geminal diol) is not merely semantic; it fundamentally dictates the molecule's reactivity, solubility, and potential applications.

Because cyclopentanedecol readily dehydrates at 115 °C to form the highly unstable cyclopentanepentone[1], researchers must employ a rigorously cross-validated suite of characterization techniques. This guide provides an objective comparison of these analytical methods, detailing the causality behind experimental choices and establishing a self-validating protocol for structural confirmation.

Comparative Analysis of Characterization Techniques

To unambiguously characterize cyclopentanedecol, a single analytical method is insufficient. The table below summarizes the quantitative data yield and comparative advantages of the core techniques used in our cross-validation matrix.

Analytical TechniquePrimary Data YieldQuantitative MarkersResolution Limits / Limitations
Thermal Analysis (TGA/DSC) Hydration state & thermal stabilityEndotherm: 115 °CExotherm: ~160 °CCannot elucidate molecular structure; destructive test.
FTIR Spectroscopy (ATR) Functional group identificationν(O-H): 3200–3400 cm⁻¹ν(C=O): AbsentCannot confirm the cyclic carbon backbone.
¹³C-NMR Spectroscopy Carbon backbone symmetrySingle resonance (D₅ₕ symmetry)Requires anhydrous solvent (DMSO-d₆) to prevent rapid exchange.
X-Ray Crystallography (XRD) 3D spatial arrangement & H-bondingUnit cell parameters; 10 H-bond donors/acceptorsRequires high-quality single crystals; sensitive to ambient dehydration.

Mechanistic Insights: The Causality Behind the Methods

Why Thermal Analysis Must Precede Spectroscopy A common pitfall in oxocarbon characterization is the assumption of sample stability. Cyclopentanedecol is highly sensitive to thermal degradation. If a sample is subjected to high-energy ionization or heated during sample preparation, it will dehydrate into cyclopentanepentone, which subsequently decomposes into carbon monoxide at approximately 160 °C[3]. Therefore, TGA/DSC is not just a characterization tool; it is a quality control gate. By confirming the dehydration endotherm at 115 °C, we validate that the subsequent spectroscopic techniques are analyzing the intact gem-diol, not a degradation artifact[1].

Vibrational Spectroscopy vs. NMR: Complementary Validation FTIR is deployed specifically to probe the oxygen-containing functional groups. The defining signature of cyclopentanedecol is a massive, broad ν(O-H) stretching band (3200–3400 cm⁻¹) coupled with the complete absence of a ν(C=O) stretch near 1700 cm⁻¹. This definitively proves the molecule exists as a poly-gem-diol in the solid state. However, FTIR cannot confirm the cyclic backbone.

For backbone confirmation, ¹³C-NMR is vastly superior to ¹H-NMR. The ten hydroxyl protons in cyclopentanedecol undergo rapid chemical exchange in protic solvents, yielding broad, uninformative signals. In contrast,4 reveals a single, sharp resonance, confirming the highly symmetric five-membered carbon backbone and the equivalence of all five gem-diol carbons[4].

Self-Validating Experimental Protocol

The following workflow is designed as a self-validating system. The output of each step serves as the prerequisite baseline for the next, ensuring absolute scientific integrity.

Step 1: Synthesis and Isolation
  • Slowly add anhydrous croconic acid to cold, concentrated nitric acid under continuous stirring[3].

  • Allow the oxidation reaction to proceed at 0–5 °C.

  • Precipitate the product by adding cold methanol.

  • Filter and wash the colorless crystals with cold ethanol.

  • Validation Checkpoint: The crystals must be colorless; any yellow/brown tint indicates incomplete oxidation or the presence of unreacted croconic acid[5].

Step 2: Thermal Validation (TGA/DSC)
  • Load 5–10 mg of the isolated crystals into an alumina crucible.

  • Heat from 25 °C to 200 °C at a controlled rate of 5 °C/min under a nitrogen atmosphere.

  • Validation Checkpoint: Observe a sharp endotherm at 115 °C (corresponding to the dehydration of the gem-diols) and a subsequent exotherm at ~160 °C (decomposition)[1]. If the 115 °C endotherm is missing, the sample has already dehydrated, and the batch must be discarded before proceeding to NMR or XRD.

Step 3: Spectroscopic Cross-Validation
  • FTIR (ATR Mode): Analyze the thermally validated crystals.

  • Validation Checkpoint: Confirm the presence of the ν(O-H) band and the absolute absence of the ν(C=O) band.

  • ¹³C-NMR: Dissolve 20 mg of the validated crystals in anhydrous DMSO-d₆. Acquire the spectrum at 25 °C.

  • Validation Checkpoint: A single carbon resonance confirms the symmetric C₅ backbone[4].

Step 4: X-Ray Crystallography (XRD)
  • Grow single crystals by slow evaporation from a water/methanol mixture at 4 °C.

  • Mount a suitable crystal on a diffractometer equipped with a cold stream (100 K) to prevent dehydration during data collection.

  • Validation Checkpoint: The solved structure must reveal a five-membered ring with 10 hydroxyl groups, mapping the 10 hydrogen bond donors and 10 hydrogen bond acceptors that stabilize the crystal lattice[2].

Visual Workflow

G cluster_spectroscopy Spectroscopic Cross-Validation Synthesis Cyclopentanedecol Synthesis (Croconic Acid Oxidation) TGA Thermal Analysis (TGA/DSC) Verify Hydration State Synthesis->TGA Quality Control FTIR FTIR Spectroscopy Identify ν(O-H) & ν(C-O) TGA->FTIR Intact Gem-Diols NMR 13C-NMR Spectroscopy Confirm Symmetric C5 Backbone TGA->NMR Solubilization XRD X-Ray Crystallography Map H-Bonding Network TGA->XRD Single Crystal Prep Validation Cross-Validated Decahydroxycyclopentane FTIR->Validation NMR->Validation XRD->Validation

Fig 1: Cross-validation workflow for cyclopentanedecol structural characterization.

References

  • Source: wikipedia.
  • Cyclic Polyhydroxy Ketones. 1.
  • Source: grokipedia.
  • Source: researchgate.
  • Source: grokipedia.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Cyclopentanedecol

Proper disposal of Cyclopentanedecol (Decahydroxycyclopentane) requires a nuanced understanding of its chemical structure as a fully hydrated cyclic pentaketone. Unlike standard organic solvents, this compound possesses...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of Cyclopentanedecol (Decahydroxycyclopentane) requires a nuanced understanding of its chemical structure as a fully hydrated cyclic pentaketone. Unlike standard organic solvents, this compound possesses unique stability and reactivity profiles—specifically its potential to dehydrate into the reactive Leuconic acid—which dictates the segregation and disposal strategy.

The following guide is structured to provide immediate, actionable protocols for researchers, ensuring compliance and safety.

Chemical Identity: Decahydroxycyclopentane | CAS: 595-03-9 | Formula: C₅H₁₀O₁₀

Core Safety & Chemical Logic

To dispose of Cyclopentanedecol safely, one must understand its "hidden" reactivity. While the parent compound (C₅H₁₀O₁₀) appears to be a stable polyol, it is the hydrate of Leuconic Acid (Cyclopentanepentone) .

  • The Dehydration Hazard: Under strongly acidic or dehydrating conditions, Cyclopentanedecol can lose water molecules to revert to Leuconic acid (C₅O₅). Cyclic vicinal polyketones are electron-deficient and can be highly reactive, potentially acting as oxidizers.

  • Solubility Profile: The compound is highly polar and water-soluble. It is generally insoluble in non-polar organic solvents (e.g., Hexane, Ether).

  • Incompatibility: Strictly segregate from strong dehydrating agents (e.g., concentrated Sulfuric acid, Phosphorus pentoxide) and strong reducing agents .

Waste Characterization & Segregation

Effective disposal begins with accurate characterization. Do not mix Cyclopentanedecol waste with generic organic solvent waste streams unless the solvent is compatible (e.g., Methanol/Ethanol).

Waste Stream CategoryCompositionSegregation Rule
Solid Waste Pure Cyclopentanedecol powder, contaminated filter paper, PPE.Do NOT mix with oxidizers or dehydrating acids. Double-bag in polyethylene.
Aqueous Solution Dissolved compound in water or buffers.Segregate as Aqueous Hazardous Waste . Do not pour down the drain.
Organic Solution Dissolved in Methanol, Ethanol, or Acetone.Segregate as Flammable Organic Waste . Ensure no strong acids are present.[1]
Step-by-Step Disposal Protocol
A. Solid Waste Disposal

Objective: Isolate the solid to prevent accidental dehydration or reaction with incompatible lab waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage poses a risk.

  • Labeling: Mark the container clearly: "Hazardous Waste - Cyclopentanedecol (Decahydroxycyclopentane) - Potential Oxidizer Derivative."

  • Deactivation (Optional but Recommended for Large Quantities): If disposing of large bulk amounts (>100g), dissolve in water to create a dilute solution (approx. 5-10%) before disposal to mitigate localized reactivity risks during incineration.

  • Final Disposal: Transfer to your facility's hazardous waste management team for High-Temperature Incineration .[2]

B. Liquid Waste (Solutions)

Objective: Maintain the compound in a hydrated, stable state until destruction.

  • Solvent Compatibility: Ensure the carrier solvent is identified.

    • If Water:[3][4] Collect in "Aqueous Waste" carboys. Adjust pH to neutral (pH 6-8) to prevent acid-catalyzed dehydration.

    • If Alcohol: Collect in "Organic Solvent" carboys.

  • Pre-Disposal Check: Verify that no concentrated sulfuric acid or dehydrating agents have been added to this waste stream.

  • Transfer: Funnel waste into the appropriate carboy, leaving at least 10% headspace to prevent over-pressurization.

C. Decontamination of Glassware
  • Solubilization: Rinse contaminated glassware 3x with Water (Cyclopentanedecol is water-soluble).

  • Collection: Collect the first 3 rinses as Aqueous Hazardous Waste .

  • Washing: Subsequent washes with soap and water can go down the drain, provided the initial gross contamination is removed.

Disposal Decision Logic (Workflow)

The following diagram illustrates the critical decision points for handling Cyclopentanedecol waste, prioritizing the prevention of dehydration.

DisposalWorkflow Start Cyclopentanedecol Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Solution SolidPack Pack in HDPE Jar Label: 'Toxic/Irritant' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Water Based Organic Organic (MeOH/EtOH) SolventCheck->Organic Alcohol Based AcidCheck Contains Strong Acids? Aqueous->AcidCheck OrgWaste Solvent Waste Carboy Organic->OrgWaste Neutralize Neutralize to pH 6-8 (Prevent Dehydration) AcidCheck->Neutralize Yes (Acidic) AqWaste Aqueous Waste Carboy AcidCheck->AqWaste No (Neutral) Neutralize->AqWaste Incinerate Final Disposal: High-Temp Incineration SolidPack->Incinerate AqWaste->Incinerate OrgWaste->Incinerate

Figure 1: Decision matrix for Cyclopentanedecol disposal, emphasizing pH neutralization to prevent formation of reactive Leuconic acid.

Emergency Spill Procedures

In the event of a spill, containment must prioritize preventing the dust from becoming airborne (inhalation hazard) and preventing contact with strong acids.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (water dampening) to prevent dust generation. Scoop into a waste container.

    • Liquid Spill: Absorb with an inert absorbent (Vermiculite or Sand). Do not use sawdust (potential reaction if oxidizers are present).

  • Clean Up: Clean the surface with water and detergent. Collect all cleanup materials as hazardous waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12305029, Cyclopentanedecol. Retrieved from [Link]

  • ChemSrc (2025). Cyclopentanedecol CAS#: 595-03-9 MSDS and Chemical Properties. Retrieved from [Link]

  • Gelormini, O. & Artz, N. E. (1930).The preparation of Leuconic Acid and Cyclopentanedecol. Journal of the American Chemical Society, 52(6), 2483–2494. (Contextual grounding for chemical structure and reactivity).

Sources

Handling

The Causality of Protection: Hazard Identification and Risk Assessment

An Expert Guide to Personal Protective Equipment (PPE) for Handling Cyclopentanedecol and its Analogs Before any chemical is handled, a thorough risk assessment is mandatory.[5][6] For Cyclopentanedecol and its analogs,...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to Personal Protective Equipment (PPE) for Handling Cyclopentanedecol and its Analogs

Before any chemical is handled, a thorough risk assessment is mandatory.[5][6] For Cyclopentanedecol and its analogs, the primary risks are direct contact and potential aerosol inhalation.

  • Dermal Contact (Skin): Cyclopentanediols are categorized as skin irritants.[2][3] Prolonged or repeated contact can lead to dryness, redness, and dermatitis. The polyol structure suggests high solubility in water, meaning it can be readily cleared from the skin if addressed immediately, but this property does not negate the initial irritation potential.

  • Ocular Contact (Eyes): Direct contact with the eyes is a significant concern. These compounds are classified as serious eye irritants, capable of causing pain, redness, and potential damage if not promptly flushed.[2][3]

  • Respiratory Exposure (Inhalation): While these compounds have low volatility, any procedure that could generate dust (if solid) or aerosols (if in solution) poses an inhalation risk. Inhaled irritants can cause discomfort and inflammation of the respiratory tract.[3][4]

  • Ingestion: While accidental ingestion is less common in a controlled lab setting, it may be harmful.[2][7]

These identified hazards form the logical basis for the selection of specific PPE. The goal is to create a complete barrier between the researcher and the chemical for all potential routes of exposure.[8][9]

Core PPE Protocols for Handling Cyclopentanedecol Analogs

The following PPE is considered the minimum standard for handling Cyclopentanedecol and its analogs in a laboratory setting. Specific tasks may require an escalation of this protection, as detailed in Table 1.

Eye and Face Protection
  • Mandatory: Safety glasses with side shields are the absolute minimum.

  • Recommended: For any task involving splash hazards, such as transferring solutions or working with larger volumes, upgrade to chemical splash goggles.[10] Goggles provide a complete seal around the eyes, offering superior protection.

  • High-Risk Operations: When handling large quantities or performing vigorous reactions with a high potential for splashing, a full-face shield must be worn in addition to safety goggles.[9]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact due to their broad chemical resistance.[5][11] Always check the manufacturer's recommendations for chemical compatibility and breakthrough times. Gloves should be inspected for any signs of degradation or puncture before each use and removed promptly and properly to avoid contaminating skin.[11]

  • Laboratory Coat: A standard, buttoned lab coat is required to protect street clothes and underlying skin. For tasks with a higher splash risk, a chemical-resistant apron or a coat made of less permeable material should be worn.

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment.

Respiratory Protection

Under standard laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required for handling small quantities of low-volatility solids or solutions.[11] However, if procedures involve heating, aerosolizing, or handling large quantities of fine powder outside of a fume hood, a risk assessment must be performed to determine the need for a respirator.

Experimental Workflow: PPE Selection and Use

This section provides a procedural guide for selecting and using PPE in various laboratory scenarios.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Specification start Start: Assess Task task_check What is the scale and physical form? start->task_check small_solid <1g Solid (Weighing) task_check->small_solid Small Solid small_liquid <50mL Solution (Benchtop) task_check->small_liquid Small Liquid large_scale >50mL or >1g (Fume Hood) task_check->large_scale Large Scale ppe_base Base PPE: Lab Coat Nitrile Gloves Safety Glasses small_solid->ppe_base aerosol_risk Aerosol Generation? (Sonication, Vortexing) small_liquid->aerosol_risk ppe_goggles Upgrade to: Chemical Splash Goggles small_liquid->ppe_goggles No ppe_hood Perform in Fume Hood + Base PPE large_scale->ppe_hood ppe_face_shield Add Face Shield to Goggles large_scale->ppe_face_shield aerosol_risk->ppe_goggles No aerosol_risk->ppe_hood Yes caption Fig 1. PPE Selection Workflow for Cyclopentanedecol Analogs

Caption: Fig 1. PPE Selection Workflow for Cyclopentanedecol Analogs.

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on eye and face protection (safety glasses, goggles, and/or face shield).

    • Wash hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove gloves using a glove-to-glove technique (peel one glove off by pinching the cuff, then use the clean hand to slide under the cuff of the second glove).

    • Dispose of gloves in the appropriate chemical waste container.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.[10][11]

Data Summary: Recommended PPE by Task

The following table summarizes the recommended level of PPE for common laboratory tasks involving Cyclopentanedecol analogs.

TaskHazard LevelEye/Face ProtectionHand ProtectionBody/Respiratory Protection
Weighing Solid (<1g) LowSafety Glasses with Side ShieldsNitrile GlovesStandard Lab Coat
Preparing Dilute Solutions (<50mL) Low-ModerateChemical Splash GogglesNitrile GlovesStandard Lab Coat
Transferring Solutions (>50mL) ModerateGoggles & Face ShieldNitrile GlovesStandard Lab Coat (Work in Fume Hood)
Running Reactions Moderate-HighGoggles & Face ShieldNitrile GlovesStandard Lab Coat (Work in Fume Hood)
Cleaning Glassware LowChemical Splash GogglesHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab Coat

Disposal and Decontamination Plan

  • Chemical Waste: All solid waste contaminated with Cyclopentanedecol and its analogs (e.g., gloves, weigh boats, paper towels) must be disposed of in a designated, sealed, and clearly labeled solid chemical waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated liquid hazardous waste container. Do not dispose of down the drain.

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Wearing your full PPE, collect the absorbed material into a sealed waste container. For large spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Work surfaces should be wiped down with an appropriate solvent (e.g., 70% ethanol or isopropanol) followed by soap and water after work is completed.

By adhering to these rigorous, evidence-based protocols, researchers can handle Cyclopentanedecol and its analogs with a high degree of safety, ensuring the integrity of both their experiments and their personal health.

References

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). Vertex AI Search.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • SAFETY DATA SHEET: 1,3-Cyclopentanediol, mixture of cis and trans. (2010, April 30). Fisher Scientific.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
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Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanedecol
Reactant of Route 2
Cyclopentanedecol
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